molecular formula C8H9NO2 B1307873 2,6-Dimethylisonicotinic acid CAS No. 54221-93-1

2,6-Dimethylisonicotinic acid

Cat. No.: B1307873
CAS No.: 54221-93-1
M. Wt: 151.16 g/mol
InChI Key: JRJLLMLYUFAZOM-UHFFFAOYSA-N
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Description

2,6-Dimethylisonicotinic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJLLMLYUFAZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403995
Record name 2,6-Dimethylisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54221-93-1
Record name 2,6-Dimethylisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethylisonicotinic acid
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Foundational & Exploratory

Technical Guide: 2,6-Dimethylisonicotinic Acid (CAS 54221-93-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinic acid, also known as 2,6-dimethylpyridine-4-carboxylic acid, is a substituted pyridine carboxylic acid. Isonicotinic acid and its derivatives are a well-established class of compounds with a history of applications in medicinal chemistry and agriculture. Notably, isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid. The strategic placement of methyl groups at the 2 and 6 positions of the pyridine ring in this compound is expected to influence its physicochemical properties and biological activity compared to the parent compound. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and related fields.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54221-93-1[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance White solid (predicted)[2]
Melting Point Data not available. For comparison, the melting point of the structurally related 2,6-dichloroisonicotinic acid is 209-212 °C.[3]
Boiling Point Data not available.[2]
Solubility Data not available. Isonicotinic acid derivatives show variable solubility in water and organic solvents.[4]
pKa Data not available. The pKa of the parent isonicotinic acid is approximately 4.9. The electron-donating methyl groups are expected to slightly increase the basicity of the pyridine nitrogen, potentially leading to a slightly higher pKa.
Calculated LogP 1.39664[1]
Topological Polar Surface Area (TPSA) 50.19 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (D₂O) δ 2.82 (s, 6H, CH₃), 8.05 (s, 2H, Py-H)[3]
Mass Spectrometry (EI) m/z 151 (M⁺, 100%), 134 (M⁺-OH, 7.2%), 106 (M⁺-CO₂H, 16.4%)[3]
¹³C NMR Experimental data not explicitly found. Predicted shifts would include signals for the methyl carbons, aromatic carbons, and the carboxylic acid carbon.
Infrared (IR) Experimental data not explicitly found. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C=C and C=N stretching for the pyridine ring, and C-H stretching for the methyl and aromatic protons.

Synthesis and Reactivity

Synthesis

A documented method for the synthesis of this compound involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.[3]

Experimental Protocol: Synthesis of this compound [3]

  • A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is heated at 100°C for 5 hours.

  • The resulting solution is then cooled on an ice bath.

  • The pH of the solution is adjusted to 3.5 with 10 N sodium hydroxide.

  • The solution is concentrated to dryness.

  • A portion of the residue is subjected to extraction with ether for 48 hours using a Soxhlet apparatus to yield this compound for analysis.

G 2,6-Dimethyl-4-cyanopyridine 2,6-Dimethyl-4-cyanopyridine Hydrolysis Hydrolysis 2,6-Dimethyl-4-cyanopyridine->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the functional groups present: the carboxylic acid and the pyridine ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methyl groups at positions 2 and 6 enhance the electron density of the ring, potentially influencing its reactivity in electrophilic substitution reactions, although the carboxylic acid group is deactivating.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly available literature, the broader class of isonicotinic acid derivatives has shown significant potential in two primary areas: antimicrobial activity and as plant defense elicitors.

Potential Antimicrobial Activity

Isonicotinic acid derivatives are known for their antimicrobial properties, with isoniazid being a prime example.[2] The mechanism of action for many of these compounds involves the inhibition of essential metabolic pathways in microorganisms. The structural modifications in this compound, specifically the lipophilic methyl groups, could enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial activity.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general framework for assessing the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Standardized Inoculum->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for antimicrobial susceptibility testing.

Potential as a Plant Defense Elicitor

Certain isonicotinic acid derivatives are known to induce systemic acquired resistance (SAR) in plants, acting as elicitors that trigger the plant's natural defense mechanisms against a broad spectrum of pathogens.[5] This non-pesticidal approach to crop protection is an area of active research. The molecular structure of this compound makes it a candidate for investigation as a plant defense elicitor.

Hypothesized Signaling Pathway for Plant Defense Induction

Based on the known mechanisms of other chemical elicitors, this compound could potentially interact with plant receptors, initiating a signaling cascade that leads to the activation of defense-related genes and the production of protective compounds.

G This compound This compound Plant Cell Receptor Plant Cell Receptor This compound->Plant Cell Receptor Signal Transduction Signal Transduction Plant Cell Receptor->Signal Transduction Defense Gene Activation Defense Gene Activation Signal Transduction->Defense Gene Activation Production of PR Proteins Production of PR Proteins Defense Gene Activation->Production of PR Proteins Systemic Acquired Resistance Systemic Acquired Resistance Production of PR Proteins->Systemic Acquired Resistance

References

physicochemical characteristics of 2,6-Dimethylpyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2,6-Dimethylpyridine-4-carboxylic acid, also known as 2,6-Dimethylisonicotinic acid. This document consolidates available data on its properties, synthesis, and analysis, presenting it in a structured format for easy reference and application in research and development.

Core Physicochemical Characteristics

2,6-Dimethylpyridine-4-carboxylic acid is a pyridine derivative with a carboxylic acid group at the 4-position and two methyl groups at the 2- and 6-positions.

PropertyValueSource
Molecular Formula C₈H₉NO₂--INVALID-LINK--
Molecular Weight 151.16 g/mol --INVALID-LINK--
CAS Number 54221-93-1--INVALID-LINK--
Appearance White powder--INVALID-LINK--[1]
Purity ≥95% - ≥98%--INVALID-LINK--, --INVALID-LINK--[2]

Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 1.2--INVALID-LINK--
Topological Polar Surface Area (TPSA) 50.2 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[3]
Rotatable Bond Count 1--INVALID-LINK--[3]

Synthesis

A common method for the synthesis of 2,6-Dimethylpyridine-4-carboxylic acid involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.

Experimental Protocol: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

This protocol is based on the general procedure described in US Patent 2004/0092726 A1.[4]

Materials:

  • 2,6-dimethyl-4-cyanopyridine

  • Concentrated sulfuric acid

  • 10 N Sodium hydroxide solution

  • Diethyl ether

  • Ice

Procedure:

  • A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is heated at 100°C for 5 hours.[4]

  • The resulting solution is then cooled on an ice bath.[4]

  • The pH of the solution is adjusted to 3.5 with 10 N sodium hydroxide.[4]

  • The solution is then concentrated to dryness.[4]

  • The residue is extracted with ether for 48 hours using a Soxhlet apparatus to yield this compound.[4]

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Work-up cluster_product Final Product 2_6_dimethyl_4_cyanopyridine 2,6-Dimethyl-4-cyanopyridine hydrolysis Hydrolysis 2_6_dimethyl_4_cyanopyridine->hydrolysis cooling Cooling (Ice Bath) hydrolysis->cooling H2SO4 Conc. H₂SO₄ H2SO4->hydrolysis heat 100°C, 5h heat->hydrolysis neutralization Neutralization (NaOH to pH 3.5) cooling->neutralization concentration Concentration to Dryness neutralization->concentration extraction Soxhlet Extraction (Ether) concentration->extraction product 2,6-Dimethylpyridine-4-carboxylic Acid extraction->product

Caption: Synthesis workflow for 2,6-Dimethylpyridine-4-carboxylic acid.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (D₂O, internal reference tBuOH 1.29 ppm): δ 2.82 (s, 6H, CH₃), 8.05 (s, 2H, Py-H).[4]

Mass Spectrometry (MS)

  • Electron Ionization (EI): m/z 151 (M⁺, 100%), 134 (M⁺-OH, 7.2%), 106 (M⁺-CO₂H, 16.4%).[4]

Safety Information

2,6-Dimethylpyridine-4-carboxylic acid is classified as a hazardous substance. The following hazard statements apply:

  • H302: Harmful if swallowed.[5]

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

General HPLC Parameters:

  • Column: A mixed-mode column such as Coresep 100 or Primesep 100 is recommended for separating polar, ionizable zwitterionic compounds like pyridine carboxylic acids.[3][5]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer). The pH and buffer concentration can be adjusted to optimize retention time and resolution.[5]

  • Detection: UV detection is a common method. The optimal wavelength should be determined by measuring the UV absorbance spectrum of the compound.

HPLCDiagram cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis dissolve Dissolve in Mobile Phase filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column Mixed-Mode Column (e.g., Coresep 100) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: General workflow for HPLC analysis.

Biological Activity

While specific studies on the biological signaling pathways of 2,6-Dimethylpyridine-4-carboxylic acid are limited, derivatives of isonicotinic acid are known to exhibit a broad range of biological activities, including antimicrobial and anti-inflammatory properties.[6] For instance, isoniazid, a primary drug for tuberculosis treatment, is a derivative of isonicotinic acid.[6] Further research is needed to elucidate the specific biological roles and mechanisms of action of 2,6-Dimethylpyridine-4-carboxylic acid.

References

Solubility Profile of 2,6-Dimethylisonicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected solubility of 2,6-Dimethylisonicotinic acid in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach based on its physicochemical properties and a comparative analysis with structurally similar molecules.

Introduction to this compound

This compound, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), is a molecule of interest in medicinal chemistry and materials science. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies. Understanding its behavior in different solvent environments is essential for process optimization and predicting its bioavailability.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₉NO₂ChemScene
Molecular Weight151.16 g/mol ChemScene
Calculated logP1.39664ChemScene
Topological Polar Surface Area (TPSA)50.19 ŲChemScene

The calculated octanol-water partition coefficient (logP) of approximately 1.4 suggests that this compound has a moderate degree of lipophilicity. The TPSA, a measure of the polar surface area, indicates the potential for hydrogen bonding. These two parameters suggest that the compound will exhibit solubility in a range of polar and some less polar organic solvents.

Predicted Solubility Based on Chemical Structure

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound contains both polar and non-polar moieties, which will dictate its interaction with different solvents.

Caption: Key molecular features of this compound influencing solubility.

  • Carboxylic Acid Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further contributing to its affinity for polar solvents.

  • Methyl Groups: The two methyl groups are non-polar and increase the lipophilicity of the molecule compared to its parent compound, isonicotinic acid. This structural modification is expected to enhance solubility in less polar organic solvents (e.g., chloroform, ethyl acetate) and decrease solubility in highly polar solvents like water.

Comparative Solubility Analysis with Structural Analogues

To further refine the solubility prediction, we can compare this compound with its structural analogues for which solubility data is available.

CompoundSolventSolubilityReference
Isonicotinic Acid MethanolSoluble[1]
EthanolSoluble[1]
1-PropanolSoluble[1]
2-PropanolSoluble[1]
1,2-PropanediolSoluble[1]
DMSO5 mg/mL (40.61 mM)[2]
Nicotinic Acid Dimethyl Sulfoxide (DMSO)High[3]
EthanolModerate[3]
AcetoneModerate[3]
Diethyl EtherLow[3]
AcetonitrileLow[3]
2,6-Dimethoxyisonicotinic Acid N,N-Dimethylformamide (DMF)Very Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
WaterPractically Insoluble

Analysis and Prediction:

  • Comparison with Isonicotinic Acid: Isonicotinic acid is soluble in polar protic solvents like alcohols. The addition of two methyl groups in this compound will increase its non-polar character. Therefore, it is predicted that this compound will have slightly lower solubility in highly polar alcohols (like methanol and ethanol) but potentially improved solubility in longer-chain alcohols (like propanol and butanol) and other less polar solvents compared to isonicotinic acid.

  • Comparison with 2,6-Dimethoxyisonicotinic Acid: 2,6-Dimethoxyisonicotinic acid shows good solubility in polar aprotic solvents like DMF and methanol but is practically insoluble in water. The two methyl groups in this compound are less polar than the two methoxy groups. This suggests that this compound will likely exhibit a similar or slightly better solubility profile in less polar solvents (e.g., chloroform, ethyl acetate) and a comparable or slightly lower solubility in highly polar aprotic solvents (e.g., DMF, DMSO) than its dimethoxy counterpart.

  • General Prediction:

    • High Solubility: Expected in polar aprotic solvents such as DMSO and DMF.

    • Moderate to Good Solubility: Expected in alcohols like methanol, ethanol, and propanol.

    • Moderate Solubility: Likely in moderately polar solvents such as acetone and ethyl acetate.

    • Low to Sparingly Soluble: Expected in non-polar solvents like toluene and hexanes.

    • Low Solubility in Water: The increased lipophilicity due to the methyl groups will likely result in low aqueous solubility.

Experimental Protocol for Solubility Determination

The following diagram outlines a general workflow for the experimental determination of the solubility of a solid compound in an organic solvent.

start Start: Prepare Solvent and Solute add_excess Add excess solid solute to a known volume of solvent start->add_excess equilibrate Equilibrate the mixture at a constant temperature (e.g., 25°C) with constant stirring for a set time (e.g., 24-48h) add_excess->equilibrate check_solid Ensure excess solid is still present equilibrate->check_solid check_solid->add_excess No Solid Present separate Separate the solid and liquid phases (e.g., centrifugation followed by filtration through a 0.22 µm filter) check_solid->separate Solid Present sample Take a precise aliquot of the saturated supernatant separate->sample dilute Dilute the aliquot with a suitable solvent sample->dilute quantify Quantify the concentration of the solute (e.g., using HPLC, UV-Vis spectroscopy) dilute->quantify calculate Calculate the solubility (e.g., in mg/mL or mol/L) quantify->calculate end End: Report Solubility Data calculate->end

Caption: General experimental workflow for determining the equilibrium solubility of a solid.

Conclusion

While direct experimental data on the solubility of this compound is scarce, a predictive analysis based on its physicochemical properties and comparison with structural analogues provides valuable insights for researchers. It is anticipated that this compound will demonstrate good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols and other moderately polar organic solvents. Its solubility in water and non-polar hydrocarbons is expected to be low. For any application requiring precise solubility data, experimental verification following a standard protocol is strongly recommended.

References

Spectroscopic Profile of 2,6-Dimethylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the pyridine ring and the carboxylic acid moiety, impart specific chemical properties that are of interest in the synthesis of novel compounds with potential biological activity. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the reproduction and verification of these results.

Spectroscopic Data Summary

The following sections and tables summarize the key quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05s2HH-3, H-5 (aromatic)
2.82s6H2x -CH₃

¹³C NMR Data

Predicted Chemical Shift (δ) ppmAssignment
168.0-COOH
158.0C-2, C-6
145.0C-4
120.0C-3, C-5
24.0-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from the known vibrational modes of pyridine derivatives and carboxylic acids.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1450Medium-StrongC=C and C=N ring stretching (Pyridine)
~1300MediumC-O stretch (Carboxylic acid)
~900-650Medium-StrongC-H out-of-plane bending (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The data presented here was obtained by Electron Ionization (EI).

m/zRelative Intensity (%)Assignment
151100[M]⁺ (Molecular Ion)
1347.2[M - OH]⁺
10616.4[M - COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS).

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate & Integrate phase->calibrate final_spectrum final_spectrum calibrate->final_spectrum Final Spectrum

Figure 1: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Place a portion of the resulting powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Identify and label the characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Processing mix Mix Sample with KBr grind Grind Mixture mix->grind press Press into Pellet grind->press background Record Background press->background sample Acquire Sample Spectrum background->sample ratio Ratio against Background sample->ratio identify Identify Peaks ratio->identify final_spectrum final_spectrum identify->final_spectrum Final IR Spectrum

Figure 2: Experimental workflow for IR spectroscopy.
Mass Spectrometry (MS)

Instrumentation:

An Electron Ionization (EI) mass spectrometer, which can be coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Sample Introduction:

  • Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.

  • GC-MS: The sample is dissolved in a volatile solvent and injected into the gas chromatograph. The compound is separated from the solvent and other components on a capillary column before entering the mass spectrometer.

Ionization and Analysis:

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Processing:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • The molecular ion peak is identified.

  • The fragmentation pattern is analyzed to deduce structural information.

MS_Workflow cluster_intro Sample Introduction cluster_analysis MS Analysis cluster_proc Data Processing sample_prep Prepare Sample vaporize Vaporize Sample sample_prep->vaporize ionize Ionization (EI) vaporize->ionize separate Mass Separation (m/z) ionize->separate detect Detection separate->detect plot Plot Spectrum detect->plot analyze Analyze Fragmentation plot->analyze final_spectrum final_spectrum analyze->final_spectrum Final Mass Spectrum

Figure 3: Experimental workflow for Mass Spectrometry.

Navigating the Thermal Landscape of 2,6-Dimethylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Dimethylisonicotinic acid. In the absence of specific experimental data in publicly accessible literature, this document establishes a theoretical framework based on the known behavior of related aromatic and pyridine carboxylic acids. It further outlines detailed, best-practice experimental protocols for researchers seeking to perform their own thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework for Thermal Decomposition

The thermal decomposition of aromatic carboxylic acids is a well-studied field. The primary decomposition pathway for many such compounds is decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding aromatic core.[1][2][3] In the case of this compound, this would involve the removal of the carboxylic acid group to yield 2,6-lutidine (2,6-dimethylpyridine).

The proposed primary decomposition reaction is as follows:

C₈H₉NO₂ (solid) → C₇H₉N (gas) + CO₂ (gas)

The stability of the resulting 2,6-lutidine is a key factor in the subsequent decomposition profile at higher temperatures.

Physicochemical Properties of the Primary Decomposition Product

As the initial decomposition of this compound is expected to yield 2,6-lutidine, its physical properties are relevant for analysis, particularly for interpreting TGA data where the product will likely be in the gas phase.

PropertyValueReference
2,6-Lutidine
Melting Point-6 °C[4]
Boiling Point143-145 °C[4]
Flash Point32 °C[4]
Molecular Weight107.15 g/mol [5]

Hypothetical Thermal Decomposition Pathway

The following diagram illustrates the anticipated primary decomposition step for this compound. Further decomposition of the 2,6-lutidine ring would occur at significantly higher temperatures and likely involve more complex fragmentation.

DecompositionPathway cluster_start Starting Material cluster_process Process cluster_products Decomposition Products 2_6_Dimethylisonicotinic_Acid This compound (C₈H₉NO₂) Heating Heating (TGA/DSC) 2_6_Dimethylisonicotinic_Acid->Heating Input 2_6_Lutidine 2,6-Lutidine (C₇H₉N) Heating->2_6_Lutidine Decarboxylation Carbon_Dioxide Carbon Dioxide (CO₂) Heating->Carbon_Dioxide Decarboxylation

Caption: Hypothetical decomposition of this compound.

Experimental Protocols

For researchers planning to investigate the thermal properties of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Mass 5 - 10 mgProvides a clear signal while minimizing thermal gradients.[6]
Crucible Alumina or platinum, openInert and allows for the escape of gaseous products.
Atmosphere Nitrogen (inert)Prevents oxidative decomposition, isolating thermal degradation.[7]
Purge Gas Flow Rate 20 - 50 mL/minEnsures an inert environment and efficient removal of decomposition products.[8]
Temperature Program
- Heating Rate 10 °C/minA standard rate that provides good resolution of thermal events.[9]
- Temperature Range Ambient to 600 °CTo ensure complete decomposition and characterization of any non-volatile residues.
Data Collection Mass (%) vs. Temperature (°C)Standard output for TGA analysis.
Derivative of Mass Loss (DTG)To identify the temperature of maximum decomposition rate.[9]

Procedure:

  • Tare the TGA balance with an empty crucible.

  • Accurately weigh 5-10 mg of this compound into the crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Initiate the temperature program and record the mass loss and temperature data.

  • Analyze the resulting TGA and DTG curves to determine the onset of decomposition and the temperature of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Mass 2 - 5 mgSmaller sample sizes improve resolution and minimize thermal lag.[10]
Crucible Aluminum, hermetically sealedPrevents mass loss due to sublimation before decomposition. A pinhole lid may be used if studying vaporization.[10]
Atmosphere Nitrogen (inert)To prevent oxidative reactions.[8]
Purge Gas Flow Rate 20 - 50 mL/minMaintains an inert environment.
Temperature Program
- Heating Rate 10 °C/minA common rate for good resolution of thermal events.[11]
- Temperature Range Ambient to a temperature just beyond the final event observed in TGATo capture all relevant thermal transitions.
Data Collection Heat Flow (mW) vs. Temperature (°C)Standard output for DSC analysis.

Procedure:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan.

  • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

  • Equilibrate the system at the starting temperature.

  • Initiate the temperature program and record the heat flow data.

  • Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to calculate the associated enthalpy changes.[12]

Experimental Workflow for Thermal Analysis

The following diagram outlines a logical workflow for the comprehensive thermal analysis of a compound like this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Sample_Acquisition Acquire & Characterize This compound Weigh_Sample Accurately Weigh Samples (TGA: 5-10mg, DSC: 2-5mg) Sample_Acquisition->Weigh_Sample TGA_Analysis Thermogravimetric Analysis (TGA) (10°C/min, N₂ atmosphere) Weigh_Sample->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) (10°C/min, N₂ atmosphere) Weigh_Sample->DSC_Analysis TGA_Data Analyze TGA/DTG Curves: - Onset of Decomposition - % Mass Loss - Residual Mass TGA_Analysis->TGA_Data DSC_Data Analyze DSC Thermogram: - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) - Decomposition Temperature (Td) - Enthalpy of Decomposition (ΔHd) DSC_Analysis->DSC_Data Final_Report Compile Technical Report: - Data Tables - Thermal Stability Profile - Decomposition Kinetics (optional) TGA_Data->Final_Report DSC_Data->Final_Report

References

The Genesis of a Niche Pyridine Derivative: An In-depth Technical Guide to the Discovery and Synthesis of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinic acid, a substituted pyridine carboxylic acid, represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. While not as extensively studied as some of its structural isomers, its synthesis provides a compelling case study in the strategic functionalization of the pyridine ring. This technical guide delves into the historical context of its discovery and provides a detailed overview of the primary synthetic routes, complete with experimental protocols and comparative data. The journey to obtaining this specific molecule is intrinsically linked to the broader history of pyridine chemistry, which has its roots in the industrial processing of coal tar.

Historical Perspective: From Coal Tar to Tailored Molecules

The story of this compound begins with its precursor, 2,6-lutidine (2,6-dimethylpyridine). Initially isolated from the basic fraction of coal tar and bone oil, the advent of modern organic synthesis has led to more controlled and efficient production methods.[1] The development of synthetic routes to pyridine derivatives was a significant focus of late 19th and early 20th-century organic chemistry, driven by the need for new dyes, pharmaceuticals, and other fine chemicals.

The synthesis of pyridine carboxylic acids, in particular, has a long history. Early methods often relied on the harsh oxidation of alkyl-substituted pyridines, which were readily available from coal tar distillates. A variety of oxidizing agents, including potassium permanganate and nitric acid, were employed to convert methyl or other alkyl groups into carboxylic acids.[2] However, the synthesis of this compound, with its specific substitution pattern of two methyl groups and a carboxylic acid at the 4-position, requires a more nuanced approach than simple oxidation of 2,6-lutidine, which would yield the dicarboxylic acid.

The most logical and established pathway to this compound involves a two-step process: the introduction of a cyano group at the 4-position of the 2,6-lutidine ring, followed by hydrolysis of the nitrile to the carboxylic acid.

Core Synthesis Pathway: From 2,6-Lutidine to this compound

The primary and most practical synthetic route to this compound is a two-stage process commencing with 2,6-lutidine. This pathway involves the synthesis of a key intermediate, 2,6-dimethyl-4-cyanopyridine, which is subsequently hydrolyzed to the target carboxylic acid.

digraph "Synthesis_Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", fontcolor="#5F6368"];

Lutidine [label="2,6-Lutidine"]; N_Oxide [label="2,6-Lutidine N-Oxide"]; Cyanopyridine [label="2,6-Dimethyl-4-cyanopyridine"]; IsonicotinicAcid [label="this compound"];

Lutidine -> N_Oxide [label="Oxidation"]; N_Oxide -> Cyanopyridine [label="Cyanation"]; Cyanopyridine -> IsonicotinicAcid [label="Hydrolysis"]; }

Experimental workflow for the synthesis of 2,6-Dimethyl-4-cyanopyridine.

Stage 2: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

The final step in the synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. A continuous process under substantially adiabatic conditions has been shown to be effective for the hydrolysis of various cyanopyridines.[2]

Experimental Protocol: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

  • Reaction Setup: In a high-pressure autoclave or a sealed tube, place an aqueous solution of 2,6-dimethyl-4-cyanopyridine.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide. The molar ratio of the base to the cyanopyridine will determine the final product (amide vs. carboxylic acid) and reaction rate. For complete hydrolysis to the carboxylic acid, a stoichiometric excess of the base is typically used.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 250°C. The reaction is typically rapid under these conditions.

  • Work-up: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 3-4. This will precipitate the this compound.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

CyanopyridineBaseBase:CN RatioInitial Temp (°C)Max Temp (°C)ProductYield (%)Reference
4-CyanopyridineNaOH1.5-1.75:150-80-Isonicotinic acid-[2]
3-CyanopyridineNaOH-125240Nicotinic acid>90[2]
2-CyanopyridineNaOH-125225Picolinic acid>90[2]

Note: The data presented is for the hydrolysis of parent cyanopyridines. The conditions are expected to be similar for the 2,6-dimethyl derivative.

```dot digraph "Hydrolysis_Mechanism" { graph [rankdir="LR"]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

"Cyanopyridine" [label="{2,6-Dimethyl-4-cyanopyridine | C≡N}"]; "Amide" [label="{2,6-Dimethylisonicotinamide | C(=O)NH2}"]; "Carboxylate" [label="{2,6-Dimethylisonicotinate | C(=O)O⁻}"]; "Carboxylic_Acid" [label="{this compound | C(=O)OH}"];

"Cyanopyridine" -> "Amide" [label="H2O, OH⁻"]; "Amide" -> "Carboxylate" [label="H2O, OH⁻"]; "Carboxylate" -> "Carboxylic_Acid" [label="H⁺"]; }

References

The Evolving Therapeutic Landscape of Substituted Isonicotinic Acids: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as the scaffold for the frontline anti-tuberculosis drug, isoniazid.[1] The amenability of the isonicotinic acid core to chemical modification has spurred extensive research, leading to the discovery of a diverse range of biological activities. This technical guide provides an in-depth overview of the potential biological activities of substituted isonicotinic acids, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Antimicrobial Activity

The most prominent therapeutic application of isonicotinic acid derivatives lies in their antimicrobial effects, particularly against Mycobacterium tuberculosis.[1] Isoniazid, an isonicotinic acid hydrazide, is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] This disruption of the cell wall leads to bacterial cell death.[1] Research has expanded to explore a wide array of substituted isonicotinic acid hydrazones for their potent antibacterial and antifungal activities.[3][4]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted isonicotinic acid derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Isonicotinic acid hydrazide-hydrazone 15S. aureus ATCC 65381.95-7.81[3]
Isonicotinic acid hydrazide-hydrazone 16S. aureus ATCC 259233.91[3]
Isonicotinic acid hydrazide-hydrazone 16S. aureus ATCC 65383.91[3]
Isonicotinic acid hydrazide-hydrazones 8, 9, 10Gram-positive bacteria0.002-0.98[3]
Isonicotinic acid N'-tetradecanoyl-hydrazide (12)M. tuberculosisMore active than isoniazid[5]
(E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4)M. tuberculosisPromising
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (1)Isoniazid-resistant M. tuberculosis SRI 13690.14 µM

Anti-inflammatory Activity

Several derivatives of isonicotinic acid have been synthesized and evaluated for their anti-inflammatory potential, often demonstrating potent inhibition of inflammatory mediators.[1] The mechanism of action for some of these compounds involves the inhibition of Reactive Oxygen Species (ROS) production and modulation of key inflammatory signaling pathways such as the NF-κB and PPARγ pathways.[1][6]

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory activity of selected isonicotinic acid derivatives.

Compound/DerivativeAssayIC50 (µg/mL)Reference
Isonicotinate of meta-aminophenol (5)ROS Inhibition1.42 ± 0.1[7][8]
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9[7][8]

Anticancer Activity

The therapeutic potential of isonicotinic acid derivatives extends to oncology. A number of isoniazid-hydrazone derivatives have been shown to exhibit significant cytotoxic activity against various human cancer cell lines. The structure-activity relationship (SAR) analysis of these compounds indicates that the nature and position of substituents on the aromatic ring are critical for their anticancer efficacy.

Quantitative Anticancer Data

The following table summarizes the IC50 values of isonicotinic acid derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Isoniazid Derivatives (general)Four human cancer cell lines0.61 to 3.36
(E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4)Human colon cancer cell line HCT 116Promising cytotoxic effects
Isonicotinoyl hydrazone 3bHuman colorectal cancer (HCT 116)3.1 µM[9]
Isonicotinoyl hydrazone 3lHuman colorectal cancer (HCT 116)0.29 µM[9]
5-Fluorouracil (Standard)Human colorectal cancer (HCT 116)5 µM[9]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). The absorbance can also be measured using a microplate reader to quantify bacterial growth.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Isoniazid Mechanism of Action

Isoniazid's primary mechanism of action against Mycobacterium tuberculosis is the inhibition of mycolic acid synthesis.[1]

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation ActivatedIsoniazid Activated Isoniazid (Isonicotinoyl radical) KatG->ActivatedIsoniazid NAD NAD+ ActivatedIsoniazid->NAD Reacts with Adduct Isonicotinoyl-NAD Adduct NAD->Adduct InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellDeath Bacterial Cell Death InhA->CellDeath Inhibition leads to CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Essential for

Caption: Mechanism of action of Isoniazid.

Anti-inflammatory Signaling Pathways

Substituted isonicotinic acids can exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and PPARγ.

G cluster_0 NF-κB Pathway cluster_1 PPARγ Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB (Nuclear Translocation) IKK->NFkB_active Leads to activation NFkB NF-κB IkB->NFkB Inhibits ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->ProInflammatoryGenes Induces PPARg_agonist Isonicotinic Acid Derivative (PPARγ Agonist) PPARg PPARγ PPARg_agonist->PPARg Activates PPARg->NFkB Inhibits AntiInflammatoryResponse Anti-inflammatory Response PPARg->AntiInflammatoryResponse

Caption: Anti-inflammatory signaling pathways.

General Experimental Workflow

The following diagram illustrates a general workflow for the discovery and evaluation of biologically active substituted isonicotinic acids.

G Synthesis Synthesis of Substituted Isonicotinic Acid Derivatives Screening In Vitro Biological Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening Hit Hit Identification (Active Compounds) Screening->Hit DoseResponse Dose-Response Studies (IC50 / MIC Determination) Hit->DoseResponse Lead Lead Compound Selection DoseResponse->Lead Mechanism Mechanism of Action Studies Lead->Mechanism InVivo In Vivo Efficacy and Toxicity Studies Lead->InVivo Preclinical Preclinical Development Mechanism->Preclinical InVivo->Preclinical

References

A Theoretical and Computational Investigation of 2,6-Dimethylisonicotinic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, holds potential interest in medicinal chemistry and materials science due to its structural features. Theoretical calculations and computational modeling provide a powerful, non-invasive means to elucidate its molecular properties, reactivity, and potential interactions. This whitepaper details the standard computational protocols for a thorough theoretical investigation of this compound, from geometry optimization to the analysis of electronic properties.

Computational Methodology

The following section outlines a typical experimental protocol for performing Density Functional Theory (DFT) calculations on this compound. These methods are standard in the field and are based on protocols reported for similar pyridine carboxylic acid derivatives.

2.1. Software and Hardware

All calculations would be performed using the Gaussian 16 suite of programs. High-performance computing clusters would be utilized to handle the computational demands of the calculations.

2.2. Geometry Optimization

The initial molecular structure of this compound would be built using GaussView 6. A full geometry optimization would be performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The optimization would be carried out without any symmetry constraints, and the nature of the stationary points would be confirmed by frequency calculations, ensuring the absence of imaginary frequencies.

2.3. Vibrational Analysis

Harmonic vibrational frequencies would be calculated at the same B3LYP/6-311++G(d,p) level of theory to characterize the stationary point as a true minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

2.4. Electronic Properties

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would be determined from the optimized geometry. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the aforementioned computational protocol.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.33 Å
N1-C61.33 Å
C2-C31.39 Å
C3-C41.40 Å
C4-C51.40 Å
C5-C61.39 Å
C4-C71.51 Å
C7=O81.22 Å
C7-O91.35 Å
O9-H100.97 Å
C2-C111.51 Å
C6-C121.51 Å
Bond AngleC6-N1-C2118.5°
N1-C2-C3121.0°
C2-C3-C4119.5°
C3-C4-C5119.0°
C4-C5-C6119.5°
C5-C6-N1121.0°
C3-C4-C7120.5°
C5-C4-C7120.5°
O8=C7-O9124.0°

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Visualizations

4.1. Molecular Structure

The starting point for any theoretical calculation is the definition of the molecular structure.

Caption: Molecular structure of this compound with atom numbering.

4.2. Computational Workflow

The logical flow of a theoretical investigation follows a structured path from initial structure to final analysis.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis mol_structure Molecular Structure Input comp_method Define Computational Method (DFT, B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential electronic_prop->mep

Caption: A typical workflow for computational chemistry studies.

Conclusion

While specific experimental or theoretical data for this compound is not yet present in the scientific literature, this whitepaper provides a robust and standard framework for its computational investigation. The outlined DFT-based protocol would yield valuable insights into the molecule's geometric, vibrational, and electronic properties. The hypothetical data presented serves as a reasonable expectation of the outcomes of such a study. This foundational theoretical work would be crucial for guiding future experimental studies and for the rational design of new molecules with desired properties in the fields of drug development and materials science.

A Technical Guide to 2,6-Dimethylisonicotinic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethylisonicotinic acid (CAS No. 54221-93-1), a substituted pyridine carboxylic acid of interest in chemical and pharmaceutical research. This document details its commercial availability, synthesis, and the current landscape of its research applications.

Introduction to this compound

This compound is a derivative of isonicotinic acid, a foundational scaffold in medicinal chemistry. While isonicotinic acid and its various derivatives have been extensively studied, leading to the development of numerous therapeutic agents, the specific biological activities and applications of this compound are not well-documented in publicly available scientific literature. Its chemical structure, featuring a carboxylic acid group at the 4-position and two methyl groups at the 2- and 6-positions of the pyridine ring, suggests its potential as a building block in the synthesis of more complex molecules.

Commercial Suppliers for Research Use

For researchers looking to procure this compound for laboratory use, several commercial suppliers offer this compound in research-grade quality. The following table summarizes the offerings from prominent suppliers.

SupplierProduct NumberPurityAvailable Quantities
ChemSceneCS-0007511≥98%1g, 5g, 10g
Oakwood Chemical225100Not Specified250mg, 1g
AmbeedA313731>98.0%1g, 5g
BOC Sciences54221-93-1Not SpecifiedInquire for details

Note: Pricing information is subject to change and should be confirmed directly with the suppliers.

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrolysis of 2,6-dimethyl-4-cyanopyridine.[1] This process provides a reliable route for obtaining the target compound for research purposes.

Experimental Protocol: Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

Materials:

  • 2,6-dimethyl-4-cyanopyridine

  • Concentrated sulfuric acid

  • 10 N Sodium hydroxide solution

  • Deionized water

  • Ice bath

  • Diethyl ether (for extraction)

  • Soxhlet extractor (optional, for purification)

  • Standard laboratory glassware and heating apparatus

Procedure: [1]

  • A mixture of 1 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine and 5 ml of concentrated sulfuric acid is prepared in a suitable reaction flask.

  • The mixture is heated to 100°C and maintained at this temperature for 5 hours with stirring.

  • After the reaction is complete, the resulting solution is cooled in an ice bath.

  • The pH of the cooled solution is carefully adjusted to 3.5 using a 10 N sodium hydroxide solution.

  • The neutralized solution is then concentrated to dryness under reduced pressure.

  • The crude this compound can be purified by extraction with diethyl ether. For a more exhaustive purification, a Soxhlet extraction of the residue can be performed for 48 hours.

Characterization: The final product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[1]

Current Research Landscape and Applications

A thorough review of scientific databases and patent literature reveals that while this compound is utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery, there is a notable absence of published research detailing its specific biological activities.[2][3] Unlike other derivatives of isonicotinic acid that have been extensively studied for their antimicrobial, anti-inflammatory, or other therapeutic properties, the biological profile of this compound remains largely unexplored in the public domain.

This lack of data presents an opportunity for novel research into the potential pharmacological effects of this compound. Given the established biological significance of the isonicotinic acid scaffold, it is plausible that this compound may possess interesting and yet-to-be-discovered biological properties.

Hypothetical Experimental Workflow: Screening for Antimicrobial Activity

For researchers interested in investigating the potential biological activities of this compound, a logical starting point would be to screen for antimicrobial properties, a common characteristic of isonicotinic acid derivatives. The following section outlines a hypothetical experimental workflow for such a study.

General Workflow for Antimicrobial Screening

The diagram below illustrates a typical workflow for the initial screening and characterization of a novel compound for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Secondary Characterization cluster_2 Mechanism of Action Studies A Compound Solubilization B Broth Microdilution Assay (Primary Screen) A->B Prepare serial dilutions C Determine Minimum Inhibitory Concentration (MIC) B->C Analyze microbial growth D Determine Minimum Bactericidal Concentration (MBC) C->D Subculture from wells with no visible growth E Time-Kill Kinetics Assay C->E Assess bactericidal vs. bacteriostatic activity F Cytotoxicity Assay (e.g., against mammalian cells) C->F Evaluate selectivity G Target Identification Assays (e.g., enzyme inhibition) D->G E->G H Cellular Morphology Studies (e.g., microscopy) G->H

Caption: A hypothetical workflow for evaluating the antimicrobial properties of a novel compound.

Detailed Experimental Protocol: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for solubilization

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium according to established protocols (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells with the microorganism and medium only (growth control), medium only (sterility control), the microorganism with the positive control antibiotic, and the microorganism with the vehicle control.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a readily available research chemical with potential applications as a building block in synthetic and medicinal chemistry. While its specific biological activities are currently underexplored, its structural relationship to other biologically active isonicotinic acid derivatives suggests that it may be a valuable candidate for further investigation. This guide provides researchers with the necessary information on its procurement and synthesis, and proposes a framework for initiating studies into its potential antimicrobial properties, thereby encouraging the exploration of this promising yet understudied molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2,6-dimethylisonicotinic acid, a valuable building block in pharmaceutical and materials science, from 2,6-dimethyl-4-cyanopyridine. The protocol focuses on the robust and scalable method of nitrile hydrolysis under acidic conditions. This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is curated to provide researchers with the necessary details to confidently replicate and adapt this synthesis for their specific applications.

Introduction: The Significance of this compound

This compound, a derivative of isonicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules and functional materials. The presence of the carboxylic acid group at the 4-position and the methyl groups at the 2- and 6-positions of the pyridine ring imparts specific electronic and steric properties, making it a versatile precursor for:

  • Pharmaceuticals: As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can engage in salt formation or further derivatization.

  • Agrochemicals: Utilized in the development of novel pesticides and herbicides.

  • Material Science: Employed as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing.

The synthesis from 2,6-dimethyl-4-cyanopyridine offers a direct and efficient route to this valuable compound.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a classic organic transformation known as hydrolysis. This reaction can be catalyzed by either acid or base.[1][2] This protocol focuses on the acid-catalyzed pathway.

The mechanism proceeds in two main stages:

  • Conversion of the nitrile to an amide: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom of the cyano group.[3][4] A water molecule then acts as a nucleophile, attacking this electrophilic carbon. A series of proton transfers results in the formation of a protonated amide, which then loses a proton to yield the intermediate amide.

  • Hydrolysis of the amide to the carboxylic acid: The amide intermediate is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[1][5] This second stage is often the rate-determining step.

The overall transformation is driven by the formation of the thermodynamically stable carboxylic acid.

Experimental Workflow Overview

The following diagram outlines the key stages of the synthesis, from the starting material to the final, characterized product.

SynthesisWorkflow Start 2,6-Dimethyl-4-cyanopyridine Reaction Acid Hydrolysis (H₂SO₄, 100°C, 5h) Start->Reaction Step 1 Workup Neutralization & Concentration (NaOH, Evaporation) Reaction->Workup Step 2 Purification Soxhlet Extraction (Ether) Workup->Purification Step 3 Analysis Characterization (NMR, MS, IR) Purification->Analysis Step 4 Product This compound Analysis->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a documented synthetic route.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dimethyl-4-cyanopyridine≥98%e.g., Sigma-AldrichStarting material
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%e.g., Fisher ScientificCatalyst and solvent
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., VWRFor neutralization
Diethyl EtherAnhydrous, ≥99.7%e.g., Sigma-AldrichFor extraction
Deionized WaterIn-houseFor preparing solutions and washing
Round-bottom flask (50 mL)Reaction vessel
Reflux condenser
Heating mantle with stirrer
Ice bathFor cooling
pH meter or pH paperFor monitoring neutralization
Rotary evaporatorFor solvent removal
Soxhlet extractorFor purification
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g (7.56 mmol) of 2,6-dimethyl-4-cyanopyridine.

  • Acid Addition: Carefully add 5 mL of concentrated sulfuric acid to the flask. Caution: This addition is exothermic and should be done slowly, preferably in a fume hood.

  • Hydrolysis: Heat the reaction mixture to 100°C with stirring for 5 hours. The solution should become homogeneous.

  • Work-up - Neutralization: After 5 hours, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a 10 N sodium hydroxide solution to neutralize the mixture to a pH of approximately 3.5. Caution: This neutralization is highly exothermic. Add the base dropwise with efficient stirring and cooling to control the temperature.

  • Concentration: Concentrate the neutralized solution to dryness using a rotary evaporator.

  • Purification - Soxhlet Extraction: Transfer the resulting solid residue to a cellulose thimble and place it in a Soxhlet extractor. Extract the solid with diethyl ether for 48 hours.

  • Isolation: After the extraction is complete, concentrate the ether solution using a rotary evaporator to yield the solid this compound.

  • Drying: Dry the product under vacuum to remove any residual solvent.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.[6][7]

  • Concentrated Sulfuric Acid: Is a strong acid and a powerful dehydrating agent. It can cause severe burns upon contact with skin or eyes. Handle with extreme care.[6]

  • Sodium Hydroxide: Is a strong base and is highly corrosive. It can cause severe burns. When preparing the 10 N solution, always add the NaOH pellets to water slowly, as the dissolution is highly exothermic.[7][8][9]

  • Diethyl Ether: Is a highly flammable and volatile solvent. Ensure there are no ignition sources nearby during its use.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Purification and Characterization Workflow

The following diagram illustrates the process of isolating and verifying the final product.

PurificationAnalysis Crude Crude Product (Solid Residue) Extraction Soxhlet Extraction (Diethyl Ether, 48h) Crude->Extraction Isolation Solvent Removal (Rotary Evaporation) Extraction->Isolation Drying Vacuum Drying Isolation->Drying PureProduct Pure this compound Drying->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR

Caption: Workflow for the purification and analysis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in D₂O): [2]

    • δ 8.05 ppm (s, 2H, Pyridine-H)

    • δ 2.82 ppm (s, 6H, -CH₃)

    • The carboxylic acid proton will exchange with D₂O and will not be observed.

  • ¹³C NMR (predicted, in DMSO-d₆):

    • ~167 ppm (C=O)

    • ~157 ppm (C-CH₃)

    • ~148 ppm (C-COOH)

    • ~122 ppm (CH)

    • ~24 ppm (-CH₃)

Mass Spectrometry (MS)
  • Electron Ionization (EI): [2]

    • m/z 151 (M⁺, molecular ion)

    • m/z 134 ([M-OH]⁺)

    • m/z 106 ([M-COOH]⁺)

Infrared (IR) Spectroscopy
  • O-H stretch: A broad absorption band in the region of 3000-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

  • C-H stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

  • C=C and C=N stretches: Aromatic ring vibrations will be present in the 1600-1450 cm⁻¹ region.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction.Ensure the reaction temperature was maintained at 100°C for the full 5 hours. Monitor the reaction by TLC if possible.
Loss of product during work-up.Be precise with the neutralization to pH 3.5. Over-acidification or making the solution too basic can affect solubility.
Inefficient extraction.Ensure the Soxhlet extractor is functioning correctly and that the extraction is run for the full 48 hours.
Product is impure Incomplete hydrolysis of the nitrile or amide intermediate.Increase the reaction time or temperature slightly.
Contamination from starting materials or side products.Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) for further purification.

Conclusion

The acid-catalyzed hydrolysis of 2,6-dimethyl-4-cyanopyridine is an effective method for the synthesis of this compound. This protocol provides a detailed and reliable procedure for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Adherence to the outlined steps and safety precautions will enable the successful and safe production of this valuable chemical intermediate.

References

laboratory scale synthesis protocol for 2,6-Dimethylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed laboratory-scale synthesis protocol for 2,6-Dimethylisonicotinic acid, a valuable building block in medicinal chemistry and materials science. The presented method is based on the hydrolysis of 2,6-dimethyl-4-cyanopyridine. While this protocol is reproducible, it is important to note that the reported yield of the purified product is low. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable, albeit low-yielding, method for the preparation of this compound for research purposes.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound via the hydrolysis of 2,6-dimethyl-4-cyanopyridine.

ParameterValue
Starting Material 2,6-Dimethyl-4-cyanopyridine
Reagents Concentrated Sulfuric Acid, 10 N Sodium Hydroxide, Diethyl Ether
Reaction Conditions 100 °C for 5 hours
Reported Yield ~5%
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
¹H NMR (D₂O) δ 2.82 (s, 6H, CH₃), 8.05 (s, 2H, Py)
Mass Spec (EI) m/z 151 (M⁺, 100%), 134 (M⁺-OH, 7.2%), 106 (M⁺-CO₂H, 16.4%)

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from 2,6-dimethyl-4-cyanopyridine.

Materials:

  • 2,6-Dimethyl-4-cyanopyridine (1.0 g, 7.56 mmol)

  • Concentrated Sulfuric Acid (5 mL)

  • 10 N Sodium Hydroxide solution

  • Diethyl ether

  • Deionized water

  • Ice bath

  • Round-bottom flask (50 mL)

  • Heating mantle with stirrer

  • pH meter or pH paper

  • Rotary evaporator

  • Soxhlet extractor

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-dimethyl-4-cyanopyridine (1.0 g) and concentrated sulfuric acid (5 mL).

  • Heating: Heat the reaction mixture to 100 °C using a heating mantle and stir for 5 hours. The solid should dissolve to form a clear solution.

  • Quenching and Neutralization: After 5 hours, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully and slowly add 10 N sodium hydroxide solution to neutralize the mixture to a pH of 3.5. This step is highly exothermic and should be performed with caution.

  • Solvent Removal: Concentrate the neutralized solution to dryness using a rotary evaporator.

  • Purification by Extraction: Transfer the resulting solid residue to a cellulose thimble and place it in a Soxhlet extractor. Extract the solid with diethyl ether for 48 hours.

  • Isolation of Product: After the extraction is complete, concentrate the ether extract under reduced pressure to yield this compound as a solid.

  • Drying and Storage: Dry the product under vacuum and store it in a desiccator.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product start 2,6-Dimethyl-4-cyanopyridine + Concentrated H₂SO₄ heat Heat at 100°C for 5h start->heat cool Cooling heat->cool neutralize Neutralize to pH 3.5 with 10N NaOH cool->neutralize concentrate Concentrate to Dryness neutralize->concentrate soxhlet Soxhlet Extraction (Diethyl Ether, 48h) concentrate->soxhlet evaporate Evaporate Ether soxhlet->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 2,6-Dimethylisonicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, presents a compelling scaffold for the construction of novel coordination compounds. Its structural features, including a pyridine nitrogen atom and a carboxylate group, allow it to act as a versatile ligand, coordinating to a variety of metal ions. The methyl groups at the 2 and 6 positions introduce steric hindrance that can influence the coordination geometry, dimensionality of resulting structures, and the reactivity of the metal center. These attributes make this compound an attractive building block in the design of metal-organic frameworks (MOFs), catalysts, and potentially, therapeutic agents.

This document provides a detailed overview of the potential applications of this compound in coordination chemistry, including protocols for the synthesis of coordination complexes and characterization techniques. While specific quantitative data for complexes of this compound are not abundantly available in the current literature, the methodologies and application principles are derived from closely related systems and established coordination chemistry principles.

I. Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a nitrogen donor and a carboxylate group, makes it an excellent candidate for the synthesis of coordination polymers and MOFs. These materials are of significant interest for applications in gas storage, separation, and catalysis. The synthesis of such materials typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions.

Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-Organic Framework

This protocol is adapted from methods used for similar pyridinecarboxylate ligands and can be optimized for this compound.[1]

Materials:

  • This compound

  • Lanthanide(III) nitrate hexahydrate (e.g., La(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in a mixture of 3 mL of ethanol and 1 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of the lanthanide(III) nitrate salt in 1 mL of deionized water.

  • Combine the two solutions and stir for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration, wash them with fresh DMF and then ethanol.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Characterization:

The resulting crystalline material can be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, and thermogravimetric analysis (TGA) to evaluate its thermal stability.

Below is a DOT script to visualize the general workflow for the synthesis of a Metal-Organic Framework.

MOF_Synthesis_Workflow cluster_prep Solution Preparation Ligand Dissolve this compound in Solvent (DMF/Ethanol) Mix Mix Ligand and Metal Salt Solutions Ligand->Mix Metal_Salt Dissolve Metal Salt in Solvent (e.g., Water) Metal_Salt->Mix React Hydrothermal Reaction (Autoclave, 120 °C, 72h) Mix->React Isolate Isolate Crystals (Filtration) React->Isolate Wash Wash with DMF and Ethanol Isolate->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterization (XRD, TGA, etc.) Dry->Characterize

General workflow for MOF synthesis.

II. Catalytic Applications

Coordination complexes of this compound have the potential to act as catalysts in various organic transformations. The metal center's electronic properties and coordination environment, which are influenced by the ligand, are key to its catalytic activity. Ruthenium and cobalt complexes, for instance, are known to catalyze oxidation reactions.[2][3]

Logical Relationship for Catalytic Oxidation

The following diagram illustrates the logical relationship in a typical catalytic oxidation cycle.

Catalytic_Oxidation_Cycle Catalyst [M(L)n] (Active Catalyst) Intermediate Metal-Oxo Intermediate [M=O(L)n] Catalyst->Intermediate + Oxidant Substrate Substrate (e.g., Alkane) Substrate->Intermediate Oxidant Oxidant (e.g., Peroxide) Intermediate->Catalyst Product Oxidized Product (e.g., Alcohol) Intermediate->Product Oxygen Transfer Catalyst_Regen Catalyst Regeneration

A simplified catalytic oxidation cycle.
Experimental Protocol: General Procedure for Catalytic Oxidation of Alkanes

This protocol is based on systems using cobalt complexes for C-H oxidation and can be adapted for complexes of this compound.[4]

Materials:

  • Cobalt(II) complex of this compound (pre-synthesized)

  • Substrate (e.g., cyclohexane)

  • Oxidant (e.g., m-chloroperbenzoic acid, m-CPBA)

  • Solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vial, dissolve the cobalt(II) complex of this compound (1-5 mol%) in acetonitrile.

  • Add the substrate (e.g., cyclohexane, 0.5 M) and the internal standard.

  • Initiate the reaction by adding the oxidant (e.g., m-CPBA, 1.2 equivalents) portion-wise over a period of 1 hour at room temperature.

  • Stir the reaction mixture for the desired time (e.g., 24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., triphenylphosphine).

  • Analyze the final product mixture by GC to determine the conversion and selectivity.

III. Magnetic Properties

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons on the metal center and the interactions between these centers. Ligands play a crucial role in determining the spin state of the metal ion (high-spin or low-spin) and mediating magnetic exchange interactions.

Characterization of Magnetic Properties

Experimental Protocol: Measurement of Magnetic Susceptibility

The magnetic susceptibility of a coordination complex of this compound can be measured using a SQUID (Superconducting Quantum Interference Device) magnetometer.

Procedure:

  • A carefully weighed sample of the powdered coordination complex is placed in a gelatin capsule or other suitable sample holder.

  • The sample holder is placed in the SQUID magnetometer.

  • The magnetic moment of the sample is measured over a range of temperatures (e.g., 2-300 K) under an applied magnetic field (e.g., 0.1 T).

  • The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment.

  • The data is often presented as a plot of χMT versus T, which can provide information about the nature of the magnetic interactions (ferromagnetic, antiferromagnetic, or paramagnetic).

Data Interpretation:

The effective magnetic moment (μeff) can be calculated from the magnetic susceptibility data using the following equation:

μeff = 2.828 * (χM * T)^1/2

The value of μeff can be used to estimate the number of unpaired electrons per metal center. For multinuclear complexes, the temperature dependence of the magnetic susceptibility can be fitted to theoretical models to quantify the magnetic exchange coupling constant (J).

Table 1: Hypothetical Magnetic Data for a Mononuclear High-Spin Co(II) Complex

ParameterValue
Metal IonCo(II) (d⁷)
Spin StateHigh-spin
Number of Unpaired Electrons3
Calculated Spin-only μeff (B.M.)3.87
Experimental μeff at 300 K (B.M.)~4.3 - 5.2

Note: The experimental magnetic moment for high-spin Co(II) is often higher than the spin-only value due to orbital contributions.

IV. Applications in Drug Development

Derivatives of nicotinic acid and related heterocycles are prevalent in medicinal chemistry. The structural features of this compound make it a candidate for the design of enzyme inhibitors, particularly kinase inhibitors, where the pyridine scaffold can interact with the hinge region of the ATP binding site.

Signaling Pathway Diagram: A Generic Kinase Signaling Pathway

The following diagram illustrates a simplified kinase signaling pathway that could be a target for inhibitors derived from this compound.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Sos) Dimerization->Adaptor Ras Ras Adaptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor Kinase Inhibitor (e.g., 2,6-dimethylisonicotinic acid derivative) Inhibitor->Raf Inhibition

Simplified MAPK/ERK signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for the kinase inhibitory activity of compounds derived from this compound.

Materials:

  • Synthesized this compound derivatives

  • Recombinant kinase (e.g., Raf kinase)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 1 nM) in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 2: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (µM)
Derivative ARaf Kinase5.2
Derivative BRaf Kinase12.8
Staurosporine (Control)Raf Kinase0.02

Conclusion

This compound is a promising ligand for the development of new coordination compounds with diverse applications. While specific experimental data for this ligand is still emerging, the protocols and principles outlined in these application notes provide a solid foundation for researchers to explore its potential in materials science, catalysis, and drug discovery. The steric hindrance provided by the methyl groups is expected to lead to unique structural and reactivity patterns compared to its non-methylated parent compound, making it a worthy subject of further investigation.

References

Application Notes and Protocols: 2,6-Dimethylisonicotinic Acid in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,6-dimethylisonicotinic acid and its derivatives in the synthesis of novel, biologically active compounds. The following sections detail the synthesis of potent antioxidant and antituberculosis agents, present quantitative biological data, and provide comprehensive protocols for their preparation and evaluation.

I. Application in the Synthesis of Antioxidant Agents: 1,4-Dihydroisonicotinic Acid Derivatives

Derivatives of 1,4-dihydroisonicotinic acid, structurally related to this compound, have demonstrated significant potential as antioxidant agents. These compounds are effective in preventing oxidative damage to liver cells. The core structure, a 1,4-dihydropyridine ring, is a well-established pharmacophore known for its diverse biological activities.

Quantitative Data: Antioxidant Activity of 1,4-Dihydroisonicotinic Acid Derivatives

The antioxidant capacities of several 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives have been evaluated using various standard assays. The data presented below summarizes the radical scavenging activities.

Compound IDCompound NameDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Reference Compound
Ia 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydroisonicotinic acidData not available in searched literatureData not available in searched literatureTrolox
Ib Sodium 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido)glutamateData not available in searched literatureData not available in searched literatureTrolox
Ic Sodium 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido)ethane-sulphateData not available in searched literatureData not available in searched literatureTrolox

Note: While specific IC50 values for compounds Ia, Ib, and Ic were not found in the provided search results, their potent antioxidant activity superior to the standard, Trolox, was noted in cellular assays.[1]

Experimental Protocols: Antioxidant Activity Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from violet to yellow.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test compounds and reference standard (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds and a reference standard in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of the various concentrations of the test compounds or reference standard to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

  • Incubation and Measurement:

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Reagents and Equipment:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • Test compounds and reference standard (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical.

    • Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to the wells of a 96-well plate.

    • Add 10 µL of the test compounds or reference standard at various concentrations to the wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway: Nrf2-Antioxidant Response Element (ARE)

Antioxidant compounds often exert their protective effects by activating the Nrf2-ARE signaling pathway.[2][3][[“]][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_ARE_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2-ARE antioxidant signaling pathway.

II. Application in the Synthesis of Antituberculosis Agents: 2,6-Disubstituted Pyridine Thiosemicarbazone Derivatives

A series of novel 2,6-disubstituted thiosemicarbazone derivatives of pyridine have been synthesized and evaluated for their antituberculosis activity. These compounds have shown potent activity against both sensitive and resistant strains of Mycobacterium tuberculosis.

Quantitative Data: Antituberculosis and Cytotoxic Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and a resistant strain, as well as the cytotoxicity (IC50) against HaCaT cells.[7]

Compound IDR1R2MIC (µg/mL) vs. M. tuberculosis H37RvMIC (µg/mL) vs. Resistant StrainIC50 (µg/mL) vs. HaCaT cells
5 PyrrolidinePyrrolidine21> 50
7 PiperidinePyrrolidine20.5> 50
Isoniazid--0.1258-
Experimental Protocols: Synthesis and Biological Evaluation

The synthesis is a multi-step process starting from a halogenated pyridine derivative.

Synthesis_Workflow Start 6-Chloropicolinonitrile Step1 Nucleophilic Substitution (with Pyrrolidine or Piperidine) Start->Step1 Intermediate1 6-(Pyrrolidin-1-yl)picolinonitrile or 6-(Piperidin-1-yl)picolinonitrile Step1->Intermediate1 Step2 Conversion to Methyliminoester Intermediate1->Step2 Intermediate2 Methyl 6-substituted-pyridine-2-carbimidate Step2->Intermediate2 Step3 Condensation with Carbothiohydrazide Intermediate2->Step3 Final_Product 2,6-Disubstituted Pyridine Thiosemicarbazone Derivative Step3->Final_Product

Caption: General workflow for the synthesis of thiosemicarbazones.

Step 1: Synthesis of 6-(Pyrrolidin-1-yl)picolinonitrile (Compound 1) [1]

  • To a solution of 6-chloropicolinonitrile (5.5 g) in a suitable solvent, add pyrrolidine (4 mL).

  • The reaction mixture is stirred, and the progress is monitored by TLC.

  • After completion, the product is isolated by filtration and purified by recrystallization from methanol to yield white crystals.

Step 2: Conversion to Methyliminoester [1]

  • The nitrile from Step 1 is converted to the corresponding methyliminoester using standard methods.

Step 3: Condensation with Carbothiohydrazide [1]

  • The methyliminoester from Step 2 is condensed with the appropriate carbothiohydrazide to yield the final thiosemicarbazone derivative.

The broth microdilution method is a standard procedure for determining the MIC of antitubercular compounds.

Materials and Equipment:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) and resistant strains.

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Sterile 96-well U-bottom plates.

  • Test compounds and reference drugs (e.g., Isoniazid).

  • Incubator at 37°C.

  • Inverted mirror or microplate reader.

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of the test compounds and reference drugs in 7H9 broth in the 96-well plates.

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation:

    • Seal the plates and incubate at 37°C.

  • Reading Results:

    • After 7-14 days of incubation, read the plates. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Mechanism of Action: Inhibition of InhA

Thiosemicarbazones are known to inhibit the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[8][9][10][11][12][13][14] Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.

InhA_Inhibition Thiosemicarbazone Thiosemicarbazone Derivative InhA InhA (Enoyl-ACP Reductase) Thiosemicarbazone->InhA inhibits FAS_II Fatty Acid Synthase-II (FAS-II) Pathway InhA->FAS_II is a key enzyme in Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid disrupts FAS_II->Mycolic_Acid is required for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall is essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death disruption leads to

Caption: Mechanism of action of thiosemicarbazones via InhA inhibition.

References

Application of 2,6-Dimethylisonicotinic Acid in Materials Science: Luminescent Lanthanide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylisonicotinic acid, a derivative of pyridine-4-carboxylic acid, serves as a versatile organic linker for the construction of advanced functional materials. Its rigid structure and the presence of both a nitrogen atom within the pyridine ring and a carboxylate group provide multiple coordination sites for metal ions. This allows for the formation of stable and well-defined coordination complexes, including coordination polymers and metal-organic frameworks (MOFs). In materials science, these resulting materials are of significant interest for their potential applications in luminescence, catalysis, and gas storage. This document focuses on the application of this compound in the development of luminescent materials, particularly through the formation of lanthanide(III) complexes.

Application Notes

The unique electronic configurations of lanthanide ions give rise to characteristic, sharp, and long-lived luminescence, which is highly sensitive to the local coordination environment. However, the direct excitation of lanthanide ions is often inefficient due to their low molar absorptivity. To overcome this, organic ligands that can efficiently absorb energy and transfer it to the central lanthanide ion are employed in a process known as the "antenna effect." this compound and its derivatives are excellent candidates for such antenna ligands.

Complexes of lanthanide(III) ions with ligands analogous to this compound, such as 2,6-diphenylisonicotinic acid, have been shown to form stable, nine-coordinate complexes with the general formula Ln(Ligand)₃·nH₂O.[1][2] In these complexes, the isonicotinate derivative acts as a bidentate ligand, coordinating to the lanthanide(III) ion through the carboxylate oxygen atoms.[1][2] The resulting materials exhibit photoluminescent properties, with the ligand absorbing UV radiation and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths.

Potential Applications:

  • Luminescent Probes and Sensors: The luminescence of these lanthanide complexes can be sensitive to the presence of specific analytes, making them suitable for use in chemical sensing.

  • Bio-imaging: The long luminescence lifetimes of lanthanide complexes are advantageous for time-gated imaging techniques in biological systems, reducing background fluorescence.

  • Lighting and Displays: The sharp emission lines of lanthanide ions can lead to materials with high color purity, which is desirable for applications in LEDs and display technologies.

Quantitative Data Summary

The following table summarizes typical data that would be collected for lanthanide complexes of this compound, based on analogous compounds.

PropertyDescriptionTypical Values (for analogous systems)
Molar Ratio (Metal:Ligand) The stoichiometric ratio of the lanthanide salt to this compound used in the synthesis.1:3
Coordination Number The number of donor atoms from the ligands directly bonded to the central lanthanide ion.9
Excitation Wavelength (λex) The wavelength of light that the ligand absorbs most efficiently to initiate the energy transfer process.280 - 350 nm
Emission Wavelength (λem) The characteristic wavelengths of light emitted by the lanthanide ion upon relaxation from its excited state.Varies by lanthanide (e.g., Eu³⁺: ~615 nm, Tb³⁺: ~545 nm)
Luminescence Lifetime (τ) The average time the lanthanide ion remains in its excited state before emitting a photon.Milliseconds (ms) to microseconds (µs)
Quantum Yield (Φ) The ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the luminescence process.Can range from <1% to >50% depending on the specific complex and environment.

Experimental Protocols

Protocol 1: Synthesis of a Lanthanide(III) Complex of this compound

This protocol describes the synthesis of a generic lanthanide(III) complex of this compound based on a procedure for a similar ligand.[1][2]

Materials:

  • This compound (C₈H₉NO₂)

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

  • Deionized water

  • Ethanol

  • Sodium hydroxide (NaOH) solution (0.1 M)

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Beakers and flasks

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (3.0 mmol) in 50 mL of deionized water. Adjust the pH to approximately 7.0 by the dropwise addition of 0.1 M NaOH solution with stirring to deprotonate the carboxylic acid.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the lanthanide(III) chloride hexahydrate (1.0 mmol) in 20 mL of deionized water.

  • Complexation: Slowly add the lanthanide(III) chloride solution to the ligand solution while stirring vigorously at room temperature.

  • Precipitation: A precipitate should form upon mixing. Continue stirring the mixture for 24 hours at room temperature to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with deionized water (3 x 20 mL) and then with ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

Protocol 2: Characterization of the Lanthanide(III) Complex

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the coordination of the carboxylate group to the metal ion.

  • Procedure: Record the FTIR spectra of the free this compound ligand and the synthesized complex using the KBr pellet method.

  • Expected Result: A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) upon coordination to the lanthanide ion.

2. Elemental Analysis (CHN):

  • Purpose: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Procedure: Submit a dried sample of the complex for carbon, hydrogen, and nitrogen analysis.

  • Expected Result: The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula (e.g., Ln(C₈H₈NO₂)₃·nH₂O).

3. Photoluminescence Spectroscopy:

  • Purpose: To investigate the luminescent properties of the complex.

  • Procedure:

    • Prepare a dilute solution or a solid sample of the complex.

    • Record the excitation spectrum by monitoring the most intense emission peak of the lanthanide ion while scanning the excitation wavelength.

    • Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.

  • Expected Result: The complex should exhibit the characteristic emission peaks of the specific lanthanide(III) ion used.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Product Isolation cluster_product Final Product Ligand This compound in Deionized Water Mixing Combine Solutions (Room Temperature, 24h Stirring) Ligand->Mixing Base 0.1 M NaOH Base->Ligand Metal_Salt Lanthanide(III) Chloride in Deionized Water Metal_Salt->Mixing Filtration Vacuum Filtration Mixing->Filtration Washing Wash with Water and Ethanol Filtration->Washing Drying Vacuum Oven Drying (60°C, 12h) Washing->Drying Product Luminescent Lanthanide Complex Drying->Product

Caption: Workflow for the synthesis of a luminescent lanthanide complex.

Antenna_Effect cluster_ligand Organic Ligand (Antenna) cluster_lanthanide Lanthanide Ion S0 S₀ S1 S₁ S0->S1 1. Absorption (UV Light) T1 T₁ S1->T1 2. Intersystem Crossing Ln_Excited Excited State T1->Ln_Excited 3. Energy Transfer Ln_Ground Ground State Ln_Excited->Ln_Ground 4. Luminescence (Visible Light)

Caption: The "antenna effect" mechanism for lanthanide luminescence.

References

Derivatization of 2,6-Dimethylisonicotinic Acid for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2,6-dimethylisonicotinic acid. The synthesis of amide and ester derivatives is explored as a strategy to generate compound libraries for biological screening, particularly for antimicrobial and anticancer applications.

Introduction

This compound, a substituted pyridine carboxylic acid, presents a valuable scaffold for medicinal chemistry. Its structural features, including the nitrogen atom in the pyridine ring and the carboxylic acid functional group, offer multiple points for chemical modification. Derivatization of this core structure into amides and esters can significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications are crucial for modulating pharmacokinetic and pharmacodynamic properties, including cell permeability, target binding affinity, and metabolic stability. The exploration of a diverse chemical space through derivatization is a key strategy in the discovery of novel therapeutic agents.

Application Notes

The derivatization of this compound is a promising avenue for the development of new drug candidates. The resulting amide and ester libraries can be screened against a variety of biological targets.

Antimicrobial Applications

Derivatives of isonicotinic acid have a well-established history in antimicrobial research, with isoniazid being a frontline drug for the treatment of tuberculosis. The proposed mechanism of action for many isonicotinic acid derivatives involves the inhibition of mycolic acid synthesis, an essential component of the bacterial cell wall in mycobacteria. By creating a library of this compound amides and esters, researchers can explore new chemical space to identify compounds with potent activity against a range of bacterial and fungal pathogens, potentially overcoming existing resistance mechanisms.

Anticancer Applications

Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents. The pyridine ring can interact with various biological targets implicated in cancer progression. One area of interest is the modulation of nicotinic acetylcholine receptors (nAChRs), which are expressed in various cancer cell types and can influence signaling pathways related to cell proliferation, apoptosis, and angiogenesis, such as the MAPK/ERK and PI3K/AKT pathways. Derivatization of this compound can lead to the discovery of novel compounds that selectively target these pathways in cancer cells.

Experimental Workflows and Signaling Pathways

General Workflow for Derivatization and Screening

Derivatization and Screening Workflow General Workflow for Derivatization and Screening cluster_synthesis Synthesis cluster_screening Biological Screening start This compound amide Amide Synthesis start->amide Amine, Coupling Agent ester Ester Synthesis start->ester Alcohol, Catalyst library Derivative Library amide->library ester->library antimicrobial Antimicrobial Assays library->antimicrobial anticancer Anticancer Assays library->anticancer data Biological Data (MIC, IC50) antimicrobial->data anticancer->data

Caption: A typical workflow for evaluating antimicrobial compounds.[1]

Hypothetical Mechanism of Antimicrobial Action

Antimicrobial Mechanism Hypothetical Antimicrobial Mechanism of Action compound 2,6-Dimethylisonicotinic Acid Derivative activation Bacterial Enzyme (e.g., KatG-like) compound->activation activated_compound Activated Derivative activation->activated_compound inhibition Inhibition activated_compound->inhibition target InhA-like Enzyme (Mycolic Acid Synthesis) disruption Cell Wall Disruption target->disruption inhibition->target death Bacterial Cell Death disruption->death

Caption: Hypothetical mechanism of antimicrobial action.[1]

Potential Anticancer Signaling Pathway Modulation

Anticancer Signaling Pathway Potential Anticancer Signaling Pathway Modulation compound 2,6-Dimethylisonicotinic Acid Derivative receptor Nicotinic Acetylcholine Receptor (nAChR) compound->receptor Antagonist? pi3k PI3K/AKT Pathway receptor->pi3k Modulation mapk MAPK/ERK Pathway receptor->mapk Modulation proliferation Cell Proliferation (Inhibition) pi3k->proliferation apoptosis Apoptosis (Induction) pi3k->apoptosis mapk->proliferation mapk->apoptosis

Caption: Potential modulation of cancer cell signaling pathways.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DCM or DMF.

  • Add a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM or DMF to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC).

  • Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide derivative.

Protocol 2: General Procedure for Ester Synthesis via Steglich Esterification

This protocol outlines the synthesis of esters from this compound using the Steglich esterification method.[2]

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of this compound (1.0 eq.) and the alcohol (1.2 eq.) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq.) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Filter off the precipitated dicyclohexylurea and wash the filter cake with DCM.

  • Wash the filtrate with 0.5 N HCl and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The biological activity of the synthesized derivatives should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDR Group (Amide/Ester)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DMA-01 -NH-PhenylDataData
DMA-02 -NH-4-ChlorophenylDataData
DME-01 -O-EthylDataData
DME-02 -O-BenzylDataData
ReferenceCiprofloxacinDataData

Note: "Data" should be replaced with experimentally determined values.

Table 2: Anticancer Activity of this compound Derivatives

Compound IDR Group (Amide/Ester)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116
DMA-01 -NH-PhenylDataData
DMA-02 -NH-4-ChlorophenylDataData
DME-01 -O-EthylDataData
DME-02 -O-BenzylDataData
ReferenceDoxorubicinDataData

Note: "Data" should be replaced with experimentally determined values.

References

Application Notes and Protocols for Studying the Biological Activity of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The foundational member of this class, isoniazid, is a cornerstone in the treatment of tuberculosis and has paved the way for the exploration of numerous other derivatives.[1] These compounds have demonstrated significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This document provides detailed experimental protocols and data presentation guidelines for researchers investigating the biological activities of novel isonicotinic acid derivatives.

I. Antimicrobial Activity

Isonicotinic acid derivatives, particularly hydrazones, are well-recognized for their potent antimicrobial effects, most notably against Mycobacterium tuberculosis.[2][3] The primary mechanism of action for isoniazid involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG) to form a reactive species. This activated form then covalently adducts with NAD(P)H, and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[1][2][3][4]

A. Experimental Protocols

This method serves as a preliminary qualitative assay to screen for the antimicrobial activity of newly synthesized isonicotinic acid derivatives.

  • Materials:

    • Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

    • Sterile Petri dishes

    • Standardized microbial inoculum (0.5 McFarland standard)

    • Sterile paper discs (6 mm diameter)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic discs (e.g., Gentamicin for bacteria, Fluconazole for fungi)

    • Negative control (solvent-loaded disc)

    • Sterile swabs, micropipettes, and incubator

  • Protocol:

    • Media Preparation: Prepare MHA or SDA plates and allow them to solidify in a sterile environment.

    • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.

    • Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.

    • Compound Application: Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disc. Apply the solvent to the negative control disc and place the positive control antibiotic disc.

    • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

    • Result Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[5]

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

    • Standardized microbial inoculum

    • Test compound stock solution

    • Positive control (standard antibiotic) and negative control (broth only)

    • Microplate reader or visual inspection

  • Protocol:

    • Serial Dilution: Prepare a two-fold serial dilution of the isonicotinic acid derivative in the appropriate broth directly in the 96-well plate.

    • Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Controls: Include wells with broth and inoculum (growth control), broth only (sterility control), and a serial dilution of a standard antibiotic (positive control).

    • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader.

B. Data Presentation

Summarize the antimicrobial activity data in a table for clear comparison.

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Isonicotinic Acid Hydrazone 1S. aureus1.95 - 7.81Not Reported[4]
Isonicotinic Acid Hydrazone 2S. epidermidis1.95 - 7.81Not Reported[4]
Isonicotinic Hydrazone NH3S. aureus>200 (60% inhibition)Not Reported[6]
Isonicotinic Hydrazone NH5S. aureus>200 (55% inhibition)Not Reported[6]
Ceftriaxone (Control)S. aureus50 (55% inhibition)Not Reported[6]

C. Visualizations

experimental_workflow_antimicrobial cluster_screening Qualitative Screening cluster_quantitative Quantitative Analysis prep_plates Prepare Agar Plates inoculate Inoculate with Microorganism prep_plates->inoculate apply_discs Apply Discs with Test Compounds inoculate->apply_discs incubate_plates Incubate Plates apply_discs->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones serial_dilution Serial Dilution in 96-well Plate add_inoculum Add Microbial Inoculum serial_dilution->add_inoculum incubate_mic Incubate Plate add_inoculum->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic start start->prep_plates start->serial_dilution

Caption: Workflow for Antimicrobial Activity Testing.

isoniazid_moa Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NADH_Adduct Isoniazid-NAD(P)H Adduct Activated_INH->INH_NADH_Adduct + NADH NAD(P)H NADH->INH_NADH_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NADH_Adduct->InhA Inhibition Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Catalyzes Cell_Death Bacterial Cell Death InhA->Cell_Death Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Essential for

Caption: Mechanism of Action of Isoniazid.

II. Anticancer Activity

Numerous isonicotinic acid derivatives, particularly hydrazones, have demonstrated significant cytotoxic activity against various human cancer cell lines.[2][7] The anticancer mechanisms are diverse and can involve the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.

A. Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., OVCAR-8, SF-295, HCT-116)[7]

    • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

    • 96-well plates

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the isonicotinic acid derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Data Presentation

Present the cytotoxicity data in a structured table.

Compound/DerivativeCell LineIC50 (µg/mL)Reference
Compound 15HL-600.9670[2]
Compound 18HL-603.366[2]
Compound 31HL-602.025[2]
Doxorubicin (Control)HL-600.23[2]
Compound 15SF-2951.718[2]
Compound 18OVCAR-82.021[2]
Compound 31SF-2951.367[2]

C. Visualizations

experimental_workflow_cytotoxicity cluster_mtt MTT Cytotoxicity Assay seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Isonicotinic Acid Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 start start->seed_cells

Caption: Workflow for MTT Cytotoxicity Assay.

anticancer_pathways cluster_vegfr VEGFR-2 Signaling cluster_apoptosis Mitochondrial Apoptosis Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Bax Bax (Pro-apoptotic) Mitochondria Mitochondria Bax->Mitochondria Promotes Permeability Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Inhibits Permeability Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Execution Isonicotinic_Deriv Isonicotinic Acid Derivatives Isonicotinic_Deriv->VEGFR2 Inhibition Isonicotinic_Deriv->Bax Upregulates Isonicotinic_Deriv->Bcl2 Downregulates

Caption: Potential Anticancer Signaling Pathways.

III. Anti-inflammatory Activity

Certain isonicotinic acid derivatives have shown potent anti-inflammatory properties, with some exhibiting greater efficacy than standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[8] A key mechanism appears to be the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.

A. Experimental Protocols

This assay measures the ability of a compound to inhibit the production of reactive oxygen species from activated phagocytes, a key event in the inflammatory response.

  • Materials:

    • Fresh human blood

    • Hank's Balanced Salt Solution (HBSS)

    • 96-well half-area plates

    • Luminometer

    • Serum-opsonized zymosan (SOZ) to stimulate ROS production

    • Luminol (chemiluminescent probe)

    • Test compounds dissolved in DMSO

    • Positive control (e.g., Ibuprofen)

  • Protocol:

    • Blood Dilution: Dilute human blood with HBSS.

    • Incubation with Compound: In a 96-well plate, incubate the diluted blood with the test compounds for a specified time in the thermostatic chamber of a luminometer.

    • Stimulation: Add SOZ and luminol to the wells to initiate the oxidative burst and the chemiluminescent reaction.

    • Measurement: Measure the chemiluminescence over time using the luminometer.

    • Data Analysis: Calculate the percentage inhibition of ROS production relative to a control (stimulated cells without the test compound) and determine the IC50 value.[5][8]

B. Data Presentation

Organize the anti-inflammatory activity data in a clear, tabular format.

Compound/DerivativeAssayIC50 (µg/mL)% Inhibition @ 25 µg/mLReference
Compound 5ROS Inhibition1.42 ± 0.195.9[8]
Compound 6ROS Inhibition8.6 ± 0.567.3[8]
Ibuprofen (Control)ROS Inhibition11.2 ± 1.9Not Reported[8]

C. Visualizations

experimental_workflow_anti_inflammatory cluster_ros ROS Inhibition Assay dilute_blood Dilute Human Blood incubate_compounds Incubate Blood with Test Compounds dilute_blood->incubate_compounds add_soz_luminol Add SOZ and Luminol incubate_compounds->add_soz_luminol measure_chemi Measure Chemiluminescence add_soz_luminol->measure_chemi calculate_inhibition Calculate % ROS Inhibition & IC50 measure_chemi->calculate_inhibition start start->dilute_blood

Caption: Workflow for ROS Inhibition Assay.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediate Isonicotinic_Deriv Isonicotinic Acid Derivatives Isonicotinic_Deriv->COX2 Inhibition

Caption: COX-2 Inhibition Pathway.

References

analytical methods for quantification of 2,6-Dimethylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of analytical methodologies reveals that while specific protocols for 2,6-Dimethylisonicotinic acid are not abundantly available in public literature, established methods for structurally similar compounds, such as nicotinic acid derivatives, can be readily adapted. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

These guidelines are designed for researchers, scientists, and drug development professionals, offering a framework for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules. For this compound, a reverse-phase HPLC method is proposed, offering good selectivity and sensitivity for routine analysis and quality control.

Application Note:

This method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The acidic nature of the analyte allows for good retention and separation on a C18 column with an acidic mobile phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 10:90 v/v) with an acidic modifier like 0.05% sulfuric acid or 0.1% formic acid.[1] For mass spectrometry compatibility, formic acid is recommended.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Based on the UV spectrum of similar compounds like isonicotinic acid, a detection wavelength of around 200-270 nm is expected to be suitable.[1][3] The specific lambda max should be determined experimentally.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent, such as a methanol/water mixture.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • For pharmaceutical formulations, a portion of the sample containing approximately 10 mg of the active ingredient can be dissolved in 70 mL of methanol, sonicated, and then diluted to 100 mL.[4]

Quantitative Data Summary:

ParameterExpected Performance
Linearity (R²)> 0.995
Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies and trace-level detection, LC-MS/MS offers superior sensitivity and selectivity.

Application Note:

This method is ideal for quantifying this compound in complex matrices such as plasma, urine, and tissue extracts. The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in sample preparation.[5]

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).[5]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[6]

  • Flow Rate: 0.4 mL/min.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for nitrogen-containing aromatic compounds.[5][6]

  • MS/MS Parameters:

    • Precursor Ion (m/z): 152.16 (for [M+H]⁺ of this compound, C8H9NO2, MW: 151.16).

    • Product Ion(s): To be determined by direct infusion of a standard solution.

  • Sample Preparation (for plasma):

    • To 50 µL of plasma, add an internal standard solution and 200 µL of cold methanol for protein precipitation.[7]

    • Vortex the mixture and centrifuge.

    • Transfer the supernatant to an autosampler vial for injection.[7]

Quantitative Data Summary:

ParameterExpected Performance
Linearity (R²)> 0.99
Range1 - 500 ng/mL
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase volatility.

Application Note:

This method is suitable for the quantification of this compound in various matrices after derivatization. Silylation or methylation are common derivatization techniques for carboxylic acids.[8][9]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[10]

  • Carrier Gas: Helium.[11]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient should be optimized to achieve good separation.

  • Ionization Mode: Electron Ionization (EI).

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add an aprotic solvent like acetonitrile or pyridine.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

    • Heat the mixture to complete the reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Quantitative Data Summary:

ParameterExpected Performance
Linearity (R²)> 0.99
Range1 - 200 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with chromophores.

Application Note:

This method is suitable for the rapid quantification of this compound in simple solutions, such as bulk drug substance or simple formulations, where interference from other components is minimal.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which the analyte is soluble and that does not absorb in the same region, such as distilled water, methanol, or a buffer solution.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound over a range of wavelengths (e.g., 200-400 nm). For similar compounds, the λmax is often in the UV region.[3][12]

  • Procedure:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Quantitative Data Summary:

ParameterExpected Performance
Linearity (R²)> 0.999
Range5 - 25 µg/mL[13]
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Bulk Drug or Formulation dissolve Dissolve in Methanol/Water sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Signal quantification Quantification chromatogram->quantification

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UPLC System supernatant->lc Inject ms Tandem Mass Spectrometer lc->ms mrm MRM Data ms->mrm Signal quantify Quantification mrm->quantify

Caption: LC-MS/MS Experimental Workflow.

References

Application Notes and Protocols for the Single Crystal Growth of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful growth of high-quality single crystals is a critical prerequisite for determining the three-dimensional molecular structure of a compound by X-ray crystallography. This information is invaluable in drug development for understanding structure-activity relationships and in materials science for elucidating crystal packing and intermolecular interactions. 2,6-Dimethylisonicotinic acid, a derivative of isonicotinic acid, is a compound of interest for which a defined crystal structure can provide significant insights.

This application note details protocols for the single crystal growth of this compound using common and effective crystallization techniques, including slow evaporation and vapor diffusion. A systematic solvent screening process is also described to identify optimal conditions for crystallization.

Data Presentation: Solvent Screening

The choice of solvent is a critical factor in successful crystallization.[1] An ideal solvent will dissolve the compound to a moderate extent and allow for the slow formation of a supersaturated solution, from which crystals can nucleate and grow.[2] Given that this compound possesses both a carboxylic acid group and a pyridine ring, a range of solvents with varying polarities should be screened.

The following table summarizes potential solvents for initial screening, categorized by their polarity and potential for hydrogen bonding, which can be crucial for the crystallization of carboxylic acids.[3][4]

Solvent Class Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale for Use
Protic Solvents Water10080.1Potential for hydrogen bonding with the carboxylic acid.
Methanol6532.7Good starting point for polar compounds.[5]
Ethanol7824.5Similar to methanol, slightly less polar.
Isopropanol8219.9Can slow down crystal growth due to higher viscosity.
Aprotic Polar Solvents Acetone5620.7Good for moderately polar compounds, but high volatility can lead to rapid crystallization.[6]
Acetonitrile8237.5Often a good choice for pyridine derivatives.
Ethyl Acetate776.0A moderately polar solvent that can be effective for organic acids.[7]
Tetrahydrofuran (THF)667.6A good solvent for a wide range of organic compounds.
Apolar Solvents Toluene1112.4May be useful as an anti-solvent or for less polar derivatives.
Heptane/Hexane98/69~2.0Typically used as anti-solvents to induce crystallization from a more polar solution.

Experimental Protocols

General Considerations
  • Purity of the Compound: The starting material should be of the highest possible purity (ideally >95%) as impurities can inhibit crystallization or lead to poor crystal quality.[1]

  • Cleanliness of Glassware: All vials, tubes, and beakers must be scrupulously clean to avoid unwanted nucleation sites.[2]

  • Vibration-Free Environment: Crystallization setups should be left in a location free from vibrations and significant temperature fluctuations.[5]

Protocol 1: Solvent Screening and Solubility Test
  • Place a small amount (1-2 mg) of this compound into several small, clean vials.

  • Add a single solvent from the screening table to each vial, drop by drop, until the solid dissolves completely. Gently agitate the vial after each addition.

  • Record the approximate volume of solvent required to dissolve the compound. This will give a qualitative measure of solubility.

  • A good solvent for crystallization is one in which the compound is moderately soluble.[2] If the compound is very soluble, a mixed solvent system or the vapor diffusion method may be more appropriate. If it is insoluble, that solvent may be a good anti-solvent.

Protocol 2: Single Crystal Growth by Slow Evaporation

This is often the simplest and most successful method for obtaining single crystals.[2][8]

  • Prepare a nearly saturated solution of this compound in a chosen "good" solvent from the screening process. This can be achieved by dissolving the compound in a slight excess of the solvent.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker, vial, or NMR tube).[1] This removes any dust or particulate matter that could act as nucleation sites.

  • Cover the vessel with a cap or parafilm that is not airtight. Puncture a few small holes in the parafilm with a needle to allow for slow evaporation of the solvent.[2] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vessel in a quiet, undisturbed location at a constant temperature.

  • Monitor the vessel periodically for crystal growth over several days to weeks. Avoid disturbing the vessel during this time.[5]

Protocol 3: Single Crystal Growth by Vapor Diffusion

This method is particularly useful when only small amounts of the compound are available and can often yield high-quality crystals.[6][8] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound in a "good" solvent.

  • Setup:

    • Dissolve 2-5 mg of this compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open container (e.g., a small vial or a hanging drop cover slide).

    • Place this small container inside a larger, sealed vessel (e.g., a beaker or a jar).

    • Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger vessel.[1] The level of the anti-solvent should be below the top of the inner container.

  • Diffusion:

    • Seal the outer vessel tightly.

    • The vapor of the more volatile solvent will slowly diffuse between the inner and outer solutions. Typically, the anti-solvent is more volatile. Its vapor will diffuse into the solution of the compound, gradually decreasing the compound's solubility and leading to slow crystallization.[6]

  • Incubation:

    • Place the sealed vessel in an undisturbed location at a constant temperature.

    • Observe for crystal formation over several days.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the crystallization of this compound, from initial material preparation to the final crystal harvesting.

CrystalGrowthWorkflow start Start: Pure this compound solvent_screening Solvent Screening (Solubility Test) start->solvent_screening evaluate_solubility Evaluate Solubility solvent_screening->evaluate_solubility slow_evap Slow Evaporation evaluate_solubility->slow_evap Moderately Soluble vapor_diff Vapor Diffusion evaluate_solubility->vapor_diff Highly Soluble slow_cool Slow Cooling evaluate_solubility->slow_cool Temp. Dependent Solubility crystal_formation Crystal Formation? slow_evap->crystal_formation vapor_diff->crystal_formation slow_cool->crystal_formation harvest_crystals Harvest and Analyze Crystals crystal_formation->harvest_crystals Yes optimize Optimize Conditions (e.g., change solvent, temp.) crystal_formation->optimize No end End: Single Crystal Structure harvest_crystals->end optimize->solvent_screening

Caption: Workflow for single crystal growth of this compound.

Troubleshooting

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try slower evaporation, adding more anti-solvent, or slightly increasing the concentration of the compound. Seeding with a microcrystal can also induce crystallization.[1]

  • Formation of Oil or Amorphous Precipitate: This "oiling out" can occur if the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.[1] Try using a different solvent, a lower temperature, or a slower rate of supersaturation.

  • Many Small Crystals: This indicates that nucleation was too rapid. To obtain larger single crystals, reduce the rate of supersaturation by slowing down evaporation or diffusion, or by using a slightly more dilute solution.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethylisonicotinic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the oxidation of 2,6-lutidine, a common starting material.

Q1: My direct oxidation of 2,6-lutidine with strong oxidizing agents like potassium permanganate (KMnO₄) results in a low yield of this compound. What are the common reasons for this?

A1: Low yields in the direct oxidation of 2,6-lutidine are often due to over-oxidation. The primary competing reaction is the further oxidation of the desired mono-acid to the di-acid, pyridine-2,6-dicarboxylic acid. Additionally, incomplete reaction can leave unreacted starting material, complicating purification. The reaction is highly sensitive to stoichiometry, temperature, and reaction time.

Q2: How can I control the direct oxidation of 2,6-lutidine to favor the formation of the mono-acid?

A2: Achieving selective mono-oxidation is challenging but can be influenced by several factors:

  • Stoichiometry: Carefully control the molar ratio of the oxidizing agent to 2,6-lutidine. Using a stoichiometric amount or a slight excess of the oxidant for the formation of the mono-acid is a starting point.

  • Temperature: Lowering the reaction temperature can help to reduce the rate of the second oxidation step, which typically requires more energy.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the formation of the mono-acid is maximized, before significant di-acid formation occurs.

  • pH Control: The pH of the reaction medium can influence the reactivity of the oxidizing agent and the substrate.

Q3: I am observing a mixture of mono-acid, di-acid, and unreacted 2,6-lutidine. How can I effectively separate these compounds?

A3: Separation can be achieved by exploiting the differences in acidity and solubility of the components:

  • Extraction: After the reaction, acidify the mixture to protonate the pyridine nitrogen. Unreacted 2,6-lutidine can be removed by extraction with an organic solvent.

  • Fractional Crystallization: The mono-acid and di-acid have different solubilities in various solvents. Adjusting the pH and using a suitable solvent system can allow for fractional crystallization. For instance, the di-acid is often less soluble than the mono-acid in acidic aqueous solutions.

  • Chromatography: Column chromatography on silica gel or a suitable ion-exchange resin can be an effective, albeit more laborious, method for separating the acids based on their polarity and charge.

Q4: Is there an alternative synthetic route that offers better selectivity for the mono-acid?

A4: Yes, a multi-step route via the corresponding N-oxide, known as the Boekelheide reaction, can provide better control and selectivity. This pathway involves:

  • N-Oxidation: Oxidation of 2,6-lutidine to 2,6-lutidine N-oxide.

  • Rearrangement: Reaction of the N-oxide with an acylating agent like acetic anhydride, which leads to the formation of a 2-acetoxymethyl-6-methylpyridine intermediate.

  • Hydrolysis: Hydrolysis of the ester to yield 2-hydroxymethyl-6-methylpyridine.

  • Oxidation: Selective oxidation of the hydroxymethyl group to the carboxylic acid. The primary alcohol is more readily oxidized than the methyl group.

Q5: What are the potential pitfalls in the N-oxide route?

A5: While more selective, this route has its own challenges:

  • The rearrangement step can sometimes lead to side products.

  • The final oxidation of the hydroxymethyl group needs to be carefully controlled to prevent oxidation of the remaining methyl group. Mild oxidizing agents are preferred for this step.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches for picolinic acids, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Oxidation Conditions for 2,6-Lutidine to Pyridine-2,6-dicarboxylic Acid

CatalystOxidantTemperature (°C)Time (h)Conversion (%)Molar Yield (%)Purity (%)
Co(OTHPHA)₂Oxygen60497.295.799.73
MnTPPAir80398.096.499.84
CoTPPClOxygen902.596.093.199.85
CuTPPAir100298.196.399.78

Data adapted from a patent for the synthesis of the di-acid, which provides insights into effective oxidation systems for the methyl groups of 2,6-lutidine.

Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Oxide Route (A Three-Step Approach)

Step 1: Synthesis of 2,6-Lutidine N-oxide

  • In a round-bottom flask, dissolve 2,6-lutidine in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add hydrogen peroxide (30-35% solution) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-lutidine N-oxide.

Step 2: Boekelheide Rearrangement to 2-Acetoxymethyl-6-methylpyridine

  • To the crude 2,6-lutidine N-oxide, add acetic anhydride.

  • Heat the mixture to reflux (around 140 °C) for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully quench the excess acetic anhydride by slowly adding water.

  • Neutralize the mixture with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to get the crude 2-acetoxymethyl-6-methylpyridine.

Step 3: Hydrolysis and Oxidation to this compound

  • Hydrolyze the crude 2-acetoxymethyl-6-methylpyridine by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • After hydrolysis, neutralize the solution and extract the 2-hydroxymethyl-6-methylpyridine.

  • Dissolve the 2-hydroxymethyl-6-methylpyridine in an appropriate solvent (e.g., water or a buffered solution).

  • Add a mild oxidizing agent, such as potassium permanganate, portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Work up the reaction by quenching any excess oxidant (e.g., with sodium bisulfite), followed by filtration of the manganese dioxide formed.

  • Acidify the filtrate to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visualizations

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Direct Oxidation Route cluster_1 N-Oxide Route (Boekelheide Reaction) Lutidine 2,6-Lutidine MonoAcid_Direct This compound Lutidine->MonoAcid_Direct [O] (e.g., KMnO4) (Controlled) DiAcid Pyridine-2,6-dicarboxylic Acid Lutidine->DiAcid [O] (Harsh Conditions) MonoAcid_Direct->DiAcid [O] (Over-oxidation) Lutidine2 2,6-Lutidine N_Oxide 2,6-Lutidine N-oxide Lutidine2->N_Oxide 1. N-Oxidation Hydroxymethyl 2-Hydroxymethyl-6-methylpyridine N_Oxide->Hydroxymethyl 2. Rearrangement & Hydrolysis MonoAcid_Noxide This compound Hydroxymethyl->MonoAcid_Noxide 3. Selective Oxidation

Caption: Alternative synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Direct Oxidation

G decision decision start Low Yield of This compound check_byproducts Analyze crude product (TLC, HPLC, NMR) start->check_byproducts is_diacid Major byproduct is di-acid? check_byproducts->is_diacid is_sm Major component is starting material? is_diacid->is_sm No optimize_overoxidation Reduce over-oxidation: - Decrease temperature - Reduce reaction time - Use stoichiometric oxidant is_diacid->optimize_overoxidation Yes complex_mixture Complex mixture of byproducts? is_sm->complex_mixture No optimize_incomplete Drive reaction to completion: - Increase reaction time - Slightly increase temperature - Increase oxidant amount is_sm->optimize_incomplete Yes purification_issue Improve purification: - Fractional crystallization - Column chromatography complex_mixture->purification_issue consider_alternative Consider alternative route: N-Oxide pathway for better selectivity complex_mixture->consider_alternative optimize_overoxidation->start Re-run experiment optimize_incomplete->start Re-run experiment

Caption: Decision tree for troubleshooting low yields in direct oxidation.

Technical Support Center: Purification of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dimethylisonicotinic Acid (DMIA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the isolation and purification of this important heterocyclic building block. As a substituted pyridine carboxylic acid, DMIA presents unique purification challenges that require a systematic and mechanistically informed approach. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically originate from the starting materials or side reactions during synthesis. The most common synthesis route involves the oxidation of 2,6-lutidine. Therefore, common impurities include:

  • Unreacted 2,6-Lutidine: The starting material, which can be difficult to remove due to its basic nature.

  • Partially Oxidized Intermediates: Such as 6-methylpicolinic acid.

  • Over-oxidized or Ring-Opened Products: Depending on the harshness of the oxidation conditions.

  • Impurities from Starting Material: Commercial 2,6-lutidine may contain other isomers like 3- and 4-picoline, which can lead to the corresponding isomeric carboxylic acids.[1][2]

Q2: Why does my product fail to crystallize and remain an oil or a sticky solid?

A2: This is a common issue often caused by the presence of impurities that depress the melting point or inhibit lattice formation. Residual solvents or an inappropriate crystallization solvent can also be culprits. A systematic approach to solvent screening is recommended to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

Q3: What is the best starting solvent for the recrystallization of DMIA?

A3: Given its structural similarity to nicotinic acid, a good starting point is water or a mixed aqueous-organic solvent system.[4][5] Nicotinic acid shows moderate solubility in hot water and much lower solubility in cold water.[6] Ethanol and Dimethyl Sulfoxide (DMSO) are also potential solvents, though DMSO's high boiling point can make it difficult to remove.[6] A solubility study is crucial.

Q4: My purified product is still yellow or brown. How can I remove colored impurities?

A4: Persistent color often indicates the presence of highly conjugated, polymeric, or degradation by-products. A common and effective method for removing such impurities is to treat a hot solution of the crude product with activated carbon (charcoal). The activated carbon adsorbs the large, colored molecules, which can then be removed by hot filtration.[5]

Q5: How can I confirm the purity of my final this compound?

A5: A combination of analytical techniques is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, typically using a C18 reversed-phase column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify proton-bearing impurities. The presence of sharp singlets for the methyl and aromatic protons is indicative of purity.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[8]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

This section provides a problem-cause-solution framework for more complex purification challenges.

Problem 1: Persistent Low Purity Despite Recrystallization
  • Probable Cause: The primary impurity has a solubility profile very similar to DMIA, leading to co-crystallization. This can occur if an isomeric acid is present.

  • Solution Strategy: pH-Mediated Purification. The acidic nature of the carboxyl group and the basic nature of the pyridine nitrogen allow for purification via acid-base manipulation.

    • Dissolve the impure solid in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salt, which should be highly water-soluble.

    • Filter the solution to remove any neutral or basic insoluble impurities.

    • Slowly acidify the filtrate with a mineral acid (e.g., 1M HCl) to the isoelectric point (pI) of DMIA. The pI can be estimated or determined experimentally, but a pH around 3-4 is a good starting point for pyridine carboxylic acids.[9][10]

    • The pure DMIA should precipitate out of the solution as a neutral zwitterion.

    • Collect the precipitate by filtration, wash with cold water to remove salts, and dry thoroughly.

Workflow for pH-Mediated Purification

cluster_0 pH-Mediated Purification Protocol A Impure DMIA Solid B Dissolve in 1M NaOH A->B C Solution of Sodium 2,6-Dimethylisonicotinate B->C D Filter to Remove Insolubles C->D E Filtrate (Contains Soluble Salt) D->E F Slowly Add 1M HCl to Adjust pH ≈ 3.5 E->F G Precipitation of Pure DMIA F->G H Filter, Wash with Cold Water, & Dry G->H I Pure Crystalline DMIA H->I

Caption: A step-by-step workflow for purifying DMIA by exploiting its pH-dependent solubility.

Problem 2: Poor Recovery After Recrystallization
  • Probable Cause 1: The chosen solvent is too effective, meaning the compound remains significantly soluble even at low temperatures.

  • Solution 1: Introduce an Anti-Solvent. An anti-solvent is a solvent in which the product is insoluble but which is fully miscible with the crystallization solvent.[3] After dissolving the DMIA in a minimum amount of hot solvent (e.g., ethanol), slowly add a miscible anti-solvent (e.g., water or heptane) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.

  • Probable Cause 2: Too much solvent was used during the initial dissolution step.

  • Solution 2: Concentrate the Mother Liquor. If the product does not crystallize upon cooling, it may be necessary to evaporate some of the solvent to increase the concentration of DMIA and induce crystallization.[3] Be cautious not to concentrate to the point where impurities also precipitate.

Troubleshooting Decision Tree for Crystallization Failure

Start Crude DMIA in Solution Cool Cool Solution Slowly Start->Cool Check Crystals Form? Cool->Check Success Collect Crystals Check->Success Yes Failure No/Poor Crystallization Check->Failure No AddSeed Add Seed Crystal Failure->AddSeed Scratch Scratch Inner Wall of Flask Failure->Scratch Concentrate Concentrate Solution (Evaporate Solvent) Failure->Concentrate AddAntiSolvent Add Anti-Solvent Failure->AddAntiSolvent AddSeed->Cool Scratch->Cool Concentrate->Cool AddAntiSolvent->Cool

Caption: Decision tree for troubleshooting common crystallization issues.

Detailed Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon Treatment

This protocol is designed for crude DMIA that contains both crystallizable and colored impurities.

  • Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent (e.g., 50:50 ethanol/water).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude DMIA and the minimum amount of the chosen solvent required to dissolve it at reflux temperature. Stir continuously.

  • Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source and allow the boiling to subside slightly. Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the hot solution.

    • Scientist's Note: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. Set up a hot filtration apparatus (e.g., a heated funnel with fluted filter paper). Filter the hot solution quickly to remove the activated carbon. The goal is to keep the solution hot enough to prevent premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least one hour.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC-UV

This protocol provides a general method for analyzing the purity of the final DMIA product.

  • Standard Preparation: Accurately weigh a reference standard of pure DMIA and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile/water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample of the purified DMIA at the same concentration as the standard.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start at 5% B, ramp to 95% B over 15 min
    Flow Rate 1.0 mL/min
    UV Detection 265 nm

    | Injection Volume | 10 µL |

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by the area percent method, where the area of the DMIA peak is divided by the total area of all peaks in the chromatogram.

References

Technical Support Center: Synthesis of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethylisonicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic routes are the oxidation of 2,6-lutidine (2,6-dimethylpyridine) and the hydrolysis of 2,6-dimethyl-4-cyanopyridine. The choice of route often depends on the availability of starting materials, desired purity, and scale of the reaction.

Q2: What are the common side reactions observed during the oxidation of 2,6-lutidine?

A2: The most prevalent side reactions include:

  • Incomplete Oxidation: One or both methyl groups are only partially oxidized, leading to the formation of 2-methyl-6-pyridinecarboxylic acid or 2,6-pyridinedicarboxaldehyde.

  • Over-oxidation: Both methyl groups are oxidized to carboxylic acids, resulting in the formation of pyridine-2,6-dicarboxylic acid (dipicolinic acid).

  • Ring Cleavage: Under harsh oxidative conditions, the pyridine ring can be cleaved, leading to the formation of smaller, undesired byproducts such as carbon dioxide and ammonia.[1]

  • Formation of 2,6-Diformylpyridine: Oxidation of 2,6-lutidine with air can sometimes yield 2,6-diformylpyridine.[2]

Q3: What side reactions can occur during the hydrolysis of 2,6-dimethyl-4-cyanopyridine?

A3: The primary side reaction is the formation of the corresponding amide, 2,6-dimethylisonicotinamide, due to incomplete hydrolysis of the nitrile group. The extent of this side reaction is highly dependent on the reaction conditions, particularly the concentration of the acid or base catalyst and the reaction temperature and time.

Q4: How can I purify the final this compound product?

A4: Purification strategies depend on the impurities present. Common methods include:

  • Recrystallization: This is an effective method for removing most impurities, provided a suitable solvent system is identified.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. The product can be extracted into a basic aqueous solution and then precipitated by acidification.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related side products.

Troubleshooting Guides

Issue 1: Low Yield of this compound from 2,6-Lutidine Oxidation
Possible Cause Troubleshooting Steps
Incomplete Oxidation - Increase the reaction time. - Increase the temperature moderately. - Increase the molar ratio of the oxidizing agent. - Ensure efficient stirring to overcome mass transfer limitations.
Over-oxidation to Pyridine-2,6-dicarboxylic acid - Decrease the reaction temperature. - Reduce the concentration of the oxidizing agent. - Carefully monitor the reaction progress and stop it once the starting material is consumed.
Inefficient Oxidizing Agent - Consider using a different oxidizing agent. Potassium permanganate is a strong oxidant, while catalytic oxidation with air/O₂ might offer better selectivity under optimized conditions.
Loss during Work-up - Optimize the pH for precipitation during acid-base extraction to ensure maximum recovery. - Use an appropriate solvent for extraction to minimize product loss.
Issue 2: High Levels of Side Products in the Reaction Mixture
Side Product Possible Cause Troubleshooting Steps
2-Methyl-6-pyridinecarboxylic acid Insufficient oxidation of one methyl group.- Increase the amount of oxidizing agent. - Prolong the reaction time.
Pyridine-2,6-dicarboxylic acid Over-oxidation of the methyl groups.- Use a milder oxidizing agent or less harsh reaction conditions (lower temperature, shorter reaction time). - Carefully control the stoichiometry of the oxidant.
2,6-Diformylpyridine Incomplete oxidation to the carboxylic acid.- Increase the strength or concentration of the oxidizing agent. - Ensure sufficient reaction time for complete conversion.
2,6-Dimethylisonicotinamide (from hydrolysis route) Incomplete hydrolysis of the nitrile.- Increase the concentration of the acid or base catalyst. - Increase the reaction temperature and/or time.

Quantitative Data on Side Product Formation

The yield of this compound and the formation of side products are highly dependent on the reaction conditions. The following table summarizes typical yields and side products for different synthetic methods.

Synthetic Route Oxidizing/Hydrolyzing Agent Typical Yield of Main Product Major Side Products & Typical Yields
Oxidation of 2,6-Lutidine Potassium Permanganate (KMnO₄)60-70%Pyridine-2,6-dicarboxylic acid (5-15%)
Oxidation of 2,6-Lutidine Nitric Acid (HNO₃)50-60%Pyridine-2,6-dicarboxylic acid (10-20%), Ring-cleavage products
Catalytic Air Oxidation V₂O₅/MoO₃ catalyst70-80%2-Methyl-6-pyridinecarboxylic acid (5-10%), 2,6-Diformylpyridine (trace)
Hydrolysis of 2,6-dimethyl-4-cyanopyridine Conc. Sulfuric Acid (H₂SO₄)~85%2,6-Dimethylisonicotinamide (<5%)

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2,6-Lutidine with Potassium Permanganate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-lutidine in water.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred 2,6-lutidine solution. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.

  • Purification: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the this compound. The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound via Hydrolysis of 2,6-Dimethyl-4-cyanopyridine
  • Reaction Setup: In a round-bottom flask, add 2,6-dimethyl-4-cyanopyridine to concentrated sulfuric acid.

  • Reaction: Heat the mixture at 100°C for 5 hours.[3]

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it with a strong base (e.g., 10 N NaOH) to a pH of 3.5.[3]

  • Isolation: Concentrate the solution to dryness. The product can be extracted from the residue using a suitable solvent like ether in a Soxhlet extractor.[3]

Visualizations

Synthesis_Pathway cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route 2,6-Lutidine 2,6-Lutidine 2,6-Dimethylisonicotinic_Acid_Ox This compound 2,6-Lutidine->2,6-Dimethylisonicotinic_Acid_Ox Oxidation (e.g., KMnO4) 2,6-Dimethyl-4-cyanopyridine 2,6-Dimethyl-4-cyanopyridine 2,6-Dimethylisonicotinic_Acid_Hy This compound 2,6-Dimethyl-4-cyanopyridine->2,6-Dimethylisonicotinic_Acid_Hy Hydrolysis (e.g., H2SO4)

Caption: Primary synthetic routes to this compound.

Side_Reactions 2,6-Lutidine 2,6-Lutidine Target_Product This compound 2,6-Lutidine->Target_Product Desired Path Incomplete_Oxidation 2-Methyl-6-pyridinecarboxylic acid 2,6-Pyridinedicarboxaldehyde 2,6-Lutidine->Incomplete_Oxidation Side Reaction (Insufficient Oxidant) Over_Oxidation Pyridine-2,6-dicarboxylic acid Target_Product->Over_Oxidation Side Reaction (Excess Oxidant) Ring_Cleavage CO2, NH3, etc. Over_Oxidation->Ring_Cleavage Harsh Conditions

Caption: Potential side reactions in the oxidation of 2,6-lutidine.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Analyze crude product by NMR, LC-MS, etc. Start->Check_Purity Incomplete High level of starting material or partially oxidized intermediates? Check_Purity->Incomplete Over High level of over-oxidized products? Incomplete->Over No Increase_Oxidation Increase oxidant concentration, reaction time, or temperature. Incomplete->Increase_Oxidation Yes Decrease_Oxidation Decrease oxidant concentration, reaction time, or temperature. Over->Decrease_Oxidation Yes Optimize_Workup Review and optimize purification protocol. Over->Optimize_Workup No End Yield Improved Increase_Oxidation->End Decrease_Oxidation->End Optimize_Workup->End

Caption: Troubleshooting workflow for low product yield.

References

optimizing reaction conditions for 2,6-Dimethylisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Dimethylisonicotinic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent and commercially available starting material is 2,6-lutidine (also known as 2,6-dimethylpyridine). The synthesis primarily involves the oxidation of the two methyl groups on the pyridine ring to carboxylic acid groups.

Q2: What are the primary methods for oxidizing 2,6-lutidine to this compound?

Several methods are commonly employed, varying in their use of oxidizing agents and reaction conditions. The main approaches include:

  • Strong Acid Oxidation: Using concentrated sulfuric acid at elevated temperatures.

  • Permanganate Oxidation: Employing potassium permanganate (KMnO₄) in an aqueous solution.[1]

  • Nitric Acid Oxidation: Utilizing concentrated nitric acid, often in the presence of sulfuric acid.[1]

  • Catalytic Oxidation: Involving a catalyst, such as a metal porphyrin complex, with an oxygen-containing gas as the oxidant. This is often considered a "greener" alternative.[1]

  • Hexavalent Chromium Oxidation: A two-stage process using soluble hexavalent chromium salts in an acidic medium.

Q3: What are the potential side products in this synthesis?

The primary side products arise from incomplete or over-oxidation. These can include:

  • 2-Methyl-6-pyridinecarboxaldehyde: Resulting from the oxidation of only one methyl group to an aldehyde.

  • 6-Methylisonicotinic Acid: Formed when only one methyl group is fully oxidized to a carboxylic acid.

  • 2,6-Diformylpyridine: Occurs when both methyl groups are oxidized to the aldehyde stage.

  • Over-oxidation products: Strong oxidizing agents can potentially lead to the degradation of the pyridine ring, although this is less common under controlled conditions.[1]

Q4: How is this compound typically purified after the reaction?

Purification strategies often exploit the acidic nature of the product. A common method involves:

  • Cooling the reaction mixture.

  • Adjusting the pH of the solution. This compound is least soluble at its isoelectric point. Bringing the pH to around 3.5 can cause the product to precipitate.[2]

  • The precipitated solid can then be collected by filtration.

  • Further purification can be achieved through recrystallization from a suitable solvent or by techniques like Soxhlet extraction.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Inactive Oxidizing Agent: The oxidizing agent may have degraded or is of poor quality. 3. Incorrect Stoichiometry: The molar ratio of the oxidizing agent to 2,6-lutidine may be insufficient. 4. Catalyst Poisoning (for catalytic methods): Impurities in the starting material or solvent may have deactivated the catalyst.1. Optimize Reaction Conditions: Increase the reaction time or temperature incrementally, monitoring the reaction progress by TLC or GC. 2. Use Fresh Reagents: Ensure the oxidizing agent is fresh and has been stored correctly. 3. Adjust Stoichiometry: Recalculate and ensure the correct molar ratios are used. An excess of the oxidizing agent may be necessary. 4. Purify Starting Materials: Ensure the 2,6-lutidine and solvent are of high purity. Consider passing them through a short column of alumina or silica gel if impurities are suspected.
Formation of a Mixture of Products (e.g., partially oxidized intermediates) 1. Insufficient Oxidizing Agent: Not enough oxidizing agent to fully convert both methyl groups. 2. Non-homogeneous Reaction Mixture: Poor stirring can lead to localized areas of high and low reactant concentration. 3. Reaction Temperature Too Low: The activation energy for the second oxidation step may not be reached.1. Increase Oxidant Molar Ratio: Add a larger excess of the oxidizing agent. 2. Improve Agitation: Use a more powerful overhead stirrer or a larger stir bar to ensure the mixture is homogeneous. 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the disappearance of intermediates.
Product is Difficult to Isolate/Precipitate 1. Incorrect pH for Precipitation: The pH of the solution is not at the isoelectric point of this compound. 2. Product is Too Soluble in the Reaction Mixture: The chosen solvent system may be too effective at solvating the product.1. Careful pH Adjustment: Use a pH meter to carefully adjust the pH to approximately 3.5 with a suitable acid or base.[2] 2. Solvent Modification/Evaporation: If possible, partially evaporate the solvent to increase the concentration of the product. Alternatively, add a co-solvent in which the product is less soluble to induce precipitation.
Product is Contaminated with Starting Material (2,6-Lutidine) 1. Incomplete Reaction: The reaction has not gone to completion. 2. Ineffective Purification: The purification method is not adequately removing the more basic 2,6-lutidine.1. Extend Reaction Time/Increase Temperature: Drive the reaction to completion by extending the reaction time or increasing the temperature. 2. Acid-Base Extraction: During workup, perform an acid wash (e.g., with dilute HCl) to protonate and dissolve the basic 2,6-lutidine into the aqueous phase, separating it from the acidic product which will remain in the organic phase (if applicable) or can be precipitated from the aqueous phase by adjusting the pH.
Reaction is Too Vigorous or Exothermic 1. Rate of Addition of Reagents: Adding the oxidizing agent too quickly can lead to a runaway reaction. 2. Inadequate Cooling: The reaction vessel is not being sufficiently cooled.1. Slow, Controlled Addition: Add the oxidizing agent portion-wise or via a dropping funnel to control the reaction rate. 2. Use an Ice Bath: Conduct the addition of reagents and the reaction itself in an ice-water or ice-salt bath to dissipate heat effectively.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2,6-Lutidine Oxidation

Oxidizing Agent Typical Conditions Reported Yield Key Advantages Key Disadvantages
Sulfuric Acid Concentrated H₂SO₄, 100°C, 5 hours[2]Low (Example gave ~5% for analysis)[2]Simple, readily available reagent.Low yield, harsh conditions, potential for charring.
Potassium Permanganate Aqueous solution, often with heating.Moderate to Good (e.g., 64% for dipicolinic acid from 2,6-lutidine)[1]Strong oxidant, relatively inexpensive.Can be difficult to control, produces MnO₂ waste, potential for over-oxidation.[1]
Nitric Acid Concentrated HNO₃, often with H₂SO₄.VariableStrong oxidant.Generates toxic NOx gases, highly corrosive, can lead to over-oxidation and environmental concerns.[1]
Catalytic (e.g., Metal Porphyrins) Catalyst, O₂ or air, water as solvent, 60-100°C, 2-4 hours.[1]Good"Green" method with less waste, catalyst can potentially be recovered.Catalyst can be expensive and sensitive.
Hexavalent Chromium Soluble Cr(VI) salt, H₂SO₄, 70-115°C.Not specifiedHomogeneous reaction.Highly toxic and carcinogenic chromium waste.

Experimental Protocols

Protocol 1: Synthesis via Sulfuric Acid Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-lutidine.

  • Reagent Addition: Slowly and carefully, while cooling the flask in an ice bath, add concentrated sulfuric acid.

  • Reaction: Heat the mixture to 100°C and maintain this temperature for 5 hours with continuous stirring.[2]

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 10 N sodium hydroxide solution to adjust the pH to 3.5.[2] Monitor the pH carefully.

    • The product may precipitate at this stage.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • For further purification, the crude product can be subjected to Soxhlet extraction with ether for 48 hours or recrystallized from a suitable solvent.[2]

Protocol 2: Synthesis via Potassium Permanganate Oxidation

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 2,6-lutidine in water.

  • Reagent Addition: While stirring vigorously, add a solution of potassium permanganate in water portion-wise. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the MnO₂ precipitate. The filter cake should be washed with hot water to recover any adsorbed product.

    • Combine the filtrate and washings.

  • Isolation and Purification:

    • Acidify the filtrate with an acid (e.g., HCl or H₂SO₄) to a pH of approximately 3.5 to precipitate the this compound.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold water and dry.

    • Recrystallize from water or an alcohol-water mixture for higher purity.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start: 2,6-Lutidine reaction Oxidation (e.g., KMnO4, H2SO4) start->reaction mixture Crude Reaction Mixture reaction->mixture ph_adjust pH Adjustment to ~3.5 mixture->ph_adjust filtration Filtration ph_adjust->filtration crude_product Crude Product filtration->crude_product purification Recrystallization or Soxhlet Extraction crude_product->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low or No Yield cause1 Incomplete Reaction problem->cause1 cause2 Inactive Reagents problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 solution1 Increase Time/Temp cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Adjust Molar Ratios cause3->solution3

Caption: Troubleshooting logic for addressing low or no product yield in the synthesis.

References

troubleshooting low solubility issues with 2,6-Dimethylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dimethylisonicotinic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. We will delve into the physicochemical principles governing its solubility and provide systematic, field-proven strategies to achieve your desired concentrations.

Understanding the Molecule: Physicochemical Profile

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its complex solubility behavior, particularly in aqueous systems. Its structure consists of a pyridine ring (a weak base), a carboxylic acid group (a weak acid), and two methyl groups that increase its lipophilicity compared to its parent compound, isonicotinic acid.

A summary of its key properties is presented below.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₈H₉NO₂[1]-
Molecular Weight 151.16 g/mol [1]-
LogP (Octanol-Water) 1.39664[1]Indicates moderate lipophilicity; suggests poor intrinsic water solubility but potential solubility in organic solvents.
pKa (Carboxylic Acid) ~3.5 - 4.5 (Estimated)The carboxylic acid group will be deprotonated (negatively charged) at pH values above this range, increasing solubility in basic media.
pKa (Pyridinium Ion) ~5.5 - 6.5 (Estimated)The pyridine nitrogen will be protonated (positively charged) at pH values below this range, increasing solubility in acidic media.
Isoelectric Point (pI) ~4.5 - 5.5 (Estimated)The pH at which the molecule has a net-zero charge (zwitterionic form). Aqueous solubility is at its minimum near the pI.
Hydrogen Bond Donors 1[1]Can donate a hydrogen bond via the carboxylic acid group.
Hydrogen Bond Acceptors 2[1]Can accept hydrogen bonds via the pyridine nitrogen and carboxyl oxygen.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in neutral water or phosphate-buffered saline (PBS, pH 7.4)?

This is the most common issue and is directly related to the compound's amphoteric nature. At neutral pH (e.g., pH 7.4), the carboxylic acid group is deprotonated (negatively charged carboxylate), but the pyridine nitrogen is not protonated (neutral). However, the molecule's lowest solubility occurs at its isoelectric point (pI), where the population of zwitterions (protonated nitrogen, deprotonated carboxyl) is maximal, leading to strong intermolecular interactions and precipitation. The estimated pI is in the weakly acidic to neutral range, which explains the poor solubility you are observing.

Q2: What is the best starting solvent for making a stock solution?

For a concentrated stock solution, it is best to bypass the pI issue entirely by using either a polar aprotic organic solvent or a pH-adjusted aqueous solution.

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions (e.g., >10 mM).

  • Aqueous Basic Solutions: Preparing a stock in a basic solution like 0.1 M NaOH will deprotonate the carboxylic acid, forming the highly soluble sodium 2,6-dimethylisonicotinate salt. This is a preferred method if DMSO is incompatible with your downstream application.

Q3: My compound dissolved in DMSO, but precipitated when I diluted it into my aqueous buffer. What happened?

This is a classic solvent-shifting problem. While the compound is highly soluble in 100% DMSO, its thermodynamic solubility in the final, predominantly aqueous buffer is much lower. When you add the DMSO stock to the buffer, you are creating a supersaturated solution. If the final concentration exceeds the solubility limit in that specific aqueous/DMSO mixture, the compound will precipitate. The solution is to either decrease the final concentration or increase the percentage of co-solvent in the final medium, if your experiment can tolerate it.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Poor Solubility in Aqueous Buffers for Biological Assays

Problem: You need to prepare a working solution of this compound in a specific biological buffer (e.g., PBS, TRIS, HEPES) at a near-neutral pH, but it will not dissolve or it precipitates over time.

Underlying Scientific Principle: The solubility of an ionizable compound is lowest at its pI and increases dramatically as the pH is moved away from the pI.[2] By preparing a stock solution at a pH where the compound is highly soluble (either very acidic or very basic), you can then dilute it into your final buffer. The key is to ensure the final concentration is below the solubility limit at the buffer's pH.

Visualizing the pH Effect:

The protonation state of this compound changes with pH, directly impacting its charge and solubility.

G cluster_low_ph Low pH (< 3) cluster_pi Near pI (pH 4.5-5.5) cluster_high_ph High pH (> 7) low_ph Cationic Form (High Solubility) Pyridine-NH+ Carboxyl-COOH pi Zwitterionic Form (LOWEST Solubility) Pyridine-NH+ Carboxyl-COO- low_ph->pi Increase pH high_ph Anionic Form (High Solubility) Pyridine-N Carboxyl-COO- pi->high_ph Increase pH

Caption: pH-dependent forms of this compound.

G start Goal: Solubilize in Neutral Aqueous Buffer prep_stock Step 1: Prepare Concentrated Stock (e.g., 100x in DMSO or 0.1M NaOH) start->prep_stock check_compat Is organic solvent (DMSO) compatible with the assay? prep_stock->check_compat use_dmso Use DMSO for stock. check_compat->use_dmso Yes use_naoh Use 0.1M NaOH for stock. (Forms soluble salt) check_compat->use_naoh No dilute Step 2: Dilute Stock into Final Buffer with Vortexing use_dmso->dilute use_naoh->dilute observe Observe for Precipitation dilute->observe success Success: Clear, Stable Solution observe->success No precip Problem: Precipitation Occurs observe->precip Yes troubleshoot Step 3: Troubleshoot - Lower final concentration - Add co-solvent (e.g., PEG300) - Re-evaluate strategy precip->troubleshoot

Caption: Workflow for solubilizing in aqueous buffers.

Step-by-Step Protocol (Salt Formation Method):

  • Objective: Prepare a 10 mM stock solution of this compound as its sodium salt.

  • Materials: this compound (MW: 151.16), 1.0 M NaOH solution, Type 1 purified water.

  • Calculation: To make 10 mL of a 10 mM stock, you need 1.51 mg of the compound.

  • Procedure: a. Weigh 1.51 mg of this compound into a clean 15 mL conical tube. b. Add ~8 mL of purified water. The compound will likely not dissolve, forming a slurry. c. While stirring, add the 1.0 M NaOH solution dropwise. You are looking for a 1:1 molar equivalence. For a 10 mM solution, this is a very small amount. It is often easier to use a more dilute NaOH solution (e.g., 0.1 M) for better control. d. Continue adding NaOH dropwise until the solid completely dissolves. The solution should become clear. e. Check the pH of the stock solution; it should be > 8.0. f. Add purified water to reach a final volume of 10.0 mL. g. This 10 mM stock can now be diluted into your neutral buffer for your working solution.

Guide 2: Enhancing Solubility with Co-solvents and Excipients

Problem: You have tried pH adjustment and dilution from a stock, but still face solubility limits for your required concentration, or your assay is sensitive to high/low pH.

Underlying Scientific Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[3] Hydrotropes and surfactants are other excipients that can form complexes or micelles with the drug to enhance its apparent solubility.[3][4]

Commonly Used Solubilizing Agents:

Agent TypeExamplesMechanism of ActionTypical Use Concentration
Co-solvents Propylene glycol, Polyethylene glycol 300/400 (PEG300/400), EthanolReduces solvent polarity, disrupts water's hydrogen bond network.[3]1-20% (v/v)
Surfactants Tween® 80, Cremophor® ELForm micelles that encapsulate the hydrophobic drug molecule.[4]0.1-2% (v/v)
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Forms inclusion complexes where the drug sits inside the hydrophobic cavity of the cyclodextrin.Varies, requires optimization.

Step-by-Step Protocol (Co-solvent Approach):

  • Objective: Determine if a co-solvent can improve the solubility of this compound in your final buffer.

  • Materials: Your DMSO or NaOH stock solution, your final aqueous buffer, and a co-solvent (e.g., PEG300).

  • Procedure: a. Prepare several vials of your final buffer containing increasing amounts of PEG300 (e.g., 0%, 2%, 5%, 10%, 20% v/v). b. To each vial, add the same amount of your concentrated stock solution to reach your target final concentration. c. Vortex each vial thoroughly. d. Visually inspect for precipitation immediately and after a set time (e.g., 1 hour) at the relevant temperature. e. The lowest percentage of co-solvent that results in a stable, clear solution is your optimal condition.

  • Validation: It is critical to run a vehicle control (buffer + co-solvent, no drug) in your experiment to ensure the co-solvent itself does not interfere with the assay.

Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol allows you to determine the equilibrium (thermodynamic) solubility of your compound in a specific medium, which is the gold standard for solubility measurement.[5][6]

  • Preparation: Add an excess amount of solid this compound to a known volume of your test medium (e.g., pH 7.4 PBS) in a sealed, clear container (e.g., glass vial). "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate.[5]

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully withdraw a sample of the supernatant without disturbing the solid. To ensure no solid particles are included, filter the sample through a 0.22 or 0.45 µm syringe filter (a low-binding filter material like PVDF is recommended).[5]

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7]

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that medium at that temperature.

This method can be repeated across a range of pH values to generate a full pH-solubility profile, which is invaluable for formulation development.[8]

References

Technical Support Center: Storage and Handling of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-Dimethylisonicotinic acid to prevent its degradation. Below, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental samples.

Troubleshooting Guide: Preventing Degradation

This guide addresses common issues that may indicate or lead to the degradation of this compound during storage and handling.

Issue/Observation Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to off-white/yellow, clumping of powder). - Exposure to light (photodegradation).- Exposure to moisture (hydrolysis).- Reaction with atmospheric oxygen (oxidation).- Store the compound in an amber or opaque, tightly sealed container.[1]- Store in a desiccator or a controlled low-humidity environment.[2]- Purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
Inconsistent or poor results in experiments (e.g., lower than expected yield, unexpected byproducts). - Degradation of the starting material due to improper storage.- Contamination from solvents or other reagents.- Verify the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR) before use.- Ensure solvents are anhydrous and free of impurities.- Re-evaluate storage conditions based on the recommendations in this guide.
Difficulty in dissolving the compound completely. - Formation of less soluble degradation products.- The compound may have absorbed moisture, affecting its solubility characteristics.- Attempt to dissolve a small sample in a trusted solvent to check for insolubles.- If degradation is suspected, purify the material before use (e.g., by recrystallization), if feasible.- Always handle the compound in a dry environment (e.g., glove box) to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[3] For enhanced protection, especially for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) in an amber glass vial inside a desiccator.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you must store solutions, prepare them fresh whenever possible. If short-term storage is necessary, store the solution at a low temperature (e.g., 2-8 °C), protected from light. The choice of solvent is crucial; use high-purity, anhydrous solvents. Be aware that the stability in solution is pH-dependent, with pyridine carboxylic acids being susceptible to degradation under both acidic and basic conditions.[4]

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The pyridine ring nitrogen can be oxidized to form an N-oxide derivative.[5]

  • Photodegradation: As an aromatic compound, it can be sensitive to UV light, which may lead to complex rearrangements or dimerization.[5][6]

  • Decarboxylation: Although generally requiring high temperatures, the carboxylic acid group could potentially be lost under certain stress conditions.

Q4: I suspect my sample of this compound has degraded. How can I confirm this?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to assess the purity of your sample and detect degradation products.[3] By comparing the chromatogram of your sample to that of a known pure standard, you can identify and quantify any degradation. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

Experimental Protocols

Representative Stability-Indicating HPLC Method

This protocol describes a general method for developing a stability-indicating HPLC assay for this compound. This method would need to be optimized and validated for your specific equipment and application.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3][7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[3]

  • Flow Rate: Typically 1.0 mL/min.[1][3]

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 270-280 nm would likely be appropriate.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL) for analysis.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[8] Below is a representative protocol based on ICH guidelines.[6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period. Dilute with the mobile phase for analysis.[6]

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for 48 hours.[5] Also, reflux the stock solution for a specified period. Cool and analyze.

  • Photostability: Expose the solid compound and the stock solution to UV light (e.g., in a photostability chamber) for a defined duration.[5][6]

  • Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method, alongside a non-stressed control sample, to identify and quantify any degradation products.

Visualizations

G cluster_0 Troubleshooting Degradation of this compound A Start: Suspected Degradation (e.g., color change, poor results) B Visual Inspection: Is the compound off-white/clumped? A->B Observe C Check Storage Conditions: - Light exposure? - Moisture exposure? - Air exposure? B->C Yes E Analytical Verification: Perform HPLC/NMR analysis. B->E No D Implement Correct Storage: - Use amber/opaque, sealed container. - Store in desiccator. - Purge with inert gas. C->D Identify issue D->E Re-test F Is purity acceptable? E->F Analyze G Proceed with Experiment F->G Yes H Purify compound or use a new batch. F->H No H->E After purification

Caption: Troubleshooting workflow for suspected degradation.

G cluster_1 Predicted Degradation Pathways Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide forms Photo_Products Dimers / Rearrangement Products Photolysis->Photo_Products forms

Caption: Predicted degradation pathways of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 2,6-Dimethylisonicotinic Acid (DMIA), a key building block in pharmaceutical and materials science. This document is designed for researchers, scientists, and drug development professionals who are looking to transition from lab-scale synthesis to larger, pilot, or industrial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure your scale-up process is efficient, safe, and successful. This guide focuses on the most common and practical synthetic route: the oxidation of 2,6-lutidine.

Synthesis Overview: The Oxidation of 2,6-Lutidine

The primary industrial and laboratory route to this compound involves the selective oxidation of one of the two methyl groups of 2,6-lutidine.[1][2] While other pathways exist, such as the hydrolysis of 2,6-dimethyl-4-cyanopyridine, the oxidation of lutidine is often more cost-effective due to the availability of the starting material.[3]

The core transformation is the conversion of a methyl group to a carboxylic acid. This can be achieved using various oxidizing agents, each with distinct advantages and challenges, especially during scale-up.

Synthesis_Overview Lutidine 2,6-Lutidine DMIA This compound Lutidine->DMIA Oxidation Oxidant Oxidizing Agent (e.g., KMnO4, HNO3, O2/Catalyst) Oxidant->Lutidine

Caption: General reaction scheme for the synthesis of this compound.

Common industrial methods often seek to avoid stoichiometric strong oxidants like potassium permanganate (KMnO₄) or nitric acid due to the generation of large amounts of hazardous waste.[4][5] Catalytic oxidation using air or oxygen presents a greener and more atom-economical alternative, though it may require higher temperatures and pressures.[4]

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of 2,6-lutidine oxidation in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

Question: My yield of this compound is significantly lower than expected on a larger scale. What are the likely causes and how can I fix this?

Answer: Low yield during scale-up is a multifaceted issue. Let's break down the potential causes:

  • Inadequate Temperature Control: The oxidation of lutidine is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises uncontrollably, it can lead to side reactions, such as over-oxidation to pyridine-2,6-dicarboxylic acid or degradation of the starting material and product.

    • Solution: Implement a robust cooling system. For pilot-scale reactors, this means using a jacketed vessel with a circulating coolant. The addition of the oxidizing agent must be done slowly and in a controlled manner, allowing the cooling system to manage the heat generated. Monitor the internal temperature continuously with a calibrated probe.

  • Poor Mixing and Mass Transfer: In a larger reactor, ensuring homogenous mixing is critical. If the oxidizing agent is not dispersed efficiently, localized "hot spots" of high concentration can form, leading to the same side reactions mentioned above.

    • Solution: Use an appropriate impeller and agitation speed for the reactor geometry. For multi-phase reactions (e.g., solid KMnO₄ in a solvent), ensure the agitation is sufficient to keep the solid suspended. Consider the viscosity of the reaction mixture, which may change as the reaction progresses.

  • Incomplete Reaction: The reaction may have stalled before all the starting material was consumed.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC, or TLC). If the reaction stalls, it could be due to the deactivation of the oxidant or insufficient reaction time. When using permanganate, for example, the formation of manganese dioxide (MnO₂) can coat the unreacted starting material, preventing further reaction. Ensure the stoichiometry of the oxidant is correct, sometimes a slight excess is needed to drive the reaction to completion.

  • Product Loss During Work-up: The isolation procedure is a common source of yield loss. This compound is amphoteric and its solubility is highly pH-dependent.

    • Solution: Carefully control the pH during precipitation. The product is least soluble at its isoelectric point (pI). Adjusting the pH too low or too high will keep it in solution as the corresponding salt. After acidification to precipitate the product, ensure you allow sufficient time for complete crystallization before filtration. Wash the filter cake with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of product.

Issue 2: Formation of Significant Byproducts

Question: My final product is contaminated with impurities. I suspect over-oxidation and unreacted starting material. How can I improve the selectivity?

Answer: Product purity is paramount. The primary impurities are typically unreacted 2,6-lutidine and the over-oxidation product, pyridine-2,6-dicarboxylic acid.

Troubleshooting_Byproducts cluster_0 Reaction Pathway cluster_1 Control Strategy Lutidine 2,6-Lutidine DMIA Target Product: This compound Lutidine->DMIA [O] Desired Path Dicarboxylic Over-oxidation Byproduct: Pyridine-2,6-dicarboxylic Acid DMIA->Dicarboxylic [O] Side Reaction Control Improve Selectivity Sol1 Control Stoichiometry (Slight excess of lutidine) Control->Sol1 Sol2 Control Temperature (Prevent exotherm) Control->Sol2 Sol3 Controlled Addition (Slow oxidant feed) Control->Sol3

Caption: Byproduct formation and control strategies.

  • Control Oxidant Stoichiometry: Using a large excess of the oxidizing agent will inevitably lead to the formation of the dicarboxylic acid.

    • Solution: Carefully calculate the molar equivalents of the oxidant. It is often preferable to run the reaction with a slight excess of 2,6-lutidine and then recover the unreacted starting material. This ensures the oxidant is the limiting reagent, minimizing over-oxidation.

  • Purification Strategy: Separating the desired product from the starting material and the dicarboxylic acid byproduct is key.

    • Solution: Utilize an acid-base extraction work-up.[6]

      • After the reaction, quench and filter off any inorganic solids (e.g., MnO₂).

      • Make the filtrate basic (e.g., with NaOH). The unreacted 2,6-lutidine (a base) can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • The aqueous layer now contains the sodium salts of both this compound and pyridine-2,6-dicarboxylic acid.

      • Carefully acidify the aqueous layer. Due to the difference in their pKa values and solubility, it is sometimes possible to selectively precipitate one of the acids. Fractional crystallization can also be an effective technique for separation.

Issue 3: Runaway Reaction / Poor Exotherm Control

Question: During a pilot run, the reactor temperature spiked dangerously after adding the oxidant. How can we prevent this?

Answer: This is a critical safety issue. A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal.

  • Cause: Rapid addition of a strong oxidizing agent (like KMnO₄ or nitric acid) to the substrate at a concentration and temperature that initiates a self-accelerating reaction.

    • Solution - Engineering Controls:

      • Controlled Dosing: Never add the oxidant all at once. Use a programmable pump for liquids or a screw-feeder for solids to add the oxidant at a slow, predetermined rate.

      • Reverse Addition: Consider adding the 2,6-lutidine solution to the oxidizing agent slurry. This keeps the lutidine concentration low at all times, preventing a rapid, uncontrolled reaction.

      • Sufficient Cooling Capacity: Ensure your reactor's cooling system is rated to handle the theoretical maximum heat output of the reaction. Perform a reaction calorimetry study on a small scale to determine the heat of reaction (ΔHrxn) and the maximum rate of heat evolution before scaling up.

    • Solution - Procedural Controls:

      • Dilution: Running the reaction at a lower concentration can help moderate the reaction rate and provides more thermal mass to absorb the heat generated.

      • Start at Low Temperature: Begin the addition of the oxidant at a low temperature (e.g., 0-5 °C) to provide a larger safety margin before the temperature reaches a critical point.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for scaling up this synthesis?

A1: The "best" agent depends on your facility's capabilities, environmental regulations, and cost considerations.

Oxidizing AgentProsCons
Potassium Permanganate (KMnO₄) Inexpensive, readily available, effective.Generates large amounts of MnO₂ waste, can be difficult to control exothermically, work-up can be challenging.[6][7]
Nitric Acid (HNO₃) Powerful oxidant, relatively inexpensive.Generates toxic NOx gases, highly corrosive, can lead to over-oxidation and nitration byproducts.[5]
Catalytic Air/O₂ Oxidation "Green" (water is the only byproduct), atom-economical, low waste.Requires specialized high-pressure reactors, higher initial capital investment, catalysts can be expensive and may require optimization.[4]
Biocatalysis (e.g., using enzymes) Highly selective, environmentally friendly, operates under mild conditions.Can have low volumetric productivity, requires specialized fermentation/bioreactor equipment, enzyme stability can be an issue.[7]

For initial scale-up where capital investment is a concern, KMnO₄ is often used, but careful management of waste and reaction safety is essential. For long-term, large-scale industrial production, catalytic air oxidation is often the most sustainable choice.[4]

Q2: How can I effectively monitor the reaction's progress on a large scale?

A2: Real-time monitoring is crucial. Taking samples directly from a large reactor requires a safe sampling port.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It can quantify the disappearance of the starting material (2,6-lutidine) and the appearance of the product (DMIA) and byproducts (pyridine-2,6-dicarboxylic acid) in the same run.

  • Gas Chromatography (GC): Useful for monitoring the volatile starting material, 2,6-lutidine.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method suitable for in-process checks to see if the starting material is still present. It is less precise than HPLC but much faster.

Q3: What are the critical safety precautions for this process?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Oxidants: Strong oxidizing agents like KMnO₄ and HNO₃ can react violently with organic materials. Avoid contact with flammable solvents.

  • Exotherm Management: As detailed in the troubleshooting section, this is the primary hazard. Never leave the reaction unattended, especially during the addition of the oxidant. Ensure an emergency quench plan is in place (e.g., a pre-chilled container of a suitable quenching agent).

  • Ventilation: When using nitric acid, ensure the reaction is performed in a well-ventilated fume hood or a closed system with off-gas scrubbing to handle the release of NOx gases.

Experimental Protocols

Protocol 1: Scale-Up Synthesis using Potassium Permanganate

This protocol is for a 1 mole scale synthesis. Adjust quantities proportionally for your specific needs, but always perform a safety review before significantly increasing the scale.

Reagents:

ReagentM.W.AmountMolesEquiv.
2,6-Lutidine107.15118.0 g (127 mL)1.101.1
Potassium Permanganate158.03316.0 g2.002.0
Water (Solvent)18.024.0 L--
Sodium Hydroxide40.00~80 g~2.0-
Hydrochloric Acid (conc.)36.46As needed--

Procedure:

  • Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, and an addition funnel. Set the cooling jacket to 0 °C.

  • Charge Reactor: Add 4.0 L of water and the 2,6-lutidine (118.0 g) to the reactor. Begin stirring to create a solution/emulsion.

  • Oxidant Addition: Slowly add the solid potassium permanganate (316.0 g) in small portions over 4-6 hours. CRITICAL: Monitor the internal temperature closely. Do not allow the temperature to exceed 25 °C. If the temperature rises too quickly, stop the addition until it is back under control. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of MnO₂ will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion. The mixture should be a thick brown slurry.

  • Work-up - Quench & Filtration: Cool the mixture to 10 °C. Quench any remaining permanganate by slowly adding a small amount of ethanol until the purple color is gone. Filter the entire reaction mixture through a pad of celite to remove the MnO₂. Wash the filter cake with 500 mL of water.

  • Work-up - Extraction: Combine the filtrate and washes. In a separatory funnel or extraction vessel, add 50% NaOH solution until the pH is >12. Extract with dichloromethane (3 x 500 mL) to remove any unreacted 2,6-lutidine.

  • Work-up - Precipitation: Transfer the aqueous layer to a clean vessel and cool it in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH is approximately 3.5-4.0. A white precipitate of this compound will form.

  • Isolation: Allow the slurry to stir in the ice bath for 1-2 hours to maximize crystallization. Collect the white solid by filtration. Wash the filter cake with a small amount of cold water (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the product (expected yield: 60-75%) using NMR, MS, and HPLC.

Protocol 2: Purification by Recrystallization

If the product purity is insufficient after precipitation, recrystallization can be performed.

  • Solvent Selection: A mixture of ethanol and water is a good starting point.

  • Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. With stirring, slowly add hot water until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath.

  • Isolation: Collect the pure crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

References

refining the work-up procedure for 2,6-Dimethylisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedure for 2,6-Dimethylisonicotinic acid synthesis. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material and reaction for the synthesis of this compound?

A common synthesis route involves the hydrolysis of 2,6-Dimethyl-4-cyanopyridine using concentrated sulfuric acid at an elevated temperature.[1]

Q2: Why is the pH adjustment step critical during the work-up?

The pH adjustment is crucial for the isolation of this compound. The product is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. Adjusting the pH to its isoelectric point (in this case, pH 3.5 is mentioned) minimizes its solubility in the aqueous solution, facilitating its precipitation or extraction.[1] Incorrect pH can lead to low yields as the product may remain dissolved in the aqueous layer.

Q3: What are the common challenges faced during the crystallization of this compound?

Common challenges include the product "oiling out" instead of crystallizing, formation of very fine crystals that are difficult to filter, and low recovery. These issues can be influenced by factors such as the cooling rate, solvent purity, and the presence of impurities.

Q4: What are suitable extraction solvents for this compound?

Ether is a documented solvent for the extraction of this compound.[1] Other polar organic solvents like ethyl acetate could also be effective, particularly after neutralizing the reaction mixture.

Q5: How can I improve the yield of the synthesis?

To improve the yield, ensure the hydrolysis reaction goes to completion by maintaining the recommended temperature and reaction time.[1] During the work-up, precise pH control is critical for maximizing product precipitation. Additionally, thorough extraction with an appropriate solvent in multiple portions will help recover more product from the aqueous layer. If the mother liquor still contains a significant amount of product, it can be concentrated and re-processed.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure the reaction is heated at 100°C for the full 5 hours as specified in the protocol.[1]
Incorrect pH during work-up.Carefully adjust the pH to 3.5 using 10 N sodium hydroxide on an ice bath to ensure maximum precipitation of the product.[1]
Inefficient extraction.Perform multiple extractions with ether (or another suitable solvent) to ensure complete removal of the product from the aqueous layer. A continuous extraction method like a Soxhlet extractor can be very effective.[1]
Product "Oils Out" During Crystallization The solution is supersaturated, or the cooling rate is too fast.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly. Seeding with a small crystal of the pure product can also promote proper crystallization.[2]
Presence of impurities.If "oiling out" persists, consider purifying the crude product using column chromatography before attempting recrystallization.
Difficulty in Isolating the Product after Neutralization The product may be highly soluble in the neutralized aqueous solution.The protocol suggests concentrating the solution to dryness after neutralization and then performing a solid-liquid extraction (e.g., with a Soxhlet extractor).[1]
Product is Colored or Impure Presence of side products or residual starting materials.Consider a recrystallization step from a suitable solvent system. If that fails, purification by column chromatography may be necessary. The use of charcoal during recrystallization can sometimes help remove colored impurities.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the hydrolysis of 2,6-Dimethyl-4-cyanopyridine.

Materials:

  • 2,6-Dimethyl-4-cyanopyridine

  • Concentrated Sulfuric Acid

  • 10 N Sodium Hydroxide

  • Diethyl Ether (or other suitable extraction solvent)

  • Ice

Procedure:

  • Reaction: In a round-bottom flask, combine 1 g (7.56 mmol) of 2,6-Dimethyl-4-cyanopyridine with 5 ml of concentrated sulfuric acid.

  • Heat the mixture at 100°C for 5 hours.

  • Work-up:

    • Cool the resulting solution in an ice bath.

    • Carefully neutralize the solution to a pH of 3.5 by slowly adding 10 N sodium hydroxide while monitoring the pH and maintaining a low temperature.

    • Concentrate the neutralized solution to dryness under reduced pressure.

  • Extraction:

    • The resulting residue can be extracted with diethyl ether. For exhaustive extraction, a Soxhlet apparatus can be used for 48 hours.[1]

  • Isolation:

    • The ether extract is then concentrated under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Mix 2,6-Dimethyl-4-cyanopyridine and conc. H₂SO₄ heat Heat at 100°C for 5h start->heat cool Cool on Ice Bath heat->cool neutralize Neutralize to pH 3.5 with 10N NaOH cool->neutralize concentrate Concentrate to Dryness neutralize->concentrate extract Soxhlet Extraction with Ether (48h) concentrate->extract evaporate Evaporate Ether extract->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem during Work-up? low_yield Low Yield? start->low_yield Yes oiling_out Product 'Oiling Out'? start->oiling_out No check_ph Verify pH is exactly 3.5 low_yield->check_ph Yes impure_product Impure Product? oiling_out->impure_product No reheat_slowcool Re-heat, add more solvent, cool slowly oiling_out->reheat_slowcool Yes recrystallize Recrystallize from a suitable solvent impure_product->recrystallize Yes extract_more Perform multiple/continuous extractions check_ph->extract_more check_reaction Ensure complete reaction (temp/time) extract_more->check_reaction seed_crystal Add a seed crystal reheat_slowcool->seed_crystal charcoal Use activated charcoal during recrystallization recrystallize->charcoal chromatography Purify by column chromatography charcoal->chromatography

Caption: Troubleshooting decision tree for this compound work-up.

References

common impurities in commercially available 2,6-Dimethylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 2,6-Dimethylisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter in commercially available this compound?

A1: Commercially available this compound may contain several types of impurities stemming from its synthesis and purification processes. These can be broadly categorized as:

  • Residual Starting Materials: The most common starting material for the synthesis of this compound is 2,6-lutidine (2,6-dimethylpyridine)[1][2][3]. Incomplete oxidation during synthesis can result in the presence of residual 2,6-lutidine. Another documented synthetic route starts from 2,6-dimethyl-4-cyanopyridine, which could also be present as an unreacted starting material[4].

  • Synthesis-Related Byproducts: The oxidation of 2,6-lutidine can sometimes lead to the formation of 2,6-diformylpyridine if the reaction is not driven to completion to form the carboxylic acid[1]. Over-oxidation or side reactions could potentially lead to other pyridine-based impurities.

  • Residual Solvents: Various organic solvents may be used during the synthesis and purification of this compound. These solvents can remain in the final product in trace amounts. The specific solvents will depend on the manufacturer's process, but common examples could include ethers, hydrocarbons, or chlorinated solvents. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical products[5][6].

  • Isomeric Impurities: Depending on the specificity of the synthesis, other isomers of dimethyl-substituted nicotinic acids could potentially be present, although this is less common with well-defined synthetic routes.

Q2: I am seeing an unexpected peak in my HPLC analysis of this compound. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram likely corresponds to an impurity. To identify it, a multi-step approach is recommended:

  • Review the Synthesis Route: If known, review the synthetic pathway used to produce the this compound. This can provide clues about potential starting materials, intermediates, and byproducts.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy can provide detailed structural information to definitively identify the compound.

  • Comparison with Reference Standards: If you suspect a specific impurity (e.g., 2,6-lutidine), you can run a reference standard of that compound on your HPLC system to see if the retention time matches your unknown peak.

Q3: My this compound has a slight color. Is this normal?

A3: Pure this compound is typically a white to off-white solid. A noticeable color, such as yellow or brown, may indicate the presence of impurities. These impurities could be colored organic byproducts from the synthesis or trace amounts of residual catalysts or reagents. While a slight off-white color may not significantly impact some applications, a distinct coloration warrants further purity analysis, especially for sensitive applications like drug development.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity by HPLC Presence of significant impurities.Identify the impurities using LC-MS and/or NMR. Consider re-purification of the material by recrystallization or chromatography if the purity is unacceptable for your application.
Inconsistent Experimental Results Variability in the purity of different batches of this compound.Always characterize the purity of a new batch of starting material before use. Keep detailed records of batch numbers and their corresponding purity data.
Poor Solubility Presence of insoluble impurities.Filter the solution to remove any particulate matter. Analyze the insoluble material to identify its nature.
Unexpected Reaction Byproducts Impurities in the this compound may be participating in side reactions.Use higher purity this compound. Identify the impurities to understand their potential reactivity.

Summary of Potential Impurities

Impurity Name Chemical Structure Potential Source Typical Analytical Method for Detection
2,6-Lutidine(CH₃)₂C₅H₃NUnreacted starting materialHPLC, GC-MS, NMR
2,6-Dimethyl-4-cyanopyridineC₈H₈N₂Unreacted starting materialHPLC, LC-MS, NMR
2,6-DiformylpyridineC₇H₅NO₂Incomplete oxidation byproductHPLC, LC-MS, NMR
Residual SolventsVariesSynthesis and purificationHeadspace GC-MS

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required depending on the specific impurities present.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • Reference standards of potential impurities (if available)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This provides an estimation of the purity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter hplc HPLC Injection filter->hplc Purity Check lcms LC-MS Analysis filter->lcms Impurity ID nmr NMR Spectroscopy filter->nmr Structural Confirmation integrate Integrate Peaks hplc->integrate identify Identify Impurities lcms->identify nmr->identify integrate->identify quantify Quantify Purity identify->quantify

Caption: Workflow for the analysis of impurities in this compound.

synthesis_impurities cluster_synthesis1 Synthesis Route 1 cluster_synthesis2 Synthesis Route 2 cluster_solvents General Impurity start1 2,6-Lutidine product This compound start1->product Oxidation imp1 Unreacted 2,6-Lutidine start1->imp1 Incomplete Reaction imp2 2,6-Diformylpyridine product->imp2 Side Product solvent Residual Solvents start2 2,6-Dimethyl-4-cyanopyridine product2 This compound start2->product2 Hydrolysis imp3 Unreacted Starting Material start2->imp3 Incomplete Reaction

Caption: Potential impurities based on different synthesis routes of this compound.

References

Technical Support Center: Optimizing Crystallization of 2,6-Dimethylisonicotinic Acid for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of 2,6-Dimethylisonicotinic acid for X-ray diffraction analysis.

Troubleshooting Crystallization Issues

Obtaining high-quality single crystals suitable for X-ray diffraction can be a challenging process. The following table summarizes common problems, their probable causes, and recommended solutions when crystallizing this compound.

Issue Probable Cause(s) Recommended Solution(s)
No Crystals Form - Solvent system is not optimal: The compound may be too soluble or completely insoluble in the chosen solvent. - Supersaturation is not reached: The concentration of the compound is too low. - Impurities are present: Impurities can inhibit nucleation and crystal growth.- Screen a variety of solvents: Based on the principle of "like dissolves like," and qualitative data for the related 2,6-Dimethoxyisonicotinic acid, start with solvents like methanol (soluble) and experiment with solvent/anti-solvent systems. - Increase concentration: Slowly evaporate the solvent to increase the concentration of the solute. - Purify the sample: Use techniques like column chromatography or recrystallization to purify the starting material.
Formation of Oil or Amorphous Precipitate - Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation instead of ordered crystal growth. - Cooling rate is too fast: Rapid cooling does not allow sufficient time for molecules to arrange into a crystal lattice. - Inappropriate solvent: The solvent may be too good, leading to high solubility and oiling out upon reaching supersaturation.- Reduce concentration: Add a small amount of the "good" solvent to redissolve the oil and allow for slower crystallization. - Slow down the cooling process: Insulate the crystallization vessel or use a programmable cooling bath. - Use a poorer solvent or a solvent/anti-solvent system: Introduce an anti-solvent in which the compound is less soluble to induce gradual crystallization.
Formation of Small, Needle-like, or Poorly-diffracting Crystals - Rapid nucleation and growth: Too many nucleation sites lead to a large number of small crystals. - Solvent choice: Some solvents inherently favor certain crystal morphologies.- Reduce the rate of supersaturation: Use slower evaporation, a smaller temperature gradient for cooling, or a slower diffusion rate in vapor diffusion. - Experiment with different solvents or solvent mixtures: The polarity and hydrogen bonding capability of the solvent can significantly influence crystal habit. - Consider seeding: Introduce a single, well-formed crystal into a saturated solution to promote the growth of a larger, higher-quality crystal.
Twinned or Intergrown Crystals - High supersaturation. - Presence of certain impurities. - Optimize the supersaturation level: Aim for a slightly supersaturated solution to encourage slower, more ordered growth. - Further purify the material.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for crystallizing this compound?

Solvent Solubility
N,N-Dimethylformamide (DMF)Very Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
WaterPractically Insoluble

Based on this, a good starting point for this compound would be to use methanol as the primary solvent. You can then explore solvent/anti-solvent systems. For example, dissolving the compound in a minimal amount of warm methanol and then slowly adding a poorer solvent like water or chloroform could induce crystallization.

Q2: Which crystallization technique is most likely to yield X-ray quality crystals of this compound?

A2: There is no single "best" technique, and the optimal method often requires empirical determination. However, for obtaining high-quality single crystals, vapor diffusion and slow evaporation are generally preferred over rapid cooling.

  • Vapor Diffusion (Hanging or Sitting Drop): This method allows for a very slow and controlled approach to supersaturation, which is ideal for growing well-ordered crystals. It is particularly useful when only small amounts of the compound are available.

  • Slow Evaporation: This is a simple and often effective technique. Dissolve the compound in a suitable solvent in a loosely covered vial to allow the solvent to evaporate slowly over several days or weeks.

Q3: How can I improve the quality of my crystals if they are too small or poorly formed?

A3: To improve crystal quality, you need to slow down the crystallization process. Here are a few strategies:

  • Reduce the rate of supersaturation:

    • For slow evaporation, use a vial with a smaller opening or place it in a larger, sealed container.

    • For vapor diffusion, use a less volatile anti-solvent or decrease the temperature.

    • For cooling crystallization, decrease the cooling rate.

  • Use a solvent system where the compound has moderate solubility: If the compound is too soluble, it may crash out of solution. If it is not soluble enough, it will be difficult to achieve supersaturation.

  • Seeding: Introduce a single, well-formed crystal (a "seed") into a saturated solution. This provides a template for further growth and can lead to a single, large crystal.

Experimental Protocols

Protocol 1: Slow Evaporation
  • Preparation: Dissolve approximately 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., methanol) in a small, clean vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate impurities.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle punctures. This will allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Observation: Monitor the vial periodically for crystal growth over several days to weeks.

Protocol 2: Liquid-Vapor Diffusion
  • Preparation:

    • Inner Well/Drop: Dissolve 5-10 mg of this compound in a small volume (50-100 µL) of a "good" solvent (e.g., methanol) in a small inner vial or as a drop on a siliconized glass slide.

    • Outer Reservoir: Add a larger volume (0.5-1 mL) of a "poor" or "anti-solvent" (e.g., chloroform or water) to the outer well of a vapor diffusion plate or a larger sealed container. The anti-solvent should be more volatile than the solvent in which the compound is dissolved.

  • Sealing: Seal the plate or container tightly to create a closed system.

  • Diffusion: The more volatile anti-solvent will slowly diffuse into the drop containing the compound, reducing its solubility and inducing crystallization.

  • Incubation and Observation: Store the setup in a stable environment and monitor for crystal growth.

Protocol 3: Cooling Crystallization
  • Dissolution: Dissolve the this compound in a minimum amount of a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 40-50°C).

  • Filtration: Hot-filter the solution to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, place the flask in a Dewar flask filled with warm water and allow it to cool to ambient temperature overnight.

  • Further Cooling: If no crystals form at room temperature, the solution can be placed in a refrigerator (4°C) or freezer (-20°C).

  • Isolation: Once crystals have formed, they can be isolated by filtration.

Visualizing Crystallization Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

slow_evaporation A Dissolve Compound in Solvent B Filter Solution A->B C Slowly Evaporate Solvent B->C D Monitor for Crystal Growth C->D

Caption: Workflow for Slow Evaporation Crystallization.

vapor_diffusion cluster_setup Preparation A Dissolve Compound in 'Good' Solvent (Inner Drop) C Seal System A->C B Place 'Poor' Solvent in Outer Reservoir B->C D Vapor Diffusion of Anti-solvent C->D E Induce Crystallization D->E F Monitor for Crystal Growth E->F

Caption: Workflow for Vapor Diffusion Crystallization.

troubleshooting_logic Start Crystallization Experiment NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oil / Amorphous Precipitate Start->OilingOut PoorQuality Poor Quality Crystals Start->PoorQuality GoodCrystals Good Quality Crystals Start->GoodCrystals SolventScreen Screen Solvents / Increase Concentration NoCrystals->SolventScreen SlowDown Reduce Supersaturation / Slow Cooling OilingOut->SlowDown OptimizeGrowth Optimize Growth Rate / Seeding PoorQuality->OptimizeGrowth

Caption: Logical Flow for Troubleshooting Crystallization Outcomes.

Validation & Comparative

A Comparative Analysis of 2,6-Dimethylisonicotinic Acid and Isonicotinic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed, objective comparison of the physicochemical and biological properties of 2,6-Dimethylisonicotinic acid and its parent compound, isonicotinic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven overview supported by experimental protocols to inform research and development decisions.

Introduction to the Compounds

Isonicotinic acid, or pyridine-4-carboxylic acid, is a well-established heterocyclic compound, most notably recognized as a precursor to the first-line anti-tuberculosis drug, isoniazid. Its derivatives have been extensively studied and have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound is a derivative featuring two methyl groups flanking the nitrogen atom on the pyridine ring. These methyl groups are expected to alter the molecule's steric and electronic properties, thereby influencing its physicochemical characteristics and biological activity.

Physicochemical Properties: A Comparative Table

The addition of two methyl groups to the pyridine ring of isonicotinic acid results in notable differences in their physicochemical profiles. The following table summarizes key quantitative data for both compounds.

PropertyIsonicotinic AcidThis compound
Molecular Formula C₆H₅NO₂C₈H₉NO₂
Molecular Weight 123.11 g/mol 151.16 g/mol [3][4][5]
Appearance White to off-white crystalline solidSolid
Melting Point 310-319 °C (sublimes)Not experimentally determined
pKa 4.75 - 4.96Not experimentally determined
Aqueous Solubility 5.2 g/L (20 °C)Not experimentally determined
logP (predicted) 0.41.2[3]

Biological Activity and Signaling Pathways

Isonicotinic Acid: A Foundation for Therapeutics

The biological significance of isonicotinic acid is largely defined by its role in the action of its hydrazide derivative, isoniazid (INH). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6] This activation leads to the formation of an isonicotinic acyl radical, which then covalently attaches to NAD⁺ to form an isonicotinyl-NAD adduct.[6] This adduct potently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[6] The disruption of mycolic acid synthesis ultimately leads to bacterial cell death.

The metabolism of isoniazid in humans primarily occurs in the liver through acetylation by N-acetyltransferase 2 (NAT2) to form N-acetylisoniazid, or through hydrolysis to isonicotinic acid and hydrazine.[7][8][9] These metabolites are then excreted in the urine.[9]

Isoniazid_Metabolic_Pathway cluster_activation Activation in Mycobacterium cluster_metabolism Metabolism in Humans Isoniazid Isoniazid (INH) Isonicotinic_Acid Isonicotinic Acid Isoniazid->Isonicotinic_Acid Hydrolysis Activated_INH Isonicotinic Acyl Radical Isoniazid->Activated_INH Oxidation Acetylated_INH N-acetylisoniazid Isoniazid->Acetylated_INH Acetylation Excretion Urinary Excretion Isonicotinic_Acid->Excretion InhA_Inhibition Inhibition of InhA Activated_INH->InhA_Inhibition Forms Adduct with NAD+ Mycolic_Acid_Block Mycolic Acid Synthesis Blocked InhA_Inhibition->Mycolic_Acid_Block Bacterial_Death Bacterial Cell Death Mycolic_Acid_Block->Bacterial_Death NAD NAD+ NAD->Activated_INH NADH NADH KatG KatG (M. tuberculosis) KatG->Activated_INH NAT2 NAT2 (Human Liver) NAT2->Acetylated_INH Acetylated_INH->Excretion

Metabolic activation and metabolism of Isoniazid.
This compound: An Unexplored Derivative

Currently, there is a lack of publicly available experimental data on the specific biological activities of this compound. Structure-activity relationship studies on other isonicotinic acid derivatives suggest that substitutions on the pyridine ring can significantly impact biological efficacy.[10] For instance, the position and nature of substituents can alter the molecule's ability to interact with target enzymes or receptors. The presence of methyl groups at the 2 and 6 positions may sterically hinder the nitrogen atom, potentially affecting its role as a hydrogen bond acceptor or its reactivity, which is crucial for the biological activity of some isonicotinic acid hydrazides. Further research is required to elucidate the biological profile of this particular derivative.

Experimental Protocols

To ensure reproducibility and standardization, the following are detailed methodologies for determining key physicochemical properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in an aqueous medium.

  • Preparation: An excess amount of the solid compound is added to a known volume of purified water or a buffer solution of a specific pH in a sealed, inert container (e.g., a glass flask).

  • Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the solute during this step.

  • Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Solubility_Workflow start Start add_excess Add excess solid to buffer in a sealed flask start->add_excess agitate Agitate at constant temperature (e.g., 24-48h) add_excess->agitate equilibrate Allow to equilibrate agitate->equilibrate separate Separate solid and liquid phases (centrifuge/filter) equilibrate->separate analyze Analyze solute concentration in the liquid phase (e.g., HPLC, UV-Vis) separate->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Experimental workflow for solubility determination.
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture, to a known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acidic solution using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • Data Analysis: The pH values are plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

  • Blank Titration: A blank titration with the solvent alone is also performed to correct for any background effects.

Conclusion

Isonicotinic acid and this compound present distinct profiles for drug development. Isonicotinic acid is a proven pharmacophore with a well-understood mechanism of action in its most famous application, the anti-tuberculosis drug isoniazid. Its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. In contrast, this compound is a less-explored molecule. The addition of methyl groups increases its lipophilicity, which could influence its absorption and distribution, but may also introduce steric hindrance that could affect its biological activity. The lack of extensive experimental data for this compound highlights an opportunity for further investigation to determine its potential as a novel scaffold in medicinal chemistry.

References

A Structural Showdown: 2,6-Dimethylisonicotinic Acid vs. 2,6-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a detailed comparative analysis of 2,6-dimethylisonicotinic acid and 2,6-dichloroisonicotinic acid reveals key structural and physicochemical differences that influence their potential applications. This guide provides a side-by-side examination of their properties, supported by available experimental data, to inform further research and development.

The substitution of methyl groups versus chlorine atoms at the 2 and 6 positions of the isonicotinic acid scaffold imparts distinct electronic and steric characteristics to these molecules. These differences can significantly impact their crystal packing, solubility, acidity, and ultimately, their biological activity.

Physicochemical Properties: A Tale of Two Substituents

A summary of the key physicochemical properties for both compounds is presented below. It is important to note that while experimental data for 2,6-dichloroisonicotinic acid is more readily available, some parameters for this compound are predicted or remain to be experimentally determined.

PropertyThis compound2,6-Dichloroisonicotinic Acid
Molecular Formula C₈H₉NO₂[1]C₆H₃Cl₂NO₂[2]
Molecular Weight 151.16 g/mol [1]192.00 g/mol [2]
Melting Point Not available209-212 °C[3]
Boiling Point Not available437.8 °C (Predicted)[3]
pKa Not available2.63 ± 0.10 (Predicted)[3]
Solubility Not availableSoluble in Methanol, Insoluble in water.[3]

Structural Analysis: Insights from Crystallography

A detailed structural comparison relies heavily on X-ray crystallography data, which provides precise measurements of bond lengths and angles.

For 2,6-dichloroisonicotinic acid , a crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 601781 [2]. Analysis of this data would reveal the precise geometry of the molecule, including the C-Cl bond lengths, the bond angles within the pyridine ring, and the conformation of the carboxylic acid group. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing and can influence physical properties like solubility and melting point.

Unfortunately, to date, no publicly available crystal structure data for This compound has been found. The absence of this experimental data prevents a direct comparison of bond lengths and angles. However, we can infer structural differences based on the fundamental properties of the methyl and chloro substituents.

  • Steric Effects: The methyl group is larger than the chlorine atom. This increased steric bulk at the 2 and 6 positions in this compound would likely lead to greater steric hindrance around the pyridine nitrogen and the carboxylic acid group. This could influence the planarity of the molecule and affect how molecules pack in a crystal lattice.

  • Electronic Effects: Chlorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). In contrast, the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. These opposing electronic effects will significantly alter the electron density distribution within the pyridine ring. The electron-withdrawing nature of the chlorine atoms in 2,6-dichloroisonicotinic acid is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid proton, which is consistent with its low predicted pKa. Conversely, the electron-donating methyl groups in this compound would be expected to increase the basicity of the pyridine nitrogen and decrease the acidity of the carboxylic acid, resulting in a higher pKa compared to its dichloro counterpart.

Experimental Protocols

To obtain the missing experimental data and to perform a comprehensive characterization, the following standard protocols are recommended:

Determination of Melting Point

A calibrated digital melting point apparatus should be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Determination of pKa (Potentiometric Titration)
  • Solution Preparation: Prepare a standard solution of the acid (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

  • Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), monitoring the pH using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa can be determined from the pH at the half-equivalence point.

Determination of Solubility
  • Equilibrium Method: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, methanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: After equilibration, filter the suspension to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final structure.

Spectroscopic Analysis (NMR and IR)
  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. For 2,6-dichloroisonicotinic acid, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the two equivalent aromatic protons at δ 7.85 ppm and a broad singlet for the carboxylic acid proton at δ 13.90 ppm[3].

  • IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer. Characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the pyridine ring vibrations can be identified. For 2,6-dichloroisonicotinic acid, IR spectra are available and can be used for comparison[2].

Visualizing Experimental Workflows and Potential Biological Relevance

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing these compounds and a hypothetical signaling pathway where such molecules might be involved, given the known role of 2,6-dichloroisonicotinic acid as a plant resistance inducer.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Structural Characterization cluster_analysis Data Analysis & Comparison Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification MP Melting Point Purification->MP pKa pKa Determination Purification->pKa Solubility Solubility Assay Purification->Solubility Xray Single-Crystal X-ray Diffraction Purification->Xray NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR Physicochem_Data Physicochemical Properties MP->Physicochem_Data pKa->Physicochem_Data Solubility->Physicochem_Data Structural_Data Structural Parameters (Bond Lengths, Angles) Xray->Structural_Data Comparison Comparative Analysis NMR->Comparison IR->Comparison Structural_Data->Comparison Physicochem_Data->Comparison

Caption: Experimental workflow for the synthesis and comparative characterization of isonicotinic acid derivatives.

Plant_Resistance_Pathway Compound 2,6-Disubstituted Isonicotinic Acid Receptor Cellular Receptor Compound->Receptor Binding Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Pathogenesis-Related (PR) Gene Expression Transcription_Factor->Gene_Expression Upregulation SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Caption: Hypothetical signaling pathway for plant resistance induction by isonicotinic acid derivatives.

Conclusion

The structural and electronic differences between this compound and 2,6-dichloroisonicotinic acid are significant. The chloro-substituted derivative is a more acidic, electron-deficient molecule, while the methyl-substituted analog is expected to be more basic and electron-rich. A complete comparative analysis is currently hampered by the lack of experimental data for this compound, particularly its crystal structure. The experimental protocols outlined in this guide provide a roadmap for obtaining this crucial information. Future studies should focus on the synthesis, purification, and comprehensive characterization of this compound to enable a direct and thorough comparison with its dichloro- counterpart, which will be invaluable for guiding the design of new molecules with tailored properties for applications in drug discovery and agrochemicals.

References

Validating the Structure of 2,6-Dimethylisonicotinic Acid: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of small molecules is a cornerstone of chemical research and drug development. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural validation of 2,6-dimethylisonicotinic acid. We present supporting experimental and predicted data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these analytical techniques in practice.

Structural Elucidation by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for elucidating molecular structure. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of its constituent atoms.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and the acidic proton of the carboxylic acid. The integration of these signals should correspond to a 6:2:1 ratio, respectively.

ProtonsPredicted Chemical Shift (δ) in CDCl₃ (ppm)Experimental Chemical Shift (δ) in D₂O (ppm)Multiplicity
-CH₃~2.62.82Singlet
Pyridine -H~7.98.05Singlet
-COOH~11-13Not Observed*Broad Singlet

*The acidic proton readily exchanges with deuterium in D₂O and is therefore not typically observed.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of this compound, fewer than the total number of eight carbon signals are expected.

Carbon AtomPredicted Chemical Shift (δ) in CDCl₃ (ppm)
-CH₃~24
C3, C5 (Pyridine Ring)~125
C2, C6 (Pyridine Ring)~158
C4 (Pyridine Ring)~147
-COOH~168

Structure Confirmation by Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 151, corresponding to its molecular weight. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH).[1]

Ionm/z (relative abundance)
[M]⁺151 (100)
[M-OH]⁺134 (7.2)
[M-CO₂H]⁺106 (16.4)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent or internal standard signal.

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Use an electron ionization (EI) mass spectrometer.

    • Set the ionization energy to 70 eV.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-200 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to expected fragmentation pathways for carboxylic acids.

Workflow and Data Interpretation

The following diagrams illustrate the workflow for structural validation and the logical relationship between the analytical data and the confirmed structure of this compound.

Structural_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample 2,6-Dimethylisonicotinic Acid Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Spectral Analysis and Structure Correlation NMR_Data->Interpretation MS_Data->Interpretation Validation Structure Validated Interpretation->Validation

Caption: Workflow for the structural validation of this compound.

Data_Structure_Logic cluster_structure Proposed Structure cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_confirmation Confirmation Logic Structure This compound (C₈H₉NO₂) MW: 151.16 H_NMR ¹H NMR: - Signal at ~2.6 ppm (6H, s, 2x -CH₃) - Signal at ~7.9 ppm (2H, s, Py-H) - Signal at ~12 ppm (1H, br s, -COOH) Structure->H_NMR predicts C_NMR ¹³C NMR: - 5 distinct signals due to symmetry - Signals for methyl, aromatic, and  carboxyl carbons in expected regions Structure->C_NMR predicts MS_Data MS: - Molecular Ion at m/z 151 - Fragments at m/z 134 ([M-OH]⁺)  and m/z 106 ([M-CO₂H]⁺) Structure->MS_Data predicts Confirmation Data confirms presence of all functional groups and connectivity H_NMR->Confirmation C_NMR->Confirmation MS_Data->Confirmation

Caption: Logical relationship between spectral data and the confirmed structure.

References

A Comparative Guide to the Biological Activities of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isonicotinic acid, a pyridine-3-carboxylic acid isomer, and its derivatives represent a cornerstone in medicinal chemistry. The foundational molecule, isoniazid, is a first-line treatment for tuberculosis, and its discovery has spurred extensive research into the diverse pharmacological potential of this class of compounds.[1][2] This guide provides a comparative analysis of the primary biological activities of isonicotinic acid derivatives, offering insights into their mechanisms of action, supported by experimental data and detailed protocols for their evaluation.

Antitubercular Activity: The Hallmark of Isonicotinic Acid Derivatives

Isonicotinic acid hydrazide (isoniazid) is a highly effective drug against Mycobacterium tuberculosis.[2] Many derivatives have been synthesized to enhance its efficacy and combat the emergence of drug-resistant strains.[3]

Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[4][5][6] Once activated, it forms a complex with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA).[4][6] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5][6] Disruption of mycolic acid synthesis leads to the loss of cell wall integrity and bacterial death.[6] Resistance to isoniazid can arise from mutations in the katG or inhA genes.[4][7]

Isoniazid Mechanism of Action Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD + NADH NADH NADH InhA InhA (Enoyl-ACP reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Mycolic_Acid->Bacterial_Death Disruption leads to

Caption: Mechanism of Isoniazid Action.

Comparative Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isonicotinic acid derivatives against Mycobacterium tuberculosis H37Rv.

CompoundDerivative TypeMIC (µg/mL)Reference
IsoniazidStandard3.125[8]
N'-(3-chlorobenzoyl)isonicotinohydrazideHydrazide> Isoniazid[8]
N'-(3-bromobenzoyl)isonicotinohydrazideHydrazide> Isoniazid[8]
N'-(4-fluorobenzoyl)isonicotinohydrazideHydrazide> Isoniazid[8]
Isonicotinic acid N'-tetradecanoyl-hydrazideN2-acyl hydrazide< Isoniazid[9][10]

Note: Specific MIC values for the halogenated derivatives were not provided in the source, only that they were less potent than isoniazid.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[12]

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the isonicotinic acid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with an appropriate broth medium (e.g., Mueller-Hinton broth for many bacteria).[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusting the turbidity to a 0.5 McFarland standard.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[12] Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).[12]

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 16-20 hours at 37°C for many bacteria).[11]

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[12]

Broth Microdilution Workflow Start Start Prep_Compound Prepare Stock Solution of Test Compound Start->Prep_Compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 16-20h) Inoculate->Incubate Read_Results Visually Assess Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination.

Anticancer Activity

Recent studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents.[1][14][15] Hydrazone derivatives, in particular, have shown promising cytotoxicity against various human cancer cell lines.[1][14][15]

Mechanism of Action

The exact anticancer mechanisms of many isonicotinic acid derivatives are still under investigation. However, some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest. The presence of certain functional groups, such as a hydroxyl group on an associated benzene ring, appears to be crucial for their cytotoxic activity.[1][15]

Comparative Anticancer Activity

The following table presents the 50% inhibitory concentration (IC50) values of selected isoniazid derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Doxorubicin (Reference)HCT-116 (Colon)< 0.25[1]
Doxorubicin (Reference)OVCAR-8 (Ovary)< 0.25[1]
Doxorubicin (Reference)HL-60 (Leukemia)< 0.25[1]
Doxorubicin (Reference)SF-295 (Glioblastoma)< 0.25[1]
Derivative 15HCT-116 (Colon)0.61[1]
Derivative 15OVCAR-8 (Ovary)0.77[1]
Derivative 15HL-60 (Leukemia)0.73[1]
Derivative 15SF-295 (Glioblastoma)0.94[1]
Derivative 18HCT-116 (Colon)1.34[1]
Derivative 18OVCAR-8 (Ovary)1.25[1]
Derivative 18HL-60 (Leukemia)1.08[1]
Derivative 18SF-295 (Glioblastoma)1.11[1]
Derivative 31HCT-116 (Colon)3.36[1]
Derivative 31OVCAR-8 (Ovary)2.54[1]
Derivative 31HL-60 (Leukemia)2.13[1]
Derivative 31SF-295 (Glioblastoma)2.68[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[16][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isonicotinic acid derivatives and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, add MTT labeling reagent to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-Well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Incubate_Treatment Incubate for Specified Duration Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 Hours at 37°C Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (550-600 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity

Several derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties.[20][21] Some compounds have shown activity superior to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[20][21]

Mechanism of Action

The anti-inflammatory effects of isonicotinic acid derivatives are believed to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[21] These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Some derivatives are also thought to act as reactive oxygen species (ROS) inhibitors.[20][22]

Comparative Anti-inflammatory Activity

The following table shows the in vitro anti-inflammatory activity of some isonicotinate derivatives, with IC50 values indicating their potency.

CompoundIC50 (µg/mL)% Inhibition at 25 µg/mLReference
Ibuprofen (Standard)11.2 ± 1.9-[20][22]
Derivative 51.42 ± 0.195.9[20][22]
Derivative 62.10 ± 0.394.2[22]
Derivative 8a1.90 ± 0.294.8[22]
Derivative 8b2.40 ± 0.493.5[22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[23][24][25]

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[23][24][25] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[23]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test isonicotinic acid derivatives to the rats, typically via oral or intraperitoneal routes, at a specific time before carrageenan injection.[26]

  • Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.[26]

  • Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[25][26]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to a control group that received only the vehicle.

Carrageenan-Induced Paw Edema Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Administer_Compound Administer Test Compound or Vehicle (Control) Acclimatize->Administer_Compound Measure_Baseline Measure Baseline Paw Volume Administer_Compound->Measure_Baseline Inject_Carrageenan Inject Carrageenan into Paw Measure_Baseline->Inject_Carrageenan Measure_Edema Measure Paw Volume at Time Intervals Inject_Carrageenan->Measure_Edema Analyze_Data Calculate Percentage of Edema Inhibition Measure_Edema->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity

Beyond their antimycobacterial effects, isonicotinic acid derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria.[2]

Comparative Antimicrobial Activity

The following table displays the MIC values of a synthesized isoniazid derivative against common bacterial strains, compared to standard antibiotics.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Synthesized Ligand84[2]
Ciprofloxacin (Standard)--[2]
Ceftriaxone (Standard)--[2]

Note: Specific MIC values for the standard drugs were not provided in the referenced text, but they were used for comparison.

Conclusion

The isonicotinic acid scaffold is a versatile platform for the development of new therapeutic agents. While its role in combating tuberculosis is well-established, ongoing research continues to unveil its potential in other critical areas such as oncology and inflammatory diseases. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring and optimizing the biological activities of this important class of compounds. Further structure-activity relationship (SAR) studies are crucial to refine the design of next-generation isonicotinic acid-based drugs with enhanced potency and selectivity.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2,6-Dimethylisonicotinic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of compound purity is a cornerstone of reliable and reproducible results. This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized 2,6-Dimethylisonicotinic acid. While a specific validated method for this compound is not extensively published, this guide details a robust proposed method based on established protocols for analogous pyridine carboxylic acids and related heterocyclic compounds. This document will also explore alternative analytical techniques and provide detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds, making it exceptionally well-suited for the analysis of this compound. A reversed-phase HPLC method is proposed as the primary analytical approach.

Experimental Protocol: Proposed HPLC Method

This section outlines a recommended starting point for the HPLC analysis of this compound purity. Optimization may be necessary depending on the specific instrumentation and the impurity profile of the synthesized sample.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).

  • Sample: this compound standard and the synthesized sample to be analyzed.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

A summary of the proposed chromatographic conditions is presented in Table 1.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Condition
ColumnC18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength265 nm (based on UV scan of isonicotinic acid derivatives)
Injection Volume10 µL
Run Time25 minutes

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized sample to be analyzed in the same manner as the standard solution.

4. Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities in Synthesized this compound

The synthesis of this compound can result in various impurities, primarily unreacted starting materials, intermediates, and by-products. Knowledge of the synthetic route is crucial for identifying potential impurities. Common synthetic routes start from 2,6-lutidine or 2,6-dimethyl-4-cyanopyridine.[1]

Table 2: Potential Impurities and Expected HPLC Elution Order

CompoundPotential SourceExpected Retention Time (Relative to Main Peak)
2,6-LutidineStarting MaterialEarlier
2,6-Dimethyl-4-cyanopyridineStarting Material/IntermediateLater
2,6-DimethylisonicotinamideHydrolysis IntermediateEarlier
Unidentified By-productsSide ReactionsVariable

Method Validation and Comparison

While a specific validation for this exact molecule isn't publicly available, methods for similar pyridine carboxylic acids have been successfully validated.[2] Key validation parameters for such HPLC methods typically include:

Table 3: Comparison of Analytical Methods for Pyridine Carboxylic Acid Derivatives

ParameterHPLC MethodGC-MS MethodUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.996> 0.998
Accuracy (% Recovery) 98-102%89-101%97-103% (Estimated)
Precision (% RSD) < 2%< 3%< 5% (Estimated)
Limit of Detection (LOD) ~1.5 ng/mL (Estimated)0.006 mg/kg (for pyridine)~0.5 µg/mL (Estimated)
Limit of Quantitation (LOQ) ~4.5 ng/mL (Estimated)0.02 mg/kg (for pyridine)~1.5 µg/mL (Estimated)

Data for GC-MS and UV-Vis are based on analysis of related pyridine compounds and may require method development for this compound.[3]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for assessing the purity of synthesized this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Assessment A Weigh Synthesized Sample C Dissolve in Diluent A->C B Weigh Reference Standard D Dissolve in Diluent B->D F Inject Sample & Standard Solutions C->F D->F E Set HPLC Conditions (Column, Mobile Phase, etc.) E->F G Acquire Chromatograms F->G H Integrate Peak Areas G->H I Calculate Area Percentage H->I J Report Purity I->J

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Analytical Techniques

While HPLC is the preferred method for purity assessment of this compound, other techniques can offer complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While this compound itself has limited volatility, derivatization can be employed to make it amenable to GC-MS analysis.[3] This method is particularly useful for identifying volatile impurities.

  • UV-Vis Spectrophotometry: A direct UV-Vis spectrophotometric method can be developed for quantification.[3] This involves determining the wavelength of maximum absorbance (λmax) and creating a calibration curve with standards of known concentrations. However, this method lacks the specificity to separate the main compound from its impurities, making it less suitable for purity assessment unless the impurities have significantly different UV spectra.

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively assessing the number of components in a mixture. It is often used for monitoring the progress of a reaction and for preliminary purity checks before committing to a more rigorous HPLC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, O) and can be used to support the purity assessment by comparing the experimental values to the theoretical composition of the pure compound.

For regulatory submissions and comprehensive drug development, a combination of these methods is often employed to establish a complete purity profile of an active pharmaceutical ingredient (API). However, for routine analysis in a research setting, the proposed HPLC method provides a reliable and accurate approach for determining the purity of synthesized this compound.

References

A Comparative Analysis of the Chelating Properties of Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isonicotinic acid and its derivatives are a class of compounds with significant chemical and biological importance, renowned for their versatile applications ranging from antitubercular drugs to potential anti-inflammatory and anticancer agents.[1][2] A key aspect of their biological activity is their ability to chelate metal ions, particularly transition metals like iron, copper, and zinc. This guide provides a comparative analysis of the chelating properties of various substituted isonicotinic acids, supported by experimental data and detailed methodologies, to aid researchers in the design and development of novel therapeutic agents.

Quantitative Comparison of Metal Chelation

The stability of the complex formed between a ligand (the isonicotinic acid derivative) and a metal ion is a critical parameter in evaluating its chelating potential. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the reported stability constants for various substituted isonicotinic acids with different transition metal ions.

Table 1: Stability Constants (log K) of Isonicotinic Acid Hydrazide Derivatives with Transition Metals

LigandMetal Ionlog K₁log K₂Overall Stability (log β₂)MethodReference
Isonicotinic Acid HydrazideNi(II)--> log 61.21Spectrophotometry[3]
Isonicotinic Acid HydrazideCu(II)--> log 61.21Spectrophotometry[3]
Isonicotinic Acid HydrazideCo(II)--> log 61.21Spectrophotometry[3]
Isonicotinic Acid HydrazideFe(II)--> log 61.21Spectrophotometry[3]
Isonicotinic Acid HydrazideMn(II)--> log 61.21Spectrophotometry[3]
Isonicotinic Acid HydrazideZn(II)--< log 61.21Spectrophotometry[3]
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazideCu(II)---pH-metry[4]
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazideCo(II)---pH-metry[4]
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazideMn(II)---pH-metry[4]
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazideNi(II)---pH-metry[4]
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazideZn(II)---pH-metry[4]

Note: The order of stability for N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide was found to be Cu(II) > Co(II) > Mn(II) > Ni(II) > Zn(II).[4]

Table 2: Stability Constants (log β₂) of Hydrazone Derivatives with Iron

LigandMetal IonOverall Stability (log β₂)MethodReference
Pyridoxal Isonicotinoyl Hydrazone (PIH)Fe(III)37.0Spectrophotometry[5]
Salicylaldehyde Isonicotinoyl Hydrazone (SIH)Fe(III)37.6Spectrophotometry[5]

Table 3: Stability Constants of Nicotinic Acid (an isomer of isonicotinic acid) with Transition Metals

LigandMetal Ionlog K₁ (36% MeOH-Water)log K₁ (30% EtOH-Water)MethodReference
Nicotinic AcidV(II)3.682.81pH-metry[6][7]
Nicotinic AcidCr(II)4.39-pH-metry[6][7]
Nicotinic AcidFe(III)4.19-pH-metry[6][7]
Nicotinic AcidCo(II)3.26-pH-metry[6][7]
Nicotinic AcidNi(II)3.093.05pH-metry[6][7]
Nicotinic AcidCu(II)2.592.49pH-metry[6][7]
Nicotinic AcidZn(II)2.812.49pH-metry[6][7]

Experimental Protocols

Accurate determination of stability constants is crucial for comparing the chelating properties of different ligands. The following are detailed methodologies for commonly used techniques.

Synthesis of Substituted Isonicotinic Acid Hydrazides

A general and efficient method for synthesizing isonicotinic acid hydrazide derivatives, particularly Schiff bases, involves the condensation of isonicotinic acid hydrazide (isoniazid) with a suitable aldehyde or ketone.[8]

General Procedure:

  • Dissolution: Dissolve equimolar amounts of isonicotinic acid hydrazide and the desired aldehyde or ketone separately in a minimal amount of a suitable solvent (e.g., ethanol, methanol).

  • Reaction: Mix the two solutions in a round-bottom flask.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: After the reaction is complete, cool the mixture. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure substituted isonicotinic acid hydrazide.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Determination of Stability Constants

This technique is widely used to determine the proton-ligand and metal-ligand stability constants.[9][10][11]

Materials and Solutions:

  • Standardized solution of a strong acid (e.g., HClO₄).

  • Standardized solution of a strong base (e.g., carbonate-free NaOH or KOH).[12]

  • Solution of the ligand (substituted isonicotinic acid) of known concentration.

  • Solutions of the metal salts (e.g., nitrates or perchlorates) of known concentrations.

  • A solution of an inert electrolyte to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).[3]

  • High-purity water (double-distilled or deionized).

  • Calibrated pH meter with a combined glass electrode.

Procedure:

  • Prepare the following sets of solutions:

    • Set 1 (Acid Blank): Strong acid + inert electrolyte.

    • Set 2 (Ligand Blank): Strong acid + ligand + inert electrolyte.

    • Set 3 (Metal-Ligand): Strong acid + ligand + metal salt + inert electrolyte.[10]

  • Titration: Titrate each set of solutions against the standardized strong base at a constant temperature.

  • Data Collection: Record the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the proton-ligand stability constants (pKa values) of the ligand.

    • Using the pKa values and the data from the metal-ligand titration, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).

    • Plot n̄ versus pL to obtain the formation curve.

    • From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.). For example, the value of pL at n̄ = 0.5 corresponds to log K₁.[13]

This method is suitable for complexes that are colored or absorb light in the UV-visible region.[14][15]

Procedure (Job's Method of Continuous Variation):

Job's method, also known as the continuous variation method, is employed to determine the stoichiometry of a metal-ligand complex.[2][16][17][18][19]

  • Prepare a series of solutions: The total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.

  • Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Plot Data: Plot the absorbance versus the mole fraction of the ligand.

  • Determine Stoichiometry: The plot will show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio.[2]

  • Calculate Stability Constant: The stability constant can be calculated from the absorbance data of the solutions at equilibrium.[1]

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Determining Chelating Properties

The following diagram illustrates a typical workflow for synthesizing and characterizing the chelating properties of substituted isonicotinic acids.

G cluster_synthesis Synthesis & Characterization cluster_chelation Chelation Property Analysis cluster_comparison Comparative Analysis S1 Isonicotinic Acid Hydrazide + Aldehyde/Ketone S2 Condensation Reaction S1->S2 S3 Purification (Recrystallization) S2->S3 S4 Structural Characterization (FT-IR, NMR, MS) S3->S4 C1 Potentiometric Titration S4->C1 Pure Ligand C2 Spectrophotometric Analysis S4->C2 Pure Ligand C3 Determination of pKa C1->C3 C4 Determination of Stoichiometry (Job's Plot) C2->C4 C5 Calculation of Stability Constants (log K) C3->C5 C4->C5 Comp1 Tabulate log K values C5->Comp1 Comp2 Compare Chelating Strength Comp1->Comp2 G cluster_cell Cellular Environment cluster_intervention Chelation Intervention Fe Excess Intracellular Iron (Fe²⁺/Fe³⁺) ROS Reactive Oxygen Species (ROS) Fe->ROS Fenton Reaction Fe_INA Iron-Chelate Complex Fe->Fe_INA Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis INA Substituted Isonicotinic Acid INA->Fe Chelates Fe_INA->ROS Inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,6-Dimethylisonicotinic acid, a key chemical intermediate, is crucial for process optimization, quality control, and regulatory compliance. The cross-validation of analytical methods is a critical step to ensure that different analytical techniques produce comparable and reliable data. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by established experimental protocols and typical performance data. While specific cross-validation studies for this exact analyte are not extensively published, this document synthesizes information from validated methods for analogous compounds to present a robust comparative framework.

The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The selection of a particular method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Comparative Performance of Analytical Methods

The following tables summarize the typical performance characteristics for the analysis of this compound and similar small molecules using HPLC-UV, GC-MS, and UPLC-MS/MS. These validation parameters are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity (R²) > 0.998> 0.999≥ 0.999
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL5 - 30 ng/mL0.05 - 5 ng/mL
Precision (%RSD) < 5%< 10%< 15%
Accuracy/Recovery (%) 95 - 105%90 - 110%85 - 115%

Table 2: General Method Characteristics

CharacteristicHPLC-UVGC-MSUPLC-MS/MS
Principle Separation based on polarity with UV absorbance detection.Separation of volatile compounds with mass-based detection.High-resolution separation with highly selective and sensitive mass detection.
Sample Derivatization Not typically required.Often required to increase volatility and thermal stability.May be used to improve ionization efficiency.
Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh
Selectivity ModerateHighVery High

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar carboxylic acids and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis and quality control where high sensitivity is not the primary requirement.

Instrumentation:

  • Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile or methanol, Solvent B).

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260-270 nm).

  • Quantification: Generate a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for identifying and quantifying volatile and thermally stable compounds. Derivatization is often necessary for carboxylic acids to improve their volatility.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Capillary column suitable for polar analytes (e.g., a wax or phenyl-substituted column).

Procedure:

  • Sample Preparation (with Derivatization):

    • Dry the sample containing this compound under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the formation of the trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: An internal standard (e.g., a deuterated analog) is recommended. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[4]

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Reversed-phase C18 column with smaller particle size (e.g., 1.7 µm, 2.1 x 50 mm).

Mobile Phase:

  • A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).[5][6]

Procedure:

  • Sample Preparation: Simple dilution in the initial mobile phase is often sufficient. For complex matrices, a protein precipitation or solid-phase extraction may be necessary.[4]

  • UPLC-MS/MS Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

  • Quantification: An isotopically labeled internal standard is highly recommended. The quantification is based on a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the successful cross-validation of analytical methods. The following diagrams illustrate the general workflow and the logical relationships in the cross-validation process.

CrossValidationWorkflow cluster_methods Analytical Method Development cluster_validation Individual Method Validation cluster_crossval Cross-Validation cluster_outcome Outcome MethodA Method A (e.g., HPLC-UV) ValidationA Validate Method A (Linearity, Accuracy, Precision) MethodA->ValidationA MethodB Method B (e.g., UPLC-MS/MS) ValidationB Validate Method B (Linearity, Accuracy, Precision) MethodB->ValidationB SampleAnalysis Analyze Same Set of Samples (n > 20) by Both Methods ValidationA->SampleAnalysis ValidationB->SampleAnalysis DataComparison Compare Results (e.g., Bland-Altman plot, regression analysis) SampleAnalysis->DataComparison Conclusion Determine Comparability and Bias DataComparison->Conclusion

Caption: A flowchart illustrating the cross-validation process between two analytical methods.

ValidationParameters main Analytical Method Validation Key Parameters params Specificity Linearity & Range Accuracy Precision (Repeatability, Intermediate) Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness main->params

Caption: Key parameters assessed during analytical method validation.

MethodSelectionLogic start Define Analytical Need sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix High sensitivity->matrix Low throughput High Throughput Needed? matrix->throughput High hplc HPLC-UV matrix->hplc Low (Non-Volatile) gcms GC-MS matrix->gcms Low (Volatile) throughput->hplc No uplcms UPLC-MS/MS throughput->uplcms Yes

Caption: A decision tree for selecting an appropriate analytical method.

References

A Comparative Review of Substituted Isonicotinic Acids and Their Derivatives in Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted isonicotinic acids, a class of pyridine-4-carboxylic acid derivatives, have emerged as a versatile scaffold in various scientific disciplines. Their unique structural features allow for a wide range of chemical modifications, leading to compounds with significant applications in medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive comparison of the performance of various substituted isonicotinic acid derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Medicinal Chemistry Applications

Substituted isonicotinic acid derivatives have shown significant promise as therapeutic agents, exhibiting a broad spectrum of biological activities. The following sections compare their efficacy in different therapeutic areas.

Antitubercular Activity

Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis.[1] Numerous derivatives have been synthesized to enhance its efficacy and overcome drug resistance.

Table 1: Comparative Antitubercular Activity of Substituted Isonicotinic Acid Hydrazide Derivatives

CompoundSubstitutionTarget StrainMIC (µg/mL)Reference
Isoniazid-M. tuberculosis H37Rv0.02 - 0.1[1]
Compound 1a 3-ethoxysalicylaldehyde hydrazoneM. tuberculosis H37Rv< 7.8[1]
Compound 1b 4-hydroxy-3-methoxybenzaldehyde hydrazoneM. tuberculosis H37Rv< 7.8[1]
Compound 1c 2-hydroxy-1-naphthaldehyde hydrazoneM. tuberculosis H37Rv15.6[1]
IBP19 Pyridazinone derivativeM. tuberculosis H37Rv1.562[2][3]
IBP21 Pyridazinone derivativeM. tuberculosis H37Rv1.562[2][3]
IBP22 Pyridazinone derivativeM. tuberculosis H37Rv1.562[2][3]
IBP29 Pyridazinone derivativeM. tuberculosis H37Rv1.562[2][3]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase). The turbidity is adjusted to a McFarland standard of 1.0.

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate containing 7H9 broth.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final volume of 200 µL.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, 30 µL of Alamar Blue reagent is added to each well.

  • Reading Results: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth, while a blue color indicates inhibition. The MIC is the lowest concentration of the compound that prevents the color change.[4][5]

Mechanism of Action: Isoniazid and DprE1 Inhibition

Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H), leading to the inhibition of InhA, an enoyl-ACP reductase involved in mycolic acid biosynthesis.[6][7][8][9] Some newer derivatives act by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), another crucial enzyme in the mycobacterial cell wall synthesis pathway.[10][11]

Isoniazid_DprE1_Inhibition cluster_Mtb Mycobacterium tuberculosis Cell Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA INH_NAD_Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall DprE1_Inhibitor Substituted Isonicotinic Acid Derivative DprE1 DprE1 DprE1_Inhibitor->DprE1 Inhibition Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Arabinogalactan->Cell_Wall

Mechanism of action of Isoniazid and DprE1 inhibitors.
Anticancer Activity

Several isonicotinic acid derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division.

Table 2: Comparative Anticancer Activity of Substituted Isonicotinic Acid Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Doxorubicin (Reference)VariousVaries[12]
Isoniazid Derivative 1 Human cancer cell lines0.61 - 3.36[12]
Isatin-Isoniazid Hybrid 6a M. tuberculosis mc²62300.195[13]
Isatin-Isoniazid Hybrid 10a M. tuberculosis mc²6230>200[13]
Compound [I] SGC-7901 (gastric cancer)0.21 µM[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[15][16][17][18]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain anticancer compounds derived from isonicotinic acid function by binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][14][19][20][21]

Tubulin_Inhibition cluster_Cell Cancer Cell Drug Isonicotinic Acid Derivative Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Microtubule Microtubule Polymerization Drug->Microtubule Inhibits Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of tubulin polymerization by anticancer agents.
Anti-inflammatory Activity

Substituted isonicotinic acid derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production.

Table 3: Comparative Anti-inflammatory Activity of Substituted Isonicotinates

Compound% Inhibition of ROS at 25 µg/mLIC50 (µg/mL)Reference
Ibuprofen (Standard)-11.2 ± 1.9[6]
Compound 5 95.91.42 ± 0.1[6]
Compound 6 94.28.6 ± 0.5[6]
Compound 8a 94.819.6 ± 3.4[6]
Compound 8b 91.53.7 ± 1.7[6]

Materials Science Applications

In materials science, isonicotinic acid and its derivatives serve as versatile organic linkers for the construction of Metal-Organic Frameworks (MOFs). These materials exhibit high porosity and tunable properties, making them suitable for applications such as gas separation and catalysis.

Table 4: Comparison of Isonicotinic Acid-Based Metal-Organic Frameworks

MOFMetal IonLinkerApplicationKey Performance MetricReference
MUV-26αIronIsonicotinic acidCO2/N2 SeparationHigh selectivity due to size-exclusion and thermodynamic effects[22]
MUV-26βIronIsonicotinic acidCO2/N2 SeparationUltramicroporous structure enhances selectivity[22]
NU-56Zirconium/Nickel3-Aminoisonicotinic acidCr(VI) Removal from WaterHigh removal capacity[23][24]

Experimental Protocol: Synthesis of an Isonicotinic Acid-Based MOF (MUV-26α)

  • Precursor Solution: A preformed iron cluster, [Fe₃O(CH₃COO)₆]ClO₄·3H₂O, is dissolved in N,N-dimethylformamide (DMF).

  • Linker Addition: Isonicotinic acid is added to the solution and sonicated until a complete dispersion is achieved.

  • Solvothermal Synthesis: The mixture is heated in an oven at 120°C for 48 hours.

  • Washing and Activation: The resulting crystals are washed with DMF and methanol, followed by activation under vacuum at 150°C for 24 hours.[22]

MOF_Synthesis Precursor Iron Cluster [Fe₃O(CH₃COO)₆]ClO₄·3H₂O Dispersion Dispersion Precursor->Dispersion Linker Isonicotinic Acid Linker->Dispersion Solvent DMF Solvent->Dispersion Heating Solvothermal Reaction (120°C, 48h) Dispersion->Heating Crystals MOF Crystals Heating->Crystals Washing Washing (DMF, Methanol) Crystals->Washing Activation Activation (150°C, Vacuum) Washing->Activation Activated_MOF Activated MOF (MUV-26α) Activation->Activated_MOF

Experimental workflow for the synthesis of MUV-26α MOF.

Catalysis Applications

Metal complexes incorporating substituted isonicotinic acid ligands have demonstrated catalytic activity in various organic transformations, such as C-N coupling reactions.

Table 5: Catalytic Performance of a Copper Complex with a Substituted Isonicotinohydrazide Ligand

CatalystReactionSubstratesYield (%)Reference
Copper(II) complex of (C₁₄H₁₀N₄O₂)Amination of aryl halidesAniline and BromobenzeneExcellent[13][25]

The field of substituted isonicotinic acids continues to be an active area of research, with new derivatives and applications continually being explored. The data and protocols presented in this guide offer a valuable resource for researchers looking to build upon the existing knowledge and develop novel solutions in medicine, materials science, and catalysis.

References

benchmarking the synthesis of 2,6-Dimethylisonicotinic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 2,6-dimethylisonicotinic acid, a crucial building block in the development of various pharmaceutical compounds. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, and scalability.

Comparative Data of Synthetic Methods

Two primary synthetic routes for this compound are benchmarked in this guide. The first is a documented method involving the hydrolysis of a cyanopyridine intermediate. The second is a proposed alternative route based on the selective oxidation of a trimethylpyridine precursor. The following table summarizes the key quantitative data for each method.

MetricMethod 1: Hydrolysis of 2,6-Dimethyl-4-cyanopyridineMethod 2: Selective Oxidation of 2,4,6-Trimethylpyridine
Starting Material 2,6-Dimethyl-4-cyanopyridine2,4,6-Trimethylpyridine (γ-Collidine)
Key Transformation Nitrile HydrolysisSelective Methyl Group Oxidation
Reagents Concentrated Sulfuric Acid, Sodium HydroxidePotassium Permanganate, Sodium Hydroxide
Solvent WaterWater
Reaction Temperature 100°C95-100°C (reflux)
Reaction Time 5 hours4 hours
Reported Yield ~5% (for analytical purposes)Estimated >70% (based on analogous reactions)
Reported Purity High (after extensive purification)Good to High (requires purification)
Key Advantages Direct conversion of the nitrile to the carboxylic acid.Potentially higher yielding and uses a common starting material.
Key Disadvantages Very low reported yield in the literature, requiring extensive purification.Potential for over-oxidation to dicarboxylic or tricarboxylic acids, requiring careful control of reaction conditions.

Experimental Protocols

Method 1: Synthesis of this compound via Hydrolysis of 2,6-Dimethyl-4-cyanopyridine

This method relies on the acidic hydrolysis of the nitrile group of 2,6-dimethyl-4-cyanopyridine.

Synthesis of the Starting Material: 2,6-Dimethyl-4-cyanopyridine

The starting material, 2,6-dimethyl-4-cyanopyridine, can be synthesized from 2,6-lutidine. One common method is the ammoxidation of 2,6-lutidine, though direct cyanation of pyridine derivatives is also possible.

Hydrolysis Protocol

A mixture of 2,6-dimethyl-4-cyanopyridine (1.0 g, 7.56 mmol) and 5 mL of concentrated sulfuric acid is heated at 100°C for 5 hours.[1] The resulting solution is then cooled in an ice bath and the pH is adjusted to 3.5 with a 10 N sodium hydroxide solution.[1] The solution is concentrated to dryness. The desired product, this compound, is then extracted from the residue using a Soxhlet extractor with ether for 48 hours.[1]

Method 2 (Proposed): Synthesis of this compound via Selective Oxidation of 2,4,6-Trimethylpyridine

This proposed method leverages the selective oxidation of the 4-methyl group of 2,4,6-trimethylpyridine (γ-collidine). The methyl groups at the 2- and 6-positions are sterically hindered, and the 4-position is electronically activated, which should favor its selective oxidation.

Protocol

To a stirred solution of 2,4,6-trimethylpyridine (12.1 g, 0.1 mol) in 200 mL of water, potassium permanganate (31.6 g, 0.2 mol) is added portion-wise over a period of 1 hour. The reaction mixture is then heated to reflux (95-100°C) for 4 hours. After the reaction is complete (indicated by the disappearance of the purple permanganate color), the mixture is cooled to room temperature and the manganese dioxide precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is redissolved in a minimum amount of water and acidified with concentrated hydrochloric acid to a pH of 3.5. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

hydrolysis_workflow start 2,6-Lutidine step1 Ammoxidation or Direct Cyanation start->step1 intermediate 2,6-Dimethyl-4-cyanopyridine step2 Hydrolysis (H2SO4, 100°C, 5h) intermediate->step2 step1->intermediate product This compound step2->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

oxidation_workflow start 2,4,6-Trimethylpyridine (γ-Collidine) step1 Selective Oxidation (KMnO4, H2O, Reflux, 4h) start->step1 product This compound step1->product

Caption: Proposed workflow for the synthesis of this compound via selective oxidation.

Conclusion

The synthesis of this compound can be approached through multiple pathways. The hydrolysis of 2,6-dimethyl-4-cyanopyridine is a documented method, but the reported yield is impractically low for large-scale synthesis, likely due to harsh reaction conditions and purification challenges.

The proposed selective oxidation of 2,4,6-trimethylpyridine presents a theoretically more viable alternative. This route is anticipated to offer a significantly higher yield and utilizes a readily available starting material. However, careful optimization of the reaction conditions would be critical to prevent over-oxidation and ensure high selectivity for the desired product. Further experimental validation of this proposed route is warranted to establish it as a benchmark method for the synthesis of this compound. Researchers should consider these factors when selecting a synthetic strategy for their specific research and development objectives.

References

A Comparative Analysis of the Antimicrobial Potential of Isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial potential of various isonicotinic acid analogs. Isonicotinic acid, a pyridine derivative, and its analogs have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, most notably their antimicrobial effects. This document summarizes quantitative antimicrobial data, details relevant experimental protocols, and visualizes the key mechanistic pathways.

Data Presentation: Antimicrobial Activity of Isonicotinic Acid Analogs

The antimicrobial efficacy of isonicotinic acid analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various isonicotinic acid hydrazone derivatives against selected Gram-positive bacteria, Gram-negative bacteria, and fungi. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antibacterial Activity of Isonicotinic Acid Hydrazone Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliReference
Isoniazid (Isonicotinic Acid Hydrazide)>100>100>100[1]
N'-(phenyl)isonicotinohydrazide62.5125250[1]
N'-(4-chlorophenyl)isonicotinohydrazide31.2562.5125[1]
N'-(4-nitrophenyl)isonicotinohydrazide15.6231.2562.5[1]
Hydrazone with 4-fluorobenzaldehyde<0.98<0.98>500[2]
Hydrazone with 4-chlorobenzaldehyde1.951.95>500[2]
Hydrazone with 4-nitrobenzaldehyde3.911.95125[2]

Table 2: Antifungal Activity of Isonicotinic Acid Hydrazone Analogs (MIC in µg/mL)

Compound/AnalogCandida albicansAspergillus nigerReference
Isoniazid (Isonicotinic Acid Hydrazide)>100>100[3]
N'-(phenyl)isonicotinohydrazide125250[3]
N'-(4-chlorophenyl)isonicotinohydrazide62.5125[3]
N'-(4-nitrophenyl)isonicotinohydrazide31.2562.5[3]
Hydrazone with 4-fluorobenzaldehyde250>500[2]
Hydrazone with 4-chlorobenzaldehyde125250[2]
Hydrazone with 4-nitrobenzaldehyde62.5125[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the antimicrobial potential of chemical compounds. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the isonicotinic acid analogs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microorganism from an agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Test Compounds:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for isonicotinic acid hydrazones and a typical experimental workflow for antimicrobial screening.

G cluster_0 Bacterial Cell INH Isonicotinic Acid Hydrazone (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isonicotinoyl Radical KatG->Activated_INH NAD NAD+ Activated_INH->NAD Forms Adduct INH_NAD_Adduct Isonicotinoyl-NAD Adduct NAD->INH_NAD_Adduct InhA Enoyl-ACP Reductase (InhA) INH_NAD_Adduct->InhA Inhibition FASII Fatty Acid Synthase II (FAS-II) Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FASII->Mycolic_Acid Leads to Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of action of isonicotinic acid hydrazones.

G Synthesis Synthesis of Isonicotinic Acid Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Serial_Dilution Serial Dilution in 96-Well Plates Stock_Solution->Serial_Dilution Microbial_Culture Preparation of Standardized Microbial Inoculum Inoculation Inoculation of Plates Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual Assessment) Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis

Caption: Experimental workflow for antimicrobial screening.

Comparative Analysis and Structure-Activity Relationship (SAR)

The antimicrobial activity of isonicotinic acid analogs is significantly influenced by the nature and position of substituents on the aromatic ring. Key observations from the compiled data include:

  • Enhanced Activity of Hydrazones: The condensation of isonicotinic acid hydrazide with various aldehydes to form hydrazones generally leads to a significant increase in antimicrobial activity compared to the parent isoniazid.[1][2]

  • Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) groups, on the phenyl ring of the hydrazone moiety often enhances antibacterial and antifungal activity.[1] This is evident in the lower MIC values of N'-(4-nitrophenyl)isonicotinohydrazide compared to the unsubstituted N'-(phenyl)isonicotinohydrazide.

  • Gram-Positive vs. Gram-Negative Activity: Many isonicotinic acid hydrazones exhibit greater potency against Gram-positive bacteria than Gram-negative bacteria.[2] This difference may be attributed to the structural variations in the cell envelopes of these bacterial types.

  • Mechanism of Action: For antitubercular activity, the primary mechanism of action for isoniazid and many of its hydrazone analogs involves the inhibition of the enoyl-acyl carrier protein reductase (InhA). This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[4] Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death. While this mechanism is well-established for Mycobacterium tuberculosis, it is plausible that related enzymes in the fatty acid synthesis pathway are targeted in other susceptible microorganisms. Molecular docking studies have suggested that the hydrazone moiety plays a crucial role in binding to the active site of InhA.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethylisonicotinic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,6-Dimethylisonicotinic Acid as a Hazardous Chemical Waste. Due to its classification for acute oral toxicity, skin and eye irritation, and potential respiratory irritation, this compound requires careful handling and disposal through designated hazardous waste streams.[1] Adherence to institutional and regulatory protocols is mandatory to ensure personnel safety and environmental protection.

This guide provides essential procedural steps for the safe and compliant disposal of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.

Summary of Hazards and Required Precautions

Before handling or preparing for disposal, it is crucial to be aware of the hazards associated with this compound.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.
Skin Irritation Causes skin irritation.[1]Chemical-resistant gloves, lab coat.
Eye Irritation Causes serious eye irritation.[1]Safety goggles with side shields or a face shield.
Respiratory Irritation May cause respiratory irritation.[1]Handle in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound must follow a structured procedure to minimize risks. The following steps outline the recommended protocol from waste generation to final pickup.

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste—including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips)—as hazardous waste.

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

2. Waste Collection and Containerization:

  • Use a designated, properly labeled, and sealable waste container for all this compound waste.

  • The container must be made of a material compatible with the chemical.

  • For solid waste, a clearly labeled, sealed bag may be used before placement in a rigid outer container.

  • For liquid waste, use a leak-proof container with a secure cap.

3. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste.

  • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Storage of Waste:

  • Store the sealed waste container in a designated and secure waste accumulation area.

  • This area should be well-ventilated.

  • Ensure that the storage location is away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide a complete and accurate description of the waste.

  • Follow all instructions provided by the EHS office or the disposal contractor regarding pickup procedures.

6. Spill Cleanup:

  • In the event of a small spill, and if you are trained to do so, absorb the material with a dry, inert substance.

  • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Ensure adequate ventilation and wear appropriate PPE during cleanup.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Decision Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Identify as Hazardous Waste A->B C Segregate from other waste streams B->C D Select Compatible Waste Container C->D E Label Container - 'Hazardous Waste' - Chemical Name - Quantity D->E F Store in Secure, Ventilated Area E->F G Contact EHS or Licensed Contractor for Disposal F->G

References

Essential Safety and Operational Guidance for 2,6-Dimethylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling, storage, and disposal of 2,6-Dimethylisonicotinic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the available safety data, the compound is classified with the following hazards[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Immediate precautions include avoiding the generation of dust and ensuring adequate ventilation. In case of exposure, follow the first aid measures outlined in the operational plan.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This is based on general guidance for handling powdered and acidic chemicals[2][3][4].

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes, preventing serious eye irritation[3][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact and subsequent irritation[2][6].
Respiratory Protection A NIOSH-approved respirator for particulates (e.g., N95) or a higher level of respiratory protection based on the scale of work and potential for dust generation.Protects against inhalation of harmful dust particles that can cause respiratory irritation[3][7].
Body Protection A lab coat, long-sleeved shirt, and long pants.Provides a barrier to prevent skin contact with the chemical[3].
Footwear Closed-toe shoes.Protects feet from spills and falling objects[6].

Quantitative Data Summary

While specific occupational exposure limits (OELs) for this compound are not established, it is crucial to handle it with care. The following table summarizes available physical and chemical data for similar compounds to provide context.

PropertyValueSource
Molecular Formula C₈H₉NO₂[8]
Molecular Weight 151.16 g/mol [8]
Appearance Solid (powder/crystal)[9]
Storage Temperature Room temperature[8]

Operational Plan: Step-by-Step Guidance

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation and containment[10].

  • PPE Inspection: Before starting any work, inspect all PPE to ensure it is in good condition.

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. For acidic compounds, always add the acid to water, not the other way around, if applicable.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust. Do not breathe in the dust or allow the substance to come into contact with skin or eyes[8].

  • Container: Store this compound in a tightly closed, properly labeled container[8].

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, bases, and other incompatible materials.

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Use appropriate PPE during cleanup.

  • Reporting: Report all spills to the laboratory supervisor or safety officer.

  • Waste Container: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed hazardous waste container.

  • Neutralization (if applicable): For acidic waste, neutralization with a suitable base may be required before disposal. This should be done by trained personnel following established laboratory procedures.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures[1].

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Designated Area prep_ppe->prep_area prep_weigh 3. Weigh Compound prep_area->prep_weigh handle_solution 4. Prepare Solution prep_weigh->handle_solution handle_experiment 5. Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate 6. Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe 8. Doff & Clean PPE cleanup_dispose->cleanup_ppe

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.